molecular formula C6H5FN2O2 B053378 5-Fluoro-2-nitroaniline CAS No. 2369-11-1

5-Fluoro-2-nitroaniline

Cat. No.: B053378
CAS No.: 2369-11-1
M. Wt: 156.11 g/mol
InChI Key: PEDMFCHWOVJDNW-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitroaniline is a versatile and valuable aromatic amine derivative extensively employed as a key synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both an electron-withdrawing nitro group and an amino group on a fluorine-substituted benzene ring, makes it a privileged building block for the construction of more complex heterocyclic systems and functionalized molecules. The presence of the fluorine atom, a common bioisostere for hydrogen, can significantly alter the electronic properties, metabolic stability, and binding affinity of resulting compounds, making this reagent crucial in medicinal chemistry programs.

Properties

IUPAC Name

5-fluoro-2-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PEDMFCHWOVJDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80178352
Record name 5-Fluoro-2-nitroaniline
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Molecular Weight

156.11 g/mol
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CAS No.

2369-11-1
Record name 5-Fluoro-2-nitrobenzenamine
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Record name 5-FLUORO-2-NITROANILINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Fluoro-2-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate the selection and implementation of the most suitable synthetic route.

Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoronitrobenzene (B147775)

This is a widely employed and efficient method for the synthesis of this compound, proceeding via a nucleophilic aromatic substitution mechanism. The reaction involves the treatment of 2,4-difluoronitrobenzene with ammonia (B1221849). The fluorine atom para to the strongly electron-withdrawing nitro group is selectively displaced by the amine nucleophile.

Reaction Mechanism

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nitro group delocalizes the negative charge, facilitating the nucleophilic attack and subsequent departure of the fluoride (B91410) leaving group.

SNAr_Mechanism sub 2,4-Difluoronitrobenzene meisenheimer Meisenheimer Complex sub->meisenheimer + NH₃ nh3 NH₃ prod This compound meisenheimer->prod - F⁻ hf HF

Nucleophilic Aromatic Substitution Mechanism
Experimental Protocol

Materials:

  • 2,4-Difluoronitrobenzene

  • Concentrated aqueous ammonia or ammonia gas

  • Water

  • Reaction vessel (e.g., 500 mL three-necked flask)

Procedure:

  • Charge the reaction vessel with 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.

  • With stirring, introduce 42.5 g of ammonia gas at a temperature of 35-40°C. Alternatively, 127.5 g of concentrated ammonia water can be used.

  • Maintain the reaction mixture at 40°C for 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

  • Upon completion, cool the mixture to 5-10°C with continuous stirring to induce crystallization.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product to obtain this compound.

Quantitative Data
ParameterValueReference
Yield98-98.5%[1]
PurityHigh (recrystallization may be performed if needed)
Reaction Time3 hours[1]
Temperature35-40°C[1]

Selective Reduction of 2,4-Dinitrofluorobenzene

This pathway involves the selective reduction of one nitro group in 2,4-dinitrofluorobenzene. The nitro group at the 2-position is preferentially reduced due to steric hindrance and the electronic environment. Iron powder in the presence of an acid, such as acetic acid, is a common and effective reducing agent for this transformation.

Reaction Mechanism

The precise mechanism for the selective reduction with iron in acidic medium involves a series of single-electron transfers from the iron surface to the nitro group. The acid facilitates the generation of the active reducing species and protonates the nitro group, making it more susceptible to reduction. The nitro group at the 2-position is more sterically hindered, which is believed to play a role in the selectivity of the reduction.

Selective_Reduction_Mechanism sub 2,4-Dinitrofluorobenzene nitroso Nitroso Intermediate sub->nitroso + Fe, H⁺ fe Fe hplus H⁺ (from Acetic Acid) hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine + Fe, H⁺ prod This compound hydroxylamine->prod + Fe, H⁺

Conceptual Pathway for Selective Nitro Reduction
Experimental Protocol

Materials:

  • 2,4-Dinitrofluorobenzene

  • Iron powder (electrolytic)

  • Acetic acid

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • To a suspension of 108 g of iron powder in 1000 g of acetic acid, add a solution of 130 g of 2,4-dinitrofluorobenzene in 200 g of acetic acid dropwise.

  • Maintain the reaction temperature between 60 and 110°C during the addition.

  • After the addition is complete, stir the reaction mixture at 110 to 138°C for 1.5 hours.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol (B145695) to obtain orange crystals of this compound.

Quantitative Data
ParameterValueReference
Yield79%[2]
PurityRecrystallization yields a pure product.
Reaction Time1.5 hours[2]
Temperature110-138°C[2]

Multi-step Synthesis from 4-Fluoroaniline (B128567)

This synthetic route involves a three-step process starting from 4-fluoroaniline: protection of the amino group, nitration, and subsequent deprotection. This method allows for controlled nitration and can be advantageous when direct nitration is problematic.

Overall Workflow

Multi_Step_Workflow start 4-Fluoroaniline step1 Acetylation (Protection) start->step1 intermediate N-(4-fluorophenyl)acetamide step1->intermediate step2 Nitration intermediate->step2 nitrated_intermediate N-(5-fluoro-2-nitrophenyl)acetamide step2->nitrated_intermediate step3 Hydrolysis (Deprotection) nitrated_intermediate->step3 end This compound step3->end

Workflow for Synthesis from 4-Fluoroaniline
Experimental Protocol

Step 1: Acetylation of 4-Fluoroaniline

  • In a suitable reaction vessel, dissolve 4-fluoroaniline in acetic anhydride.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water to precipitate the N-(4-fluorophenyl)acetamide.

  • Filter, wash with cold water, and dry the product.

Step 2: Nitration of N-(4-fluorophenyl)acetamide

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C.

  • Slowly add the N-(4-fluorophenyl)acetamide to the cooled nitrating mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter, wash with cold water until the filtrate is neutral, and dry the N-(5-fluoro-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-fluoro-2-nitrophenyl)acetamide

  • Reflux the N-(5-fluoro-2-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it to precipitate the this compound.

  • Filter the product, wash with water, and dry.

Quantitative Data
ParameterValueReference
Overall YieldVaries depending on the efficiency of each step.
PurityHigh, with purification at each step.
Reaction TimeMulti-day synthesis.

Safety Considerations

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • An emergency eyewash and safety shower should be readily accessible.

Specific Hazards:

  • 2,4-Difluoronitrobenzene: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[3][4]

  • Nitration Reactions: Nitrating mixtures (e.g., nitric acid and sulfuric acid) are highly corrosive and strong oxidizing agents.[5][6][7] Reactions can be highly exothermic and may lead to runaway reactions if not properly controlled.[8] Temperature control is critical.[5][6][7]

  • Ammonia: Concentrated ammonia solutions and ammonia gas are corrosive and can cause severe respiratory and skin irritation. Handle with care in a well-ventilated area.

This guide provides a foundation for the synthesis of this compound. Researchers should consult the primary literature and perform a thorough risk assessment before undertaking any experimental work.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline is a versatile aromatic compound that serves as a crucial building block in various fields of chemical synthesis.[1] Characterized by the presence of a fluorine atom, a nitro group, and an amino group on a benzene (B151609) ring, its unique electronic and structural properties make it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] The strategic placement of these functional groups allows for a wide range of chemical modifications, making it a molecule of significant interest in medicinal chemistry and material science.[1][2]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols, data summaries, and visualizations to support researchers and developers in their work.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems. These properties dictate its solubility, reactivity, and potential applications. At room temperature, it typically appears as a yellow to light brown crystalline solid.[3][4]

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₅FN₂O₂[1][3][4]
Molecular Weight 156.11 g/mol [4][5][6][7]
Melting Point 96.0 to 100.0 °C[1][3][4][8]
Boiling Point 295.5 °C at 760 mmHg (Predicted)[3][4][8]
Density 1.448 g/cm³ (Predicted)[3][4][8]
Water Solubility Slightly soluble[4][8]
pKa -1.36 ± 0.25 (Predicted)[4][8]
LogP (Octanol-Water Partition Coefficient) 2.42[3]
Vapor Pressure 0.00152 mmHg at 25°C[3]
Flash Point 132.5 °C[3]
Refractive Index 1.603[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. Below are generalized experimental protocols relevant for a solid aromatic compound like this compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation : A small, dry sample of this compound is finely powdered.

  • Capillary Loading : The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument).

  • Heating : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation : The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method)
  • System Preparation : An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration : The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification : A known volume of the clear, saturated solution is carefully removed. The concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the measurement to a calibration curve.

Synthesis and Reactivity

This compound is a synthetic compound and does not occur naturally.[3] It is typically synthesized through multi-step chemical reactions. One common approach involves the selective reduction of a dinitro precursor.

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent sub_A 2,4-Dinitrofluorobenzene prod_B This compound sub_A:e->prod_B:w Selective Reduction of 2-nitro group reagent_C Iron (Fe) powder in Acetic Acid reagent_C->sub_A

Caption: A generalized workflow for the synthesis of this compound via selective reduction.

The reactivity of this compound is governed by its three functional groups:

  • The amino group is a nucleophile and can undergo reactions such as diazotization, acylation, and alkylation.

  • The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. It can also be reduced to an amino group.

  • The fluorine atom is a halogen substituent that can be displaced in nucleophilic aromatic substitution reactions, a key feature in the synthesis of more complex molecules.

Applications in Research and Drug Development

The unique combination of functional groups makes this compound a highly valuable intermediate in several industrial and research applications.

Applications_Relationship center_node This compound A Physicochemical Properties (LogP, Solubility, Reactivity) center_node->A determine B Pharmaceuticals (e.g., Anti-Cancer Agents) center_node->B is intermediate for C Agrochemicals (Herbicides, Pesticides) center_node->C is intermediate for D Dye Manufacturing center_node->D is intermediate for E Material Science (Polymers, Composites) center_node->E is intermediate for property_node property_node application_node application_node A->B influence A->C influence

Caption: Relationship between properties and applications of this compound.

  • Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is particularly useful in creating anti-cancer agents and other therapeutic compounds by allowing for the development of complex molecules that can interact with biological pathways.[1][2] The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and bioavailability.[9] It is also used in synthesizing fluorine-containing benzimidazoles with anti-lipase activity.[6]

  • Agrochemicals : this compound is used in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]

  • Dye Manufacturing : The chromophoric nitro group and the auxochromic amino group make this molecule a useful precursor in the production of vibrant dyes and pigments for the textile and printing industries.[1]

  • Material Science : It contributes to the development of advanced materials, including specialized polymers and composites used in various high-performance applications.[1]

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, coupled with its versatile reactivity, establish it as a foundational element in the synthesis of a wide array of valuable products. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and innovative application in drug discovery, material science, and beyond.

References

5-Fluoro-2-nitroaniline CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-nitroaniline (CAS Number: 2369-11-1), a key chemical intermediate. The document details its chemical and physical properties, molecular structure, synthesis protocols, applications, and safety information, tailored for professionals in research and development.

Core Chemical Identity

This compound is an organic compound featuring a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group.[1] Its unique structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

  • CAS Number: 2369-11-1[3][4]

  • Molecular Formula: C₆H₅FN₂O₂[3][5]

  • IUPAC Name: this compound[6]

  • Alternate Names: 2-Amino-4-fluoronitrobenzene, 5-fluoro-2-nitrophenylamine[1][3]

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 156.11 g/mol [3][6]
Appearance Light yellow to brown powder or crystals[1][2][5][7]
Melting Point 96.0 to 100.0 °C[2][7][8]
Boiling Point 295.5 ± 20.0 °C (Predicted)[8]
Solubility Slightly soluble in water. Soluble in methanol.[7][8]
Purity Typically >98.0% (GC)[7]
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C)[7][9]

Spectroscopic Information: Spectral data for this compound is available across various databases, which is crucial for structural confirmation and purity analysis. Available data includes:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR [10][11][12]

  • Infrared (IR) Spectroscopy [10][13]

  • Mass Spectrometry (MS) [10][13]

Molecular Structure

The molecular structure of this compound consists of a benzene ring with three substituents. The amino (-NH₂) and nitro (-NO₂) groups are positioned ortho to each other, while the fluorine (-F) atom is in the meta position relative to the nitro group and para to the amino group. This arrangement of electron-withdrawing (nitro and fluoro) and electron-donating (amino) groups influences the molecule's reactivity and properties.

Synthesis and Experimental Protocols

This compound is synthesized via several methods. Below are detailed protocols for two common approaches.

Method 1: Amination of 2,4-Difluoronitrobenzene (B147775)

This method involves the reaction of 2,4-difluoronitrobenzene with ammonia (B1221849), where the fluorine atom at the 4-position is selectively substituted by an amino group.

  • Experimental Protocol:

    • In a 500mL reaction flask, add 180g of water and 159g (1 mol) of 2,4-difluoronitrobenzene at room temperature.[14]

    • Initiate stirring and introduce 42.5g of ammonia gas while maintaining the temperature between 35-40°C.[14]

    • Hold the reaction mixture at this temperature for 3 hours.[14]

    • Monitor the reaction for the disappearance of the starting material.[14]

    • Once the reaction is complete, cool the mixture to 5-10°C with continued stirring to induce crystallization.[14]

    • Filter the resulting solid to obtain this compound. The reported yield is approximately 98.5%.[14]

Method 2: Selective Reduction of 2,4-Dinitrofluorobenzene

This process involves the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid.[15]

  • Experimental Protocol:

    • Prepare a suspension of 8.1g of electrolytic iron powder in 100 ml of acetic acid and heat it to reflux.[15]

    • Separately, dissolve 9g of 2,4-dinitrofluorobenzene in 30 ml of acetic acid.[15]

    • Add the 2,4-dinitrofluorobenzene solution to the refluxing iron suspension.[15]

    • Continue refluxing the mixture for 10 minutes.[15]

    • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.[15]

    • Wash the organic extracts sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.[15]

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate to yield crude crystals.[15]

    • Recrystallize the crude product from ethanol (B145695) to obtain pure this compound. The reported yield is 70%.[15]

Synthesis_Workflow cluster_method1 Method 1: Amination cluster_method2 Method 2: Selective Reduction A1 2,4-Difluoronitrobenzene + Ammonia P1 Reaction (35-40°C, 3h) A1->P1 C1 Crystallization (5-10°C) P1->C1 F1 Filtration C1->F1 Prod1 This compound F1->Prod1 A2 2,4-Dinitrofluorobenzene + Iron Powder + Acetic Acid P2 Reflux A2->P2 E2 Extraction (Ethyl Acetate) P2->E2 W2 Washing & Drying E2->W2 R2 Recrystallization (Ethanol) W2->R2 Prod2 This compound R2->Prod2

Caption: Synthesis workflows for this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in various fields due to its versatile chemical reactivity.

  • Pharmaceutical Development: It is a key building block in the synthesis of pharmaceuticals, particularly fluorine-containing benzimidazoles with anti-lipase activity and various anti-cancer agents.[2][4] Its structure allows for modifications that can influence biological pathways.[2]

  • Agrochemicals: The compound is used to formulate herbicides and pesticides, contributing to crop protection.[2]

  • Dye Manufacturing: It serves as an intermediate in the production of dyes and pigments.[2][5]

  • Radiopharmaceutical Synthesis: In nuclear medicine, it can be used as an intermediate for synthesizing radiolabeled compounds for diagnostic and therapeutic purposes, such as in tumor imaging with Positron Emission Tomography (PET).[5]

  • Material Science: It contributes to the development of advanced materials like polymers and composites.[2]

Applications cluster_pharma Drug Development cluster_agro Agriculture Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Dyes Dyes & Pigments Core->Dyes Radio Radiopharmaceuticals Core->Radio Material Material Science Core->Material AntiCancer Anti-Cancer Agents Pharma->AntiCancer AntiLipase Anti-Lipase Activity Pharma->AntiLipase Herbicides Herbicides Agro->Herbicides Pesticides Pesticides Agro->Pesticides

Caption: Key application areas of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3] The following table summarizes its GHS hazard statements and precautionary measures.

Hazard CategoryGHS StatementPrecautionary Measures
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P270: Do not eat, drink or smoke when using this product.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
Skin Irritation H315: Causes skin irritation.[7]P264: Wash skin thoroughly after handling.[7] P302+P352: IF ON SKIN: Wash with plenty of water.[7]
Eye Irritation H319: Causes serious eye irritation.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
Respiratory Irritation May cause respiratory irritation.[16]P271: Use only outdoors or in a well-ventilated area.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[7]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[17][18]

  • Skin Contact: Take off contaminated clothing immediately and wash the skin with plenty of water.[16][17]

  • Eye Contact: Rinse with pure water for at least 15 minutes.[16][17]

  • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[7][17]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-Fluoro-2-nitroaniline. The information presented herein is intended to support research and development activities by providing detailed spectral data, experimental methodologies, and a clear visualization of the analytical workflow.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from verified sources to ensure accuracy and reliability for research and drug development applications.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.07ddJ = 6.0, 3.3 HzH-3
6.77ddJ = 9.0, 2.1 HzH-6
6.44-6.61mH-4
7.62s (br)-NH₂

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
165.5 (d, ¹JCF = 248.5 Hz)C-5
149.2C-1
131.8C-2
126.9 (d, ³JCF = 10.5 Hz)C-6
108.5 (d, ²JCF = 24.5 Hz)C-4
103.6 (d, ²JCF = 28.5 Hz)C-3

Solvent: DMSO-d₆, Instrument Frequency: 75 MHz

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following section details a representative experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of DMSO-d₆.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 300 MHz NMR spectrometer:

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: Approximately 3-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Peak Picking and Integration: Identify and list all significant peaks. For ¹H NMR, integrate the peak areas to determine the relative ratios of protons.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of this compound, from initial sample preparation to the final structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A High Purity Sample (this compound) B Solvent Selection (DMSO-d6) A->B C Dissolution & Homogenization B->C D Transfer to NMR Tube C->D E Setup Spectrometer Parameters (1H & 13C) D->E F Acquire FID Data E->F G Fourier Transformation F->G H Phasing & Baseline Correction G->H I Referencing H->I J Peak Picking & Integration (1H) I->J K Chemical Shift & Coupling Constant Analysis J->K L Structure Elucidation K->L

NMR Spectral Analysis Workflow

An In-depth Technical Guide to Interpreting the FTIR Spectrum of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides a molecular fingerprint of a compound. This guide offers a detailed interpretation of the FTIR spectrum of 5-Fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmacologically active molecules.

Core Molecular Structure

This compound (C₆H₅FN₂O₂) is an aromatic compound featuring a benzene (B151609) ring substituted with three functional groups: an amino group (-NH₂), a nitro group (-NO₂), and a fluorine atom (-F). The positions of these groups on the aromatic ring dictate the vibrational modes observed in the FTIR spectrum, providing a unique spectral signature.

Experimental Protocol for FTIR Analysis

The acquisition of a high-quality FTIR spectrum is fundamental for accurate interpretation. The following outlines a standard experimental protocol for analyzing a solid sample like this compound.

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

    • In a dry agate mortar, grind a small amount of this compound (approximately 1-2 mg) to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

    • Transfer the powdered mixture to the pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or semi-transparent pellet.

    • Carefully remove the KBr pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction using the previously recorded background spectrum.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Interpreting the FTIR Spectrum of this compound

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational frequencies of its specific functional groups. An experimental Attenuated Total Reflectance (ATR) IR spectrum of the isomeric 2-Fluoro-5-nitroaniline, which is the same molecule, is available and serves as a reference for the interpretation.

Data Presentation: Key Vibrational Frequencies

The following table summarizes the expected and observed vibrational frequencies for the key functional groups in this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500 - 3300N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)Medium to Strong
3100 - 3000Aromatic C-H StretchingAromatic RingMedium to Weak
1630 - 1590N-H Bending (Scissoring)Primary Amine (-NH₂)Medium to Strong
1550 - 1475Asymmetric NO₂ StretchingNitro Group (-NO₂)Strong
1360 - 1290Symmetric NO₂ StretchingNitro Group (-NO₂)Strong
1400 - 1000C-N StretchingAromatic AmineMedium
1250 - 1000C-F StretchingAryl FluorideStrong
900 - 675C-H Out-of-Plane BendingAromatic RingStrong
Detailed Peak Assignments
  • N-H Stretching (3500 - 3300 cm⁻¹): Primary amines typically exhibit two distinct peaks in this region. The higher frequency band corresponds to the asymmetric stretching of the N-H bonds, while the lower frequency band is due to symmetric stretching. The presence of these two bands is a clear indicator of the primary amine group.

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The sharp, medium to weak intensity bands in this region are characteristic of the stretching vibrations of the carbon-hydrogen bonds on the benzene ring.

  • N-H Bending (1630 - 1590 cm⁻¹): The scissoring vibration of the -NH₂ group gives rise to a medium to strong absorption band in this region. This peak can sometimes overlap with the aromatic C=C stretching vibrations.

  • Nitro Group Stretching (1550 - 1475 cm⁻¹ and 1360 - 1290 cm⁻¹): The nitro group is characterized by two very strong and distinct absorption bands.[1] The band at higher wavenumber is due to the asymmetric stretching of the N=O bonds, while the band at lower wavenumber corresponds to the symmetric stretch.[1] These are often the most intense peaks in the spectrum of a nitro compound.

  • C-N Stretching (1400 - 1000 cm⁻¹): The stretching vibration of the carbon-nitrogen bond of the aromatic amine typically appears in this region as a medium intensity band.

  • C-F Stretching (1250 - 1000 cm⁻¹): The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region of the spectrum. The exact position can vary depending on the substitution pattern of the aromatic ring.

  • Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring can often be determined from the strong bands in this region. For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected.

Logical Workflow for Spectral Interpretation

The process of interpreting an FTIR spectrum follows a logical progression from identifying key functional groups to a detailed analysis of the fingerprint region.

FTIR_Interpretation_Workflow FTIR Spectrum Interpretation Workflow for this compound A Acquire FTIR Spectrum B Identify Functional Group Region (4000-1500 cm⁻¹) A->B F Analyze Fingerprint Region (1500-400 cm⁻¹) A->F C Analyze N-H Stretches (~3400 cm⁻¹) => Primary Amine B->C D Analyze C-H Stretches (~3050 cm⁻¹) => Aromatic Ring B->D E Analyze NO₂ Stretches (~1530 & ~1350 cm⁻¹) => Nitro Group B->E K Final Structure Confirmation C->K D->K E->K G Identify N-H Bend (~1610 cm⁻¹) F->G H Identify C-N Stretch (~1300-1200 cm⁻¹) F->H I Identify C-F Stretch (~1250-1000 cm⁻¹) F->I J Identify C-H Out-of-Plane Bends (Substitution Pattern) F->J G->K H->K I->K J->K

Caption: Logical workflow for the interpretation of the FTIR spectrum.

Conclusion

The FTIR spectrum of this compound presents a clear and interpretable set of absorption bands that are consistent with its molecular structure. By systematically analyzing the characteristic vibrational frequencies of the primary amine, nitro group, aryl fluoride, and the substituted benzene ring, a confident identification and structural confirmation can be achieved. This in-depth guide provides the necessary framework for researchers and scientists to effectively utilize FTIR spectroscopy in the characterization of this important chemical compound.

References

Mass Spectrometry Analysis of 5-Fluoro-2-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Fluoro-2-nitroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. It details methodologies for qualitative and quantitative analysis, including a proposed fragmentation pathway based on established principles of mass spectrometry and data from isomeric compounds. This document is intended to serve as a practical resource for researchers and professionals in drug development and analytical chemistry, offering detailed experimental protocols and data interpretation guidelines.

Introduction

This compound (C₆H₅FN₂O₂) is an aromatic amine with a molecular weight of approximately 156.12 g/mol . Its chemical structure, featuring a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group, makes it a valuable building block in organic synthesis. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, coupled with chromatographic separation techniques, offers the requisite sensitivity and specificity for these analytical challenges. This guide outlines the expected mass spectrometric behavior of this compound and provides a robust experimental protocol for its analysis.

Predicted Fragmentation Pattern

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) at m/z 156. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro group (mass = 46 Da). This would yield a fragment ion at m/z 110.

  • Loss of nitric oxide (-NO): Another characteristic fragmentation is the loss of a nitric oxide radical (mass = 30 Da), which would produce a fragment ion at m/z 126.

  • Formation of a benzyne-type fragment: Subsequent fragmentation of the m/z 110 ion could involve the loss of hydrogen cyanide (HCN), a common fragmentation for anilines, or other neutral losses, leading to smaller fragments. A prominent fragment at m/z 83 is observed in the spectrum of the isomer 2-Fluoro-5-nitroaniline, which could arise from the loss of HCN from the m/z 110 ion, followed by rearrangement.

The predicted fragmentation pathway is visualized in the following diagram:

G cluster_main Predicted Fragmentation of this compound This compound This compound (m/z 156) Fragment_126 [M-NO]⁺ (m/z 126) This compound->Fragment_126 -NO Fragment_110 [M-NO₂]⁺ (m/z 110) This compound->Fragment_110 -NO₂ Fragment_83 [C₅H₃F]⁺ (m/z 83) Fragment_110->Fragment_83 -HCN

Predicted EI Fragmentation Pathway

Experimental Protocols

A robust and sensitive method for the analysis of this compound can be achieved using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). The following protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Working Solutions: Create a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Extraction (from a solid matrix): a. Weigh a known amount of the homogenized sample. b. Add a suitable extraction solvent (e.g., methanol, acetonitrile). c. Vortex or sonicate for a specified time to ensure complete extraction. d. Centrifuge the sample to pellet any solid material. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

UPLC-HRMS Method

The following diagram illustrates the general experimental workflow:

G cluster_workflow UPLC-HRMS Experimental Workflow SamplePrep Sample Preparation (Extraction, Dilution, Filtration) UPLC UPLC Separation (Reversed-Phase Column) SamplePrep->UPLC Ionization Ionization (e.g., ESI) UPLC->Ionization HRMS High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) Ionization->HRMS DataAnalysis Data Analysis (Peak Integration, Quantification) HRMS->DataAnalysis

UPLC-HRMS Experimental Workflow

Table 1: UPLC Parameters

ParameterValue
Column C18 reversed-phase, e.g., Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B

Table 2: HRMS Parameters (example for an Orbitrap-based instrument)

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 35 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320 °C
Scan Type Full Scan
Mass Range m/z 50-500
Resolution 70,000
Data Acquisition Mode Profile

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using the prepared working standard solutions. The peak area of the molecular ion (or a prominent fragment ion) is plotted against the concentration. The following table provides an example of typical quantitative data that could be obtained from a validated UPLC-HRMS method.

Table 3: Illustrative Quantitative Data for this compound

ParameterTypical Value
Retention Time ~3.5 min (dependent on exact conditions)
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on established chemical principles, offers a reliable basis for the identification of this compound. The detailed UPLC-HRMS protocol serves as a robust starting point for method development and validation. The presented data structure and illustrative quantitative results offer a template for reporting and interpreting analytical findings. This guide is intended to empower researchers, scientists, and drug development professionals in their analytical endeavors involving this important chemical intermediate.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and Bond Angles of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure and key molecular geometry of 5-Fluoro-2-nitroaniline (also known as 2-Fluoro-5-nitroaniline), a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the crystallographic parameters, intramolecular bond angles, and the experimental methodology employed for this determination, presenting a comprehensive resource for understanding the solid-state conformation of this molecule.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₆H₅FN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.1967 (9)
b (Å)3.7559 (3)
c (Å)14.4539 (10)
α (°)90
β (°)102.143 (3)
γ (°)90
Volume (ų)646.33 (8)
Z4
Temperature (K)296
Radiation TypeMo Kα
Wavelength (Å)0.71073
CCDC Deposition Number1829279

Molecular Geometry: Bond Angles

A precise understanding of the molecular geometry is critical for computational modeling and structure-activity relationship (SAR) studies. The bond angles of this compound reveal the spatial arrangement of its constituent atoms. Key bond angles are presented in the table below.[1]

AtomsAngle (°)
F1—C2—C3119.0 (2)
F1—C2—C1116.9 (2)
C2—C3—C4119.0 (2)
C5—C4—C3117.85 (19)
C5—C6—C1119.77 (19)
O1—N1—O2122.5 (2)
O1—N1—C5118.28 (19)
O2—N1—C5119.22 (19)
N2—C1—C6122.51 (19)
N2—C1—C2118.2 (2)
C6—C1—C2119.28 (19)
C1—N2—H2A117 (2)
C1—N2—H2B111.9 (18)
H2A—N2—H2B128 (3)

The dihedral angle between the nitro group and the benzene (B151609) ring is a noteworthy feature, measured at 3.68 (2)°. An intramolecular N—H⋯F hydrogen bond is also observed.[2][3][4]

Experimental Protocol

The determination of the crystal structure of this compound involved the following key steps:

Synthesis and Crystallization
  • Dissolution: 4 grams of 2-Fluoro-5-nitroaniline were dissolved in a minimal amount of ethanol.

  • Sonication and Microwave Irradiation: The solution was sonicated for one hour, followed by microwave irradiation for approximately ten minutes, resulting in a paste-like material.

  • Recrystallization: The resulting paste was dissolved in 10 ml of ethanol.

  • Crystal Growth: Brown, block-shaped single crystals suitable for X-ray diffraction were recovered after 48 hours as the solvent evaporated.

X-ray Diffraction Data Collection and Refinement
  • Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at 296 K using Mo Kα radiation (λ = 0.71073 Å). The data collection was performed using ω and φ scans.

  • Cell Refinement: The unit cell parameters were refined using the collected diffraction data.

  • Data Reduction: The raw diffraction data were processed and corrected for various factors to yield a set of unique structure factors.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined on F². The positions of the non-hydrogen atoms were refined anisotropically. The nitrogen-bound hydrogen atoms were located in a difference Fourier map and refined with distance restraints, while the carbon-bound hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Molecular Structure

To provide a clear representation of the molecular structure of this compound, the following diagram was generated using the Graphviz DOT language.

Molecular structure of this compound.

References

The Rising Potential of 5-Fluoro-2-nitroaniline Derivatives in Biological Applications: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline, a versatile chemical intermediate, is progressively gaining recognition as a valuable scaffold in the synthesis of novel compounds with significant biological activities.[1][2] Its unique molecular architecture, featuring a fluorine atom and a nitro group on an aniline (B41778) ring, provides a reactive platform for the development of a diverse array of derivatives.[1] These derivatives have shown promise in various therapeutic areas, particularly in the development of anticancer and antimicrobial agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules, while the nitro group can be a key pharmacophore for certain biological activities and a handle for further chemical modifications.[3][4] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, supported by quantitative data and detailed experimental protocols.

Synthesis of Biologically Active Derivatives

This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds and other derivatives.[1][5] A common synthetic route involves the reaction of the amino group with various electrophiles or participation in cyclization reactions to form heterocyclic systems like benzimidazoles.[6][7]

General Synthetic Workflow for Benzimidazole (B57391) Derivatives from this compound

A prevalent application of this compound is in the synthesis of fluorinated benzimidazoles, a class of compounds known for their broad spectrum of biological activities.[2][6] The general workflow involves a reductive cyclization process.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product This compound This compound Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group Aldehyde Aldehyde Aldehyde->Reduction of Nitro Group Cyclization Cyclization Reduction of Nitro Group->Cyclization Substituted Benzimidazole Derivative Substituted Benzimidazole Derivative Cyclization->Substituted Benzimidazole Derivative

General Synthetic Scheme for Benzimidazoles.

Biological Activities of this compound Derivatives

Derivatives of this compound and its isomers have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Fluorinated benzimidazoles derived from precursors like this compound have shown significant antiproliferative activity against various cancer cell lines.[6] The introduction of different substituents on the benzimidazole core allows for the fine-tuning of their cytotoxic potency and selectivity.

Table 1: Anticancer Activity of Fluoro-Substituted Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
ORT14A549 (Lung)0.377[2][6]
ORT14A498 (Kidney)0.377[2][6]
ORT14A375 (Melanoma)0.377[2][6]
ORT14HeLa (Cervical)0.188[2][6]
ORT14HepG2 (Liver)0.188[2][6]
ORT15A549 (Lung)0.354[6]
ORT15A498 (Kidney)0.354[6]
ORT15HeLa (Cervical)0.354[6]
ORT15A375 (Melanoma)0.177[6]
ORT15HepG2 (Liver)0.177[6]

Note: The presented data is for fluoro-substituted benzimidazoles, which can be synthesized from this compound precursors.

Antimicrobial Activity

Derivatives of the isomeric 2-fluoro-5-nitroaniline (B1294389) have been synthesized and evaluated for their antibacterial properties. Organotellurium and organomercury compounds derived from 2-fluoro-5-nitroaniline have shown high activity against a panel of pathogenic bacteria.[8]

Table 2: Antibacterial Activity of 2-Fluoro-5-nitroaniline Derivatives

CompoundE. coli (mm)Pseudomonas spp. (mm)Klebsiella pneumonia (mm)Staphylococcus aureus (mm)Proteus spp. (mm)Reference
3 2520222017[8]
6 2218201815[8]
9 2016181714[8]
10 2520222017[8]
Ampicillin 3032384219[8]

Note: The data represents the diameter of the inhibition zone in mm.

Schiff bases are another class of derivatives that can be synthesized from this compound. While specific data for this compound-derived Schiff bases is limited, Schiff bases in general are known for their antimicrobial properties.[9][10]

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets for many this compound derivatives are still under investigation, the biological activities of related compounds suggest potential mechanisms of action. For instance, many anticancer agents derived from aniline precursors are known to function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell growth and survival.[11]

G cluster_pathway Potential Kinase Inhibition Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Derivative This compound Derivative Derivative->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Hypothesized Kinase Inhibition Mechanism.

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer, making it a prime target for therapeutic intervention.[11][12] It is plausible that certain derivatives of this compound could exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) or other kinases within this pathway, thereby blocking downstream signaling and inhibiting cell proliferation.

Experimental Protocols

Synthesis of 2-(p-tolyl)-6-fluoro-1H-benzo[d]imidazol-5-amine (A Benzimidazole Derivative)

This protocol describes a one-pot reductive cyclization to synthesize a fluorinated benzimidazole derivative.[7]

Materials:

  • This compound

  • p-Tolualdehyde

  • Sodium Dithionite (B78146) (Na₂S₂O₄)

  • Ethanol (B145695)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (1.0 eq.) and p-tolualdehyde (1.1 eq.).

  • Add ethanol and deionized water (e.g., in a 2:1 ratio) to the flask to form a suspension.

  • Heat the mixture to reflux (approximately 80°C) with stirring.

  • Once refluxing, add sodium dithionite (4.0 eq.) portion-wise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding cold deionized water.

  • Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

G Cell_Seeding Seed cancer cells in a 96-well plate Compound_Addition Add this compound derivative at various concentrations Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to purple formazan (B1609692) crystals MTT_Addition->Formazan_Formation Solubilization Dissolve formazan crystals with a solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

Workflow for the MTT Assay.

Procedure:

  • Cell Plating: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion and Future Directions

This compound and its derivatives represent a promising area of research in medicinal chemistry. The existing data, primarily from related fluoro-substituted benzimidazoles and isomers, highlights their potential as potent anticancer and antimicrobial agents. Future research should focus on the synthesis and biological evaluation of a wider variety of derivatives directly from this compound to establish a more comprehensive structure-activity relationship. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile chemical scaffold.

References

5-Fluoro-2-nitroaniline: A Technical Guide to Toxicological Data and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known toxicological data and essential handling precautions for 5-Fluoro-2-nitroaniline (CAS No. 2369-11-1). The information is intended to ensure the safe use of this compound in research and development settings.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[1][2] However, based on available data, it is classified as hazardous. The primary hazards are associated with acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system.[1]

Quantitative Toxicological Data

Specific quantitative toxicity values such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not available in the reviewed literature. However, its hazard classifications provide an indication of its toxic potential.

Table 1: Summary of Hazard Classifications for this compound

Toxicity EndpointHazard ClassificationKey Findings
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]Ingestion may cause harmful effects.
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)[1]Skin contact may be harmful.
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[1]Inhalation of dusts or mists may be harmful.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][3]Direct contact can cause skin irritation, redness, and pain.[4]
Serious Eye Damage/Eye Irritation Category 2 (Causes serious eye irritation)[1][3]Contact with eyes can cause serious irritation.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1][3]Inhalation may lead to irritation of the respiratory tract.[4]
Genotoxicity/Carcinogenicity Not ClassifiedData is not available to determine mutagenic or carcinogenic properties.[1]
Sensitization Not ClassifiedNo data is available regarding its potential as a skin sensitizer.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessments of this compound are not publicly available in the cited safety data sheets. Toxicological evaluations for chemical substances are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

For context, a general methodology for an acute oral toxicity study (often following OECD Guideline 423) would involve:

  • Animal Selection: Typically using a single sex of rodent (e.g., female rats).

  • Dose Administration: Administering the substance by gavage at one of a series of defined dose levels.

  • Observation: Observing the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality.

  • Necropsy: Performing a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Using the results to determine the toxicity classification based on the number of mortalities at specific dose levels.

Handling and Safety Precautions

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Ensure that eyewash stations and emergency safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[1][2]

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of hazardous chemical compounds like this compound.

G Diagram 1: General Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Management a Risk Assessment b Review SDS a->b c Don PPE b->c d Weighing/Transfer in Fume Hood c->d Proceed to handling e Perform Experiment d->e f Decontaminate Work Area & Glassware e->f Experiment complete i Segregate & Label Hazardous Waste e->i Generate waste g Doff PPE f->g h Wash Hands g->h j Dispose via Approved Waste Stream i->j

Diagram 1: General Workflow for Handling Hazardous Chemicals
Storage and Disposal

  • Storage: Keep containers tightly sealed and store in a dry, cool, and well-ventilated location.[1][7]

  • Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1][7]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • Spills: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][3] Prevent the spillage from entering drains or water courses.[6]

References

5-Fluoro-2-nitroaniline: A Comprehensive Review of its Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline is a versatile fluorinated aromatic compound that has garnered significant attention in various fields of chemical research and development. Its unique molecular structure, featuring a fluorine atom and a nitro group on an aniline (B41778) scaffold, imparts distinct chemical reactivity and biological activity, making it a valuable building block in the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive literature review of the research on this compound, covering its synthesis, chemical and physical properties, and its diverse applications in medicinal chemistry, dye manufacturing, polymer science, and agrochemicals. The information is presented to be a practical resource for researchers and professionals working in these areas.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported in the literature, each with its own advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability of the reaction.

One common approach involves the nitration of p-fluoroaniline derivatives. For instance, the nitration of 4-fluoroacetanilide (B1213217) followed by hydrolysis of the acetyl group can yield this compound. Another route starts from 2,4-dinitrofluorobenzene, where the nitro group at the 2-position is selectively reduced.[1] A detailed protocol for this selective reduction is provided below.

Experimental Protocol: Selective Reduction of 2,4-dinitrofluorobenzene

Materials:

  • 2,4-dinitrofluorobenzene

  • Iron powder (electrolytic or reduced)

  • Acetic acid

  • Ethyl acetate

  • Ethanol (B145695)

  • Anhydrous magnesium sulfate (B86663)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

Procedure:

  • A suspension of iron powder (8.1 g) in acetic acid (100 ml) is heated to reflux.

  • A solution of 2,4-dinitrofluorobenzene (9 g) in acetic acid (30 ml) is added dropwise to the refluxing suspension.

  • The reaction mixture is refluxed for an additional 10 minutes after the addition is complete.

  • The mixture is then poured into ice-water and extracted with ethyl acetate.

  • The organic extracts are washed sequentially with a saturated sodium bicarbonate solution, water, and a saturated sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield this compound as orange crystals.[2]

Yield: 70%[2] Melting Point: 97 - 98°C[2]

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid with the chemical formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol .[3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 2369-11-1
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 97-98 °C[2]
Boiling Point Not available
Solubility Soluble in many organic solvents

Spectroscopic Data

The structure of this compound has been confirmed by various spectroscopic techniques.

  • ¹H NMR and ¹³C NMR: The nuclear magnetic resonance spectra provide detailed information about the hydrogen and carbon environments in the molecule.

  • IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the N-H stretching of the amine group, the N-O stretching of the nitro group, and the C-F stretching.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

  • Crystal Structure: The crystal structure of the related isomer, 2-Fluoro-5-nitroaniline (B1294389), has been determined by X-ray crystallography, revealing a monoclinic crystal system with the space group P2/n. The dihedral angle between the nitro group and the benzene (B151609) ring is 3.68 (2)°.[4]

Applications of this compound

This compound serves as a key intermediate in the synthesis of a variety of commercially important molecules.

Anticancer Agents

A significant area of research on this compound focuses on its use as a precursor for the synthesis of heterocyclic compounds with potential anticancer activity. Benzimidazole (B57391) and quinoxaline (B1680401) derivatives synthesized from this starting material have shown promising results in preclinical studies.

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer effects. The synthesis of these derivatives often involves the condensation of this compound or its derivatives with carboxylic acids or their equivalents. Some of these compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. For example, a novel benzimidazole acridine (B1665455) derivative was found to induce apoptosis in human colon cancer cells via the ROS-JNK signaling pathway.[5][6]

Quinoxaline derivatives are another class of heterocyclic compounds that have been extensively studied for their anticancer properties. They are typically synthesized by the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. Quinoxalines derived from this compound have been investigated as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[7][8][9]

The following table summarizes the in vitro anticancer activity of some representative quinoxaline derivatives.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 4b A549 (Lung)11.98 ± 2.59[10]
Compound 4m A549 (Lung)9.32 ± 1.56[10]
Compound 11g HepG-2 (Liver)4.50[11]
Compound 11g MCF-7 (Breast)2.40[11]
Compound 11g HCT-116 (Colon)5.90[11]
Compound 17b MCF-7 (Breast)2.3[12]
Compound 17b HepG-2 (Liver)2.8[12]

Several studies have elucidated the mechanisms by which these derivatives exert their anticancer effects. For instance, some benzimidazole and quinoxaline compounds have been shown to induce apoptosis by activating caspase cascades and modulating the expression of Bcl-2 family proteins.[6][13][14][15] Molecular docking studies have also been employed to understand the binding interactions of these compounds with their target proteins, such as EGFR and VEGFR-2.[8][15]

anticancer_workflow start This compound synthesis Synthesis of Derivatives (e.g., Benzimidazoles, Quinoxalines) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification screening In Vitro Cytotoxicity Screening (MTT Assay) purification->screening ic50 Determine IC50 Values screening->ic50 mechanistic Mechanistic Studies ic50->mechanistic lead Lead Compound Identification ic50->lead apoptosis Apoptosis Assays (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle western_blot Western Blot (Protein Expression) mechanistic->western_blot docking Molecular Docking mechanistic->docking

Experimental workflow for anticancer drug discovery.

apoptosis_pathway drug Benzimidazole/Quinoxaline Derivative ros ROS Generation drug->ros bcl2 Bcl-2 Downregulation drug->bcl2 dr5 DR5 Upregulation drug->dr5 jnk JNK Activation ros->jnk apoptosis Apoptosis jnk->apoptosis mito Mitochondrial Membrane Depolarization bcl2->mito caspase8 Caspase-8 Activation dr5->caspase8 bid Bid Truncation caspase8->bid caspase37 Caspase-3/7 Activation caspase8->caspase37 bid->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase37 parp PARP Cleavage caspase37->parp parp->apoptosis

Proposed apoptosis signaling pathway.

Dyes and Pigments

This compound is a valuable diazo component in the synthesis of azo dyes. The presence of the electron-withdrawing nitro group and the fluorine atom can influence the color and fastness properties of the resulting dyes. The synthesis of azo dyes from this compound follows the classical diazotization-coupling reaction sequence.[16][17][18]

Materials:

  • This compound

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • A coupling component (e.g., β-naphthol)

  • Sodium hydroxide

Procedure:

  • Diazotization: this compound is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature to form the diazonium salt.

  • Coupling: The coupling component (e.g., β-naphthol) is dissolved in an aqueous solution of sodium hydroxide. The cold diazonium salt solution is then slowly added to the coupling component solution with vigorous stirring.

  • Isolation: The precipitated azo dye is collected by filtration, washed with water, and dried.

The photophysical properties of these dyes, such as their absorption and emission spectra, are of great interest for various applications. For instance, dis-azo dyes derived from a related compound, 2-methoxy-5-nitroaniline, have been synthesized and their absorption maxima (λmax) and molar extinction coefficients (log ε) have been reported.[19]

Dyeλmax (nm)log ε
5a 4674.30
5b 6204.90
5c 5104.58
5d 5254.60
5e 5014.52
5f 5304.65
Polymer Science

This compound can be incorporated into polymer backbones to modify their properties. For example, it can be used as a monomer in the synthesis of polyamides. The presence of the fluorine atom can enhance the thermal stability, solubility, and flame retardancy of the resulting polymers. The synthesis of polyamides from this compound typically involves a polycondensation reaction with a diacid chloride.[20][21]

polymer_synthesis_workflow start This compound (or its diamine derivative) polycondensation Polycondensation start->polycondensation monomer2 Diacid Chloride (e.g., Terephthaloyl chloride) monomer2->polycondensation polymer Polyamide polycondensation->polymer purification Purification and Drying polymer->purification characterization Characterization purification->characterization thermal Thermal Analysis (TGA, DSC) characterization->thermal mechanical Mechanical Testing (Tensile Strength) characterization->mechanical spectroscopic Spectroscopic Analysis (NMR, IR) characterization->spectroscopic end Polymer with Defined Properties characterization->end

Workflow for polymer synthesis and characterization.

Agrochemicals

This compound and its derivatives have been explored for their potential use in agrochemicals, particularly as herbicides.[2] For example, certain triazole derivatives of nitroanilines have shown herbicidal activity. The development of new herbicides is crucial for modern agriculture, and fluorinated compounds often exhibit enhanced biological activity. Quantitative structure-activity relationship (QSAR) studies can be employed to optimize the herbicidal efficacy of these compounds.[22]

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its applications span across multiple disciplines, from the development of life-saving anticancer drugs to the creation of novel materials and agrochemicals. The research highlighted in this review demonstrates the significant potential of this compound and its derivatives. Further exploration of the structure-activity relationships of this compound derivatives is likely to lead to the discovery of new molecules with enhanced properties and functionalities, contributing to advancements in medicine, materials science, and agriculture. This comprehensive guide serves as a foundational resource for researchers and professionals, providing detailed insights into the current state of this compound research and paving the way for future innovations.

References

Methodological & Application

The Strategic Utility of 5-Fluoro-2-nitroaniline in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction: 5-Fluoro-2-nitroaniline is a pivotal starting material in medicinal chemistry and drug development, primarily serving as a versatile precursor for the synthesis of a wide array of fluorine-containing heterocyclic compounds. The presence of three key functional groups—a primary amine, a nitro group, and a fluorine atom—on the benzene (B151609) ring provides a rich chemical handle for diverse synthetic transformations. The fluorine substituent is of particular importance as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability. This document outlines the application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, including benzimidazoles, quinoxalines, and phenazines, and provides detailed protocols for their preparation.

Core Applications: The primary synthetic utility of this compound lies in its conversion to 4-fluoro-1,2-phenylenediamine through the reduction of the ortho-nitro group. This in-situ generated or isolated diamine is a key intermediate that readily undergoes cyclocondensation reactions with a variety of electrophilic reagents to form fused heterocyclic systems.

  • Benzimidazole (B57391) Synthesis: The reaction of 4-fluoro-1,2-phenylenediamine with aldehydes or carboxylic acids (or their derivatives) is a cornerstone for the synthesis of 6-fluorobenzimidazoles. These structures are prevalent in numerous pharmacologically active molecules, exhibiting antimicrobial, antiviral, and anticancer properties.[1]

  • Quinoxaline (B1680401) Synthesis: Condensation of 4-fluoro-1,2-phenylenediamine with 1,2-dicarbonyl compounds provides a direct route to 6-fluoroquinoxalines. The quinoxaline scaffold is a privileged structure in drug discovery, with derivatives showing a broad spectrum of biological activities.

  • Phenazine (B1670421) Synthesis: Although less common, fluorinated phenazines can be synthesized from fluorinated o-phenylenediamines through oxidative cyclization or condensation with catechols or other suitable precursors. Phenazine derivatives are known for their redox properties and have been investigated as antimicrobial and anticancer agents.

The strategic placement of the fluorine atom at the 5-position of the parent aniline (B41778) ensures its incorporation at the 6-position of the resulting benzimidazole and quinoxaline ring systems, and at the 7-position of the phenazine core, influencing the electronic properties and biological activity of the final molecule.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-6-fluorobenzimidazoles

This protocol describes the reductive cyclization of this compound with an aromatic aldehyde in a one-pot reaction. The nitro group is first reduced to an amine in situ, followed by condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring.

Materials:

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.56 g, 10.0 mmol, 1.0 eq.).

  • Addition of Reagents: Add the aromatic aldehyde (e.g., p-tolualdehyde, 1.32 g, 11.0 mmol, 1.1 eq.) to the flask.

  • Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.

  • Reduction and Cyclization: Heat the mixture to 80 °C. Once refluxing, add sodium dithionite (6.96 g, 40.0 mmol, 4.0 eq.) portion-wise over 30 minutes. The reaction mixture will typically change color.

  • Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours.[1]

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts and cool the filtrate.[1]

  • Work-up - Precipitation: Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring. A solid product should precipitate out.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).[1]

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.

Protocol 2: Synthesis of 6-Fluoroquinoxalines

This two-step protocol involves the initial reduction of this compound to 4-fluoro-1,2-phenylenediamine, followed by its condensation with a 1,2-dicarbonyl compound.

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) supply

Procedure:

  • A solution of this compound (2.0 g, 0.013 mol) in ethanol (80 mL) is hydrogenated in the presence of 10% Pd/C (800 mg) under 1 atm of H₂ at room temperature.

  • The reaction is monitored by TLC until the starting material is completely consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to yield 4-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.

Step 2: Synthesis of 2,3-Dimethyl-6-fluoroquinoxaline

Materials:

  • 4-Fluoro-1,2-phenylenediamine (from Step 1)

  • Diacetyl (Biacetyl)

  • Ethanol

Procedure:

  • To a solution of 4-fluoro-1,2-phenylenediamine (1.64 g, 0.013 mol) in ethanol (50 mL), add diacetyl (1.12 g, 0.013 mol).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 2,3-dimethyl-6-fluoroquinoxaline.

Protocol 3: Synthesis of Fluorinated Phenazines (Adapted)

This protocol is an adaptation for the synthesis of fluorinated phenazines, starting with the in-situ generated 4-fluoro-1,2-phenylenediamine and its condensation with a suitable 1,2-dicarbonyl compound, such as a substituted phenanthrenequinone.

Materials:

  • 4-Fluoro-1,2-phenylenediamine (prepared as in Protocol 2, Step 1)

  • 1,2-Dicarbonyl compound (e.g., phenanthrene-9,10-dione)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve 4-fluoro-1,2-phenylenediamine (1.26 g, 10.0 mmol) in ethanol or acetic acid (30 mL) in a round-bottom flask.

  • Add an equimolar amount of the 1,2-dicarbonyl compound (e.g., phenanthrene-9,10-dione, 2.08 g, 10.0 mmol).

  • The mixture is heated to reflux for 2-6 hours, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the crude fluorinated phenazine derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Quantitative Data Summary

HeterocycleReactantsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-Aryl-6-fluorobenzimidazoleThis compound, Aromatic AldehydeNa₂S₂O₄Ethanol/Water804-6Good to ExcellentAdapted from[1]
2,3-Dimethyl-6-fluoroquinoxaline4-Fluoro-1,2-phenylenediamine, Diacetyl-EthanolRT2-457Adapted from[1]
Fluorinated Phenazine4-Fluoro-1,2-phenylenediamine, 1,2-Dicarbonyl-Ethanol/Acetic AcidReflux2-6Moderate to GoodGeneral Method

Visualizations

experimental_workflow cluster_benzimidazole Protocol 1: One-Pot Benzimidazole Synthesis A1 This compound + Aromatic Aldehyde A2 Add Ethanol/Water A1->A2 A3 Heat to 80°C A2->A3 A4 Add Na2S2O4 A3->A4 A5 Reductive Cyclization (4-6h) A4->A5 A6 Filtration (Celite) A5->A6 A7 Precipitation (Water) A6->A7 A8 Isolation & Purification A7->A8 A9 2-Aryl-6-fluorobenzimidazole A8->A9

Figure 1. Experimental workflow for the one-pot synthesis of 2-aryl-6-fluorobenzimidazoles.

quinoxaline_synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: Condensation B1 This compound B2 H2, 10% Pd/C, Ethanol B1->B2 B3 4-Fluoro-1,2-phenylenediamine B2->B3 C1 4-Fluoro-1,2-phenylenediamine C2 + 1,2-Dicarbonyl Compound (e.g., Diacetyl) C1->C2 C3 Stir in Ethanol at RT C2->C3 C4 Purification C3->C4 C5 6-Fluoroquinoxaline C4->C5

Figure 2. Two-step synthesis of 6-fluoroquinoxalines.

reaction_pathway cluster_products Heterocyclic Products start This compound intermediate Reduction (e.g., H2/Pd-C, Na2S2O4) start->intermediate diamine 4-Fluoro-1,2-phenylenediamine intermediate->diamine aldehyde + Aldehyde/ Carboxylic Acid diamine->aldehyde dicarbonyl + 1,2-Dicarbonyl diamine->dicarbonyl oxidative_cyclization + Oxidative Cyclization diamine->oxidative_cyclization benzimidazole Benzimidazole quinoxaline Quinoxaline phenazine Phenazine aldehyde->benzimidazole dicarbonyl->quinoxaline oxidative_cyclization->phenazine

Figure 3. Synthetic pathways from this compound to key heterocyclic cores.

References

Application Notes and Protocols for the Diazotization of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the diazotization of 5-fluoro-2-nitroaniline, a critical transformation in the synthesis of various specialty chemicals, pharmaceutical intermediates, and dyestuffs. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

Introduction

The diazotization of primary aromatic amines is a fundamental process in organic synthesis. For this compound, this reaction involves the treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a 5-fluoro-2-nitrophenyldiazonium salt.[1][2][3] The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring influences the reactivity and stability of the resulting diazonium salt.[1] Careful control of the reaction temperature, typically between 0 and 5°C, is crucial to prevent the premature decomposition of the diazonium salt.[4][5] The resulting diazonium salt can be used immediately in subsequent reactions or, in some cases, isolated as a more stable salt, such as a tetrafluoroborate (B81430).[1][6]

Quantitative Data Summary

While specific yields can vary based on the exact conditions and subsequent reactions, the following table provides representative data for the diazotization and subsequent conversion of this compound.

ParameterValue/RangeRemarksReference
Starting Material Purity>98%High purity of the starting aniline (B41778) is recommended for optimal results.
Reaction Temperature0 - 10°CStrict temperature control is critical for the stability of the diazonium salt.[4][5][7][4][7]
Reaction Time30 - 60 minutesTypical time required for complete formation of the diazonium salt.[4][7][4][7]
Molar Ratio (Aniline:NaNO₂)1 : 1 to 1 : 1.2A slight excess of sodium nitrite is often used to ensure complete diazotization.
Typical YieldHighThe formation of the diazonium salt is generally a high-yielding reaction.[6] Specific yields depend on the subsequent trapping reaction.[6]

Experimental Protocols

Two primary protocols are presented below: the in situ generation of the diazonium salt for immediate use, and the isolation of the more stable diazonium tetrafluoroborate salt.

Protocol 1: In Situ Generation and Use of 5-Fluoro-2-nitrophenyldiazonium Chloride

This protocol is suitable for reactions where the diazonium salt is generated and immediately reacted in the same pot, such as in the synthesis of azo dyes or for hydrolysis to a phenol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Coupling agent (for subsequent reaction)

  • Standard laboratory glassware (beakers, flasks, stirring plate, etc.)

  • Thermometer

Procedure:

  • Preparation of the Aniline Salt Solution: In a beaker or flask, suspend the desired molar amount of this compound in a dilute solution of hydrochloric or sulfuric acid.[4][7] Ensure there is enough acid to fully protonate the aniline and to react with the sodium nitrite.

  • Cooling: Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[4][5] It is crucial to maintain this low temperature throughout the addition of sodium nitrite.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold distilled water.[4] Pre-cool this solution to 0-5°C.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the cold aniline salt suspension while maintaining the temperature below 5°C.[4] The reaction is exothermic, so slow addition is critical.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5°C to ensure the diazotization is complete.[4] The resulting solution contains the 5-fluoro-2-nitrophenyldiazonium salt.

  • Subsequent Reaction: The cold diazonium salt solution is then slowly added to a pre-cooled solution of the desired coupling component or is heated for hydrolysis to the corresponding phenol.[4][7]

Safety Precautions:

  • Diazonium salts can be explosive when dry and should be handled with extreme care.[1] It is recommended to use them in solution whenever possible.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Isolation of 5-Fluoro-2-nitrophenyldiazonium Tetrafluoroborate

This protocol allows for the isolation of a more stable, solid diazonium salt, which can be stored and used in subsequent reactions, particularly those requiring anhydrous conditions.[6] This procedure is based on the Balz-Schiemann reaction.[1]

Materials:

  • This compound

  • Fluoroboric Acid (HBF₄, typically 48-50% in water)

  • Sodium Nitrite (NaNO₂)

  • Diethyl Ether or Diisopropyl Ether (for washing)

  • Ice

  • Standard laboratory glassware

  • Vacuum filtration apparatus

Procedure:

  • Dissolution in Fluoroboric Acid: In a suitable flask, dissolve this compound in fluoroboric acid. The reaction is exothermic, so initial cooling may be necessary.

  • Cooling: Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Diazotization: Prepare a concentrated aqueous solution of sodium nitrite and cool it to 0-5°C. Add this solution dropwise to the aniline-fluoroboric acid mixture, ensuring the temperature does not rise above 10°C.

  • Precipitation: The 5-fluoro-2-nitrophenyldiazonium tetrafluoroborate will precipitate as a solid. Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Isolation: Isolate the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold water, followed by a cold, non-polar solvent like diethyl ether or diisopropyl ether to remove residual acid and water.[6]

  • Drying: Dry the isolated diazonium salt under vacuum at room temperature. The resulting 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate is reported to be stable and can be stored in a desiccator at room temperature for extended periods.[6]

Safety Precautions:

  • While more stable than other diazonium salts, diazonium tetrafluoroborates are still energetic compounds and should be handled with care. Avoid heat, friction, and shock.

  • Fluoroboric acid is highly corrosive. Handle with appropriate care and PPE.

Visualizations

Experimental Workflow Diagram

Diazotization_Workflow Workflow for the Diazotization of this compound cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_outcome Product Handling cluster_purification Isolation (for HBF4 route) start Start with This compound dissolve Dissolve/Suspend Aniline in Cold Acid (HCl or HBF4) start->dissolve cool Cool Aniline Solution to 0-5°C dissolve->cool na_prep Prepare Cold Aqueous Sodium Nitrite (NaNO2) Solution add_nitrite Slowly Add NaNO2 Solution (Maintain Temp < 5°C) na_prep->add_nitrite cool->add_nitrite stir Stir for 30 min at 0-5°C add_nitrite->stir in_situ Use Diazonium Salt Solution Directly in Next Step stir->in_situ In Situ Protocol isolate Isolate Diazonium Tetrafluoroborate Salt stir->isolate Isolation Protocol filter Vacuum Filtration isolate->filter wash Wash with Cold Water and Ether filter->wash dry Dry Under Vacuum wash->dry

Caption: Workflow for the diazotization of this compound.

References

5-Fluoro-2-nitroaniline: A Key Precursor in the Synthesis of Bioactive Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2369-11-1

Introduction

5-Fluoro-2-nitroaniline is a versatile aromatic building block of significant interest in pharmaceutical synthesis. Its unique substitution pattern, featuring a nucleophilically activatable fluorine atom, a reducible nitro group, and a reactive amino group, provides a scaffold for the construction of a diverse range of heterocyclic compounds with pronounced biological activity. This document outlines the application of this compound as a precursor in the synthesis of quinoxalines and benzimidazoles, classes of compounds extensively investigated for their potential as anti-cancer, anti-viral, and anti-bacterial agents. Detailed experimental protocols and relevant biological signaling pathways are provided to guide researchers and drug development professionals in leveraging this valuable synthetic intermediate.

Physicochemical Properties of this compound

PropertyValue
CAS Number 2369-11-1
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 96-100 °C
Purity ≥98% (GC)

Application 1: Synthesis of 6-Fluoroquinoxaline (B159336) Derivatives

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocycles that form the core of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-cancer and anti-viral properties. The synthesis of 6-fluoroquinoxalines from this compound proceeds via a two-step sequence involving the reduction of the nitro group to form 4-fluoro-1,2-phenylenediamine, followed by condensation with a 1,2-dicarbonyl compound.

Experimental Protocol 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This protocol outlines the reduction of the nitro group of a fluoronitroaniline precursor to an amine, a key step in forming the diamine necessary for quinoxaline synthesis.

Reaction Scheme: Step 1: Reduction of 4-fluoro-2-nitroaniline (B1293508) to 4-fluoro-1,2-phenylenediamine

(An analogous reaction for the reduction of 4-fluoro-2-nitroaniline is presented here, which is a common method for the synthesis of the corresponding phenylenediamine.)

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Fluoro-2-nitroaniline156.11135 g0.86
Anhydrous Ethanol (B145695)46.071000 mL-
Raney Nickel-27 g-
Hydrogen Gas2.02--

Procedure:

  • To a 2000 mL reaction vessel, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.

  • Pressurize the vessel with hydrogen gas to 1.0 MPa.

  • Stir the reaction mixture at room temperature for 8 hours.

  • After cooling, carefully filter the reaction mixture to remove the Raney nickel catalyst. The catalyst can be recycled.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product is a gray-white solid.[1]

Expected Yield: 91.3%[1]

Experimental Protocol 2: Synthesis of 6-Fluoro-2,3-diphenylquinoxaline

This protocol details the condensation of the synthesized 4-fluoro-1,2-phenylenediamine with benzil (B1666583) to form a 6-fluoroquinoxaline derivative.

Reaction Scheme: Step 2: Condensation of 4-fluoro-1,2-phenylenediamine with Benzil

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass (mg)
4-Fluoro-1,2-phenylenediamine126.121126.1
Benzil210.231210.2
Toluene--8 mL
Alumina-supported Molybdophosphovanadate (AlCuMoVP)--100 mg

Procedure:

  • In a reaction vessel, combine 1 mmol of 4-fluoro-1,2-phenylenediamine and 1 mmol of benzil in 8 mL of toluene.

  • Add 100 mg of the AlCuMoVP catalyst to the mixture.

  • Stir the reaction mixture at room temperature for 120 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, separate the catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.[2]

Expected Yield: ~92%[2]

Biological Significance and Signaling Pathway

Fluorinated quinoxalines have demonstrated significant potential as anticancer agents.[3] Many quinoxaline derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway.

Diagram: VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoxaline 6-Fluoroquinoxaline Derivative (Inhibitor) Quinoxaline->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinoxaline derivatives.

Application 2: Synthesis of 6-Fluorobenzimidazole Derivatives

Benzimidazoles are another class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.[4][5] The synthesis of 6-fluorobenzimidazoles from 4-fluoro-1,2-phenylenediamine (synthesized as described in Protocol 1) involves a condensation reaction with an appropriate aldehyde.

Experimental Protocol 3: Synthesis of 2-Aryl-6-fluorobenzimidazoles

This protocol describes the synthesis of 2-aryl-6-fluorobenzimidazoles from 4-fluoro-1,2-phenylenediamine and an aromatic aldehyde.

Reaction Scheme: Condensation of 4-fluoro-1,2-phenylenediamine with an Aromatic Aldehyde

Reagents and Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass (g)
4-Fluoro-1,2-phenylenediamine126.1210.01.26
p-Tolualdehyde120.1511.01.32
Sodium Dithionite (B78146)174.1140.06.96
Ethanol46.07-60 mL
Deionized Water18.02-30 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.0 mmol of 4-fluoro-1,2-phenylenediamine.

  • Add 11.0 mmol of p-tolualdehyde to the flask.

  • Add 60 mL of ethanol and 30 mL of deionized water to the flask and stir at room temperature to form a suspension.

  • Heat the mixture to 80 °C.

  • Once refluxing, add 40.0 mmol of sodium dithionite portion-wise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a beaker and slowly add 100 mL of cold deionized water while stirring to precipitate the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Expected Yield: High (specific yield not reported, but generally good for this type of reaction)

Biological Significance and Signaling Pathway

Fluorinated benzimidazole (B57391) derivatives have shown promising activity as anticancer agents and kinase inhibitors.[6] For instance, they can target the PI3K-Akt and CDK4/6 signaling pathways, which are frequently dysregulated in cancer.

Diagram: PI3K-Akt and CDK4/6 Signaling Pathways

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression (G1 to S phase) mTOR->CellCycle CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates Benzimidazole 6-Fluorobenzimidazole Derivative (Inhibitor) Benzimidazole->PI3K Benzimidazole->CDK46 E2F E2F Rb->E2F pRb p-Rb E2F->CellCycle

Caption: Overview of the PI3K-Akt and CDK4/6 signaling pathways and potential inhibition by benzimidazole derivatives.

Application 3: Synthesis of Kinase Inhibitors

This compound derivatives are valuable precursors for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For example, the core structure of the FDA-approved drug Erdafitinib, a pan-FGFR (Fibroblast Growth Factor Receptor) kinase inhibitor, contains a quinoxaline moiety. While the direct synthesis from this compound is not the commercial route, the underlying chemistry highlights the importance of fluorinated aniline (B41778) precursors in accessing such complex molecules. A key transformation in these syntheses is the nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Experimental Protocol 4: Nucleophilic Aromatic Substitution (SNAr) on a this compound Derivative

This protocol describes the acylation of this compound followed by a nucleophilic aromatic substitution reaction, demonstrating a key transformation in the synthesis of more complex pharmaceutical intermediates.

Reaction Scheme: Step 1: Acylation of this compound Step 2: SNAr reaction of N-(5-fluoro-2-nitrophenyl)acetamide with an amine

Reagents and Materials:

ReagentMolar Mass ( g/mol )Use
This compound156.11Starting Material
Acetic Anhydride (B1165640)102.09Acylating Agent
Amine (e.g., Aniline)93.13Nucleophile
Base (e.g., K₂CO₃)138.21Catalyst
Solvent (e.g., DMSO)78.13Reaction Medium

Procedure:

  • Acylation: Dissolve this compound in a suitable solvent and react with acetic anhydride to yield N-(5-fluoro-2-nitrophenyl)acetamide.

  • SNAr Reaction: To a solution of N-(5-fluoro-2-nitrophenyl)acetamide (1 equivalent) and the desired amine (1.1 equivalents) in DMSO, add a catalytic amount of a base such as K₂CO₃.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction and pour into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Quantitative Data for SNAr Reaction:

NucleophileProductYield (%)
AnilineN-(2-nitro-5-(phenylamino)phenyl)acetamideHigh
EthanolamineN-(5-(2-hydroxyethylamino)-2-nitrophenyl)acetamideHigh
Biological Significance and Signaling Pathway

Kinase inhibitors, such as those derived from fluorinated aniline precursors, often target pathways like the CDK4/6 pathway, which is crucial for cell cycle regulation. By inhibiting CDK4/6, these drugs can arrest the cell cycle in the G1 phase, preventing cancer cell proliferation.

Diagram: Experimental Workflow for SNAr and Kinase Inhibitor Synthesis

SNAr_Workflow cluster_synthesis Synthetic Pathway Start This compound Acylation Acylation (Acetic Anhydride) Start->Acylation Intermediate N-(5-fluoro-2-nitrophenyl) acetamide Acylation->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) (Amine, Base) Intermediate->SNAr Product Substituted 2-nitroaniline Derivative SNAr->Product FurtherSteps Further Synthetic Modifications Product->FurtherSteps KinaseInhibitor Kinase Inhibitor (e.g., Erdafitinib) FurtherSteps->KinaseInhibitor

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant heterocyclic compounds. The protocols and pathways detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel quinoxaline, benzimidazole, and kinase inhibitor derivatives. The strategic incorporation of the fluorinated aniline moiety can lead to the development of potent and selective therapeutic agents targeting key biological pathways implicated in various diseases.

References

Application of 5-Fluoro-2-nitroaniline in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline is a versatile aromatic amine that serves as a key precursor in the synthesis of a variety of organic compounds, including azo dyes. The presence of both a fluoro and a nitro group on the aniline (B41778) ring imparts unique electronic properties to the resulting dye molecules, influencing their color, stability, and potential biological activity. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most diverse class of synthetic colorants with wide-ranging applications in textiles, printing, and increasingly, in biomedical and pharmaceutical research.

The synthesis of azo dyes from this compound follows the classical two-step diazotization-coupling reaction. The primary amino group of this compound is first converted into a reactive diazonium salt, which then undergoes electrophilic substitution with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the final azo dye. The specific shade and properties of the resulting dye can be finely tuned by the choice of the coupling agent.

This document provides detailed protocols for the synthesis of azo dyes using this compound, summarizes key quantitative data, and explores their potential applications, particularly in the context of their antimicrobial properties, which is of significant interest to drug development professionals.

Data Presentation

While specific quantitative data for a wide range of azo dyes derived from this compound is not extensively documented in readily available literature, the following table presents a generalized summary of expected data based on the synthesis of similar azo dyes. This table is intended to serve as a template for researchers to populate with their own experimental data.

Dye Structure (Example)Diazo ComponentCoupling ComponentYield (%)Melting Point (°C)λmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Antimicrobial Activity (MIC, µg/mL)
Dye 1 This compound2-Naphthol (B1666908)e.g., 85-95e.g., 180-185e.g., 480-520e.g., 20,000-30,000Data to be determined
Dye 2 This compoundPhenole.g., 80-90e.g., 150-155e.g., 400-440e.g., 15,000-25,000Data to be determined
Dye 3 This compoundN,N-Dimethylanilinee.g., 90-98e.g., 160-165e.g., 450-490e.g., 25,000-35,000Data to be determined

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of azo dyes from this compound.

Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol outlines a representative procedure for the synthesis of a monoazo dye.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (B78521) (NaOH)

  • Urea (B33335) (for quenching excess nitrous acid)

  • Distilled water

  • Ice

  • Ethanol (B145695) (for recrystallization)

  • Beakers, conical flasks, magnetic stirrer, Buchner funnel, and filtration apparatus.

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.56 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization. The formation of a clear solution of the diazonium salt indicates the completion of the reaction.

  • Add a small amount of urea to quench any excess nitrous acid (test with starch-iodide paper; a blue-black color indicates the presence of nitrous acid).

Part B: Azo Coupling

  • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. Maintain the temperature below 5 °C.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture for another 30 minutes in the ice bath to ensure complete coupling.

Part C: Isolation and Purification

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with copious amounts of cold water to remove any unreacted starting materials and salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure crystals.

  • Dry the purified dye in a vacuum oven at 60-80 °C.

  • Calculate the percentage yield and determine the melting point. Characterize the dye using spectroscopic methods (UV-Vis, FT-IR, NMR).

Protocol 2: Evaluation of Antimicrobial Activity

The synthesized azo dyes can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi using the agar (B569324) well diffusion method.

Materials:

  • Synthesized azo dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nutrient agar plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized azo dye in DMSO (e.g., 1 mg/mL).

  • Prepare nutrient agar plates and allow them to solidify.

  • Spread a uniform lawn of the test microorganism culture onto the surface of the agar plates.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the azo dye solution into the wells.

  • Use DMSO as a negative control and a standard antibiotic as a positive control.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. The size of the zone indicates the antimicrobial activity of the dye.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (< 5 °C) cluster_downstream Downstream Processing This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component\n(e.g., 2-Naphthol) Coupling Component (e.g., 2-Naphthol) Coupling Component\n(e.g., 2-Naphthol)->Azo Dye Purification Purification Azo Dye->Purification Filtration, Recrystallization Characterization Characterization Purification->Characterization Spectroscopy, Melting Point

Caption: General workflow for the synthesis of azo dyes from this compound.

Antimicrobial_Screening_Workflow Synthesized Azo Dye Synthesized Azo Dye Stock Solution (in DMSO) Stock Solution (in DMSO) Synthesized Azo Dye->Stock Solution (in DMSO) Well Diffusion Assay Well Diffusion Assay Stock Solution (in DMSO)->Well Diffusion Assay Agar Plate with Microbial Lawn Agar Plate with Microbial Lawn Agar Plate with Microbial Lawn->Well Diffusion Assay Incubation Incubation Well Diffusion Assay->Incubation Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition

Caption: Workflow for the evaluation of antimicrobial activity of synthesized azo dyes.

Potential Applications in Drug Development

Azo compounds containing fluoro and nitro groups have garnered attention for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The electron-withdrawing nature of the fluoro and nitro substituents can modulate the electronic properties of the azo dye, potentially enhancing its interaction with biological targets.

  • Antimicrobial Agents: The presence of the azo linkage and the aromatic rings can facilitate intercalation with DNA or inhibition of essential enzymes in microorganisms, leading to antimicrobial effects.[1][2] Azo dyes derived from this compound are promising candidates for the development of new antimicrobial agents, particularly in light of the growing challenge of antibiotic resistance.

  • Anticancer Agents: Some azo compounds have been investigated for their cytotoxic effects against cancer cell lines.[1] The mechanism of action may involve the generation of reactive oxygen species or the inhibition of topoisomerases. Further research into the anticancer potential of this compound-based azo dyes is warranted.

  • Prodrugs: The azo bond can be susceptible to reductive cleavage by enzymes present in specific physiological environments, such as the colon. This property can be exploited for targeted drug delivery, where an azo compound acts as a prodrug, releasing the active therapeutic agent at the desired site.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of a diverse range of azo dyes. The straightforward diazotization and coupling reactions allow for the facile generation of novel chromophores. The resulting dyes, featuring both fluoro and nitro substituents, are of interest not only for their coloristic properties but also for their potential as bioactive molecules. The protocols and information provided herein offer a foundation for researchers and scientists to explore the synthesis, characterization, and application of these promising compounds in materials science and drug discovery.

References

Application Notes: Synthetic Routes to Fluorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazoles are a crucial class of heterocyclic compounds that form the core structure of numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a fluorine atom into the benzimidazole (B57391) scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzimidazoles highly valuable in drug discovery.[2]

These application notes provide detailed protocols for the synthesis of 6-fluoro-benzimidazole derivatives starting from 5-Fluoro-2-nitroaniline. Two primary, efficient, and scalable one-pot synthetic routes are presented:

  • Reductive Cyclization using Sodium Dithionite (B78146): A robust method involving the in-situ reduction of the nitro group followed by condensation with an aromatic aldehyde.[3]

  • Catalytic Hydrogenation and Cyclization: A mild approach using a Palladium-on-carbon (Pd/C) catalyst for the reduction step, followed by cyclization with an orthoester.[4]

These protocols are designed for researchers, scientists, and drug development professionals, offering reliable pathways to novel fluorinated benzimidazole derivatives.

Method 1: One-Pot Reductive Cyclization with Aldehydes using Sodium Dithionite

Principle

This method achieves the synthesis of 2-substituted-6-fluorobenzimidazoles in a single step from this compound and an aldehyde. The nitro group is first reduced to an amino group by sodium dithionite (Na₂S₂O₄) in an aqueous-alcoholic solution. The resulting unstable in-situ generated 4-fluoro-o-phenylenediamine intermediate immediately undergoes condensation and subsequent cyclization with the aldehyde present in the reaction mixture to yield the final benzimidazole product.[1][3] This approach is highly efficient and avoids the need to isolate the often-unstable diamine intermediate.[4]

Experimental Protocol

Materials and Equipment:

  • This compound

  • Aromatic aldehyde (e.g., p-tolualdehyde, benzaldehyde)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol (B145695) (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Vacuum filtration setup (Büchner funnel)

  • Celite® pad

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq., e.g., 1.56 g, 10.0 mmol).[1]

  • Reagent Addition: Add the desired aromatic aldehyde (1.1 eq., e.g., for p-tolualdehyde: 1.32 g, 11.0 mmol) to the flask.[1]

  • Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.[1]

  • Reduction and Cyclization: Heat the mixture to 80 °C to begin refluxing. Once reflux is established, add sodium dithionite (4.0 eq., e.g., 6.96 g, 40.0 mmol) portion-wise over 30 minutes. The reaction mixture will typically change color from dark red or brown to a lighter yellow/orange.[1]

  • Reaction Monitoring: Maintain the reflux and monitor the reaction's progress using TLC (e.g., mobile phase of Ethyl Acetate/Hexane, 1:1). The reaction is generally complete within 4-6 hours.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts.[1]

    • Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring to precipitate the product.[1]

    • Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water (2 x 30 mL) and a small amount of cold ethanol (15 mL).[1] For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dry the final product under a vacuum.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.[1]

Method 2: One-Pot Reductive Cyclization with Orthoesters using Catalytic Hydrogenation

Principle

This facile one-pot process describes the synthesis of benzimidazole derivatives via the reductive cyclization of 2-nitroanilines with orthoesters.[4] The reaction is carried out in the presence of a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The nitro group is catalytically reduced to an amine, and the resulting diamine condenses with the orthoester, promoted by a catalytic amount of acetic acid, to afford the corresponding benzimidazole derivative in high yields under mild, room temperature conditions.[4] This method is particularly suitable for substrates with heat or acid-sensitive functional groups.[4]

Experimental Protocol

Materials and Equipment:

  • This compound

  • Orthoester (e.g., Trimethyl orthoformate, Triethyl orthoacetate)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (B129727) (MeOH)

  • Glacial Acetic Acid (HOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Three-neck round-bottom flask or similar reaction vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a suitable reaction flask, add this compound (1.0 eq.), methanol as the solvent, and the selected orthoester (e.g., 3.0 eq.).

  • Catalyst and Promoter Addition: Carefully add 10% Pd/C catalyst (e.g., 5-10 mol%) and a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[4]

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (a hydrogen-filled balloon is sufficient for small-scale reactions). Repeat this process three times.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (1 atm).[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed. Reaction times can vary but are often complete within 12-24 hours.

  • Work-up and Isolation:

    • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure benzimidazole derivative.[4]

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical methods such as NMR, MS, and melting point analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two described synthetic protocols.

ParameterMethod 1: Dithionite ReductionMethod 2: Catalytic Hydrogenation
Starting Material This compoundThis compound
Cyclizing Agent Aromatic Aldehyde (1.1 eq.)Orthoester (3.0 eq.)
Reducing Agent Sodium Dithionite (4.0 eq.)H₂ (1 atm) with 10% Pd/C catalyst
Solvent Ethanol / WaterMethanol
Promoter/Catalyst NoneAcetic Acid (catalytic amount)
Temperature 80 °C (Reflux)Room Temperature
Typical Reaction Time 4 - 6 hours12 - 24 hours
Typical Yield Good to ExcellentModerate to Good[4]

Visualizations

Experimental and Synthetic Workflow

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Analysis A Starting Materials (this compound, Aldehyde/Orthoester) B One-Pot Synthesis (Reductive Cyclization) A->B Add Reagents & Solvents C Work-up (Filtration, Precipitation) B->C Reaction Complete (Monitor by TLC) D Crude Product Isolation C->D E Purification (Recrystallization or Chromatography) D->E F Final Product Characterization (NMR, MS, M.P.) E->F G cluster_method1 Method 1 cluster_method2 Method 2 Start This compound Intermediate 4-Fluoro-o-phenylenediamine (in-situ) Start->Intermediate Reduction [Na₂S₂O₄ or H₂/Pd-C] Product1 2-R-6-Fluorobenzimidazole Intermediate->Product1 Condensation & Cyclization Product2 2-R-6-Fluorobenzimidazole Intermediate->Product2 Condensation & Cyclization Aldehyde R-CHO (Aldehyde) Aldehyde->Product1 Condensation & Cyclization Orthoester R-C(OR')₃ (Orthoester) Orthoester->Product2 Condensation & Cyclization

References

Application Notes and Protocols: The Role of 5-Fluoro-2-nitroaniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline is a versatile chemical intermediate widely utilized in the synthesis of a variety of agrochemicals.[1] Its unique molecular structure, featuring both a fluorine atom and a nitro group on an aniline (B41778) backbone, allows for the creation of complex molecules with enhanced biological activity. This document provides detailed application notes and experimental protocols for the development of herbicides, fungicides, and insecticides using this compound as a key building block. The inclusion of fluorine can significantly enhance the efficacy and stability of the final agrochemical product.

Herbicidal Applications

This compound is a precursor for the synthesis of potent herbicides, including benzothiazolone and tetrahydrophthalimide derivatives. These herbicides are effective against a range of broadleaf and grassy weeds.

Experimental Protocol: Synthesis of a Benzothiazolone-based Herbicide

This protocol describes the synthesis of a 3-(pyridin-2-yl)benzothiazol-2-one derivative, a class of herbicides known to inhibit the protoporphyrinogen (B1215707) oxidase (PPO) enzyme.[2][3][4]

Step 1: Synthesis of 6-Fluoro-3-(pyridin-2-yl)benzo[d]thiazol-2(3H)-one (IVa)

  • In a 100 mL pear-shaped flask, add 6-fluoro-benzo[d]thiazol-2(3H)-one (1.69 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at 80 °C for 20-30 minutes.

  • Slowly introduce 2-bromopyridine (B144113) (15 mmol).

  • Heat the reaction mixture to 110 °C and maintain for 12 hours.

  • After cooling to room temperature, adjust the pH to 6.5 by dropwise addition of 1 M HCl.

  • The resulting precipitate is filtered, washed with water, and dried to yield compound IVa.

Step 2: Synthesis of 6-Fluoro-5-nitro-3-(pyridin-2-yl)benzo[d]thiazol-2(3H)-one (Va) [5]

  • In a 100 mL three-necked flask, dissolve compound IVa (10 mmol) in 2 mL of anhydrous dichloromethane.

  • Cool the solution to -10 °C and add 2 mL of concentrated sulfuric acid.

  • Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and concentrated nitric acid (0.2 mL) dropwise.

  • Stir the reaction mixture in an ice bath for 30 minutes.

  • Pour the mixture into a slurry of ice and water and stir for an additional 10 minutes.

  • The resulting solid is filtered, washed with water, and dried to yield compound Va.

Step 3: Synthesis of 5-Amino-6-fluoro-3-(pyridin-2-yl)benzo[d]thiazol-2(3H)-one (VIa)

  • Heat a suspension of iron powder (2.80 g, 50 mmol) in 10 mL of 5% aqueous acetic acid to 80 °C.

  • Add a solution of compound Va (10 mmol) in a 1:1 (v/v) mixture of acetic acid and ethyl acetate (B1210297) (10 mL).

  • Stir the mixture for 3 hours.

  • After cooling, add an equal volume of a water and ethyl acetate (1:1, v/v) mixture and filter the solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, VIa.

Herbicidal Activity Data

The herbicidal efficacy of benzothiazolone derivatives is typically evaluated against various weed species. The data is often presented as the concentration required to inhibit growth by 50% (IC50) or as percent inhibition at a given concentration.

CompoundTarget WeedActivity TypeIC50 / % InhibitionReference
Benzothiazolone Derivative (B-04)Broadleaf WeedsPost-emergenceExcellent Activity[2][3][4]
Benzothiazolone Derivative (B-04)Dicotyledonous and Monocotyledonous WeedsPre-emergenceComparable to Flumioxazin[2][3][4]
3-acetyl-4-hydroxy-2,1-benzothiazine derivativesBrassica campestris, Amaranthus retroflexusPost-emergenceGood activity at 375 g/ha[6]
Mode of Action: PPO Inhibition

Herbicides derived from this compound, such as the benzothiazolone derivatives, often act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2][3][4] PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) and heme.[7][8][9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species.[9] These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic necrotic lesions observed on treated plants.[8][9]

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA PBG Porphobilinogen ALA->PBG UPGIII Uroporphyrinogen III PBG->UPGIII CPGIII Coproporphyrinogen III UPGIII->CPGIII PPGIX Protoporphyrinogen IX CPGIII->PPGIX PPO Protoporphyrinogen Oxidase (PPO) PPGIX->PPO Substrate PPGIX_cyto Protoporphyrinogen IX (Accumulated) PPGIX->PPGIX_cyto Leakage PPIX Protoporphyrin IX PPO->PPIX Catalysis Chlorophyll Chlorophyll PPIX->Chlorophyll Heme Heme PPIX->Heme PPIX_cyto Protoporphyrin IX PPGIX_cyto->PPIX_cyto Oxidation ROS Reactive Oxygen Species (ROS) PPIX_cyto->ROS Light, O2 MembraneDamage Membrane Damage & Cell Death ROS->MembraneDamage Herbicide PPO-Inhibiting Herbicide Herbicide->PPO Inhibition

Caption: PPO-inhibiting herbicide mode of action.

Fungicidal Applications

This compound serves as a valuable precursor for the synthesis of various fungicidal compounds, particularly those belonging to the triazole class. Triazole fungicides are widely used in agriculture to control a broad spectrum of fungal pathogens.

Experimental Protocol: Synthesis of a Triazole-based Fungicide (Representative)

This protocol outlines a general synthetic route for a triazole-based fungicide. While a direct synthesis from this compound is not explicitly detailed in the provided search results, this compound can be readily converted to a key intermediate for triazole synthesis.

Step 1: Diazotization of this compound and Conversion to an Intermediate

  • Dissolve this compound in an appropriate acidic solution (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (B80452) dropwise to form the diazonium salt.

  • The diazonium salt can then be converted to various intermediates, such as a halogenated or hydroxylated derivative, which can be further functionalized.

Step 2: Synthesis of the Triazole Ring

  • The intermediate from Step 1 is reacted with a suitable triazole precursor, such as 1,2,4-triazole, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).

  • The reaction mixture is typically heated to facilitate the nucleophilic substitution reaction, leading to the formation of the N-aryl-triazole structure.

Step 3: Further Functionalization

  • The resulting triazole derivative can be further modified to introduce other functional groups that enhance its fungicidal activity and systemic properties. This may involve reactions such as alkylation, acylation, or the introduction of a side chain containing a hydroxyl group.

Fungicidal Activity Data

The efficacy of triazole fungicides is determined by their ability to inhibit the growth of various fungal pathogens. The data is often presented as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).

Compound ClassTarget FungusActivity TypeEC50 / MICReference
Triazole DerivativesCandida albicans, Cryptococcus neoformansAntifungalMIC: 0.0156 to 2.0 µg/mL[10]
Nitrotriazole DerivativesFluconazole-resistant fungiAntifungalExcellent Activity[11][12]
1,2,4-Triazolo[4,3-c] trifluoromethylpyrimidine DerivativesBotrytis cinereaAntifungalSignificant Activity[13][14]
Mode of Action: Ergosterol (B1671047) Biosynthesis Inhibition

Triazole fungicides act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the fungal ergosterol biosynthesis pathway.[15][16][17][18][19] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in animal cells. By inhibiting CYP51, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[15][16][17] This disruption of membrane function inhibits fungal growth and proliferation.[19]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediates 14α-methylated sterols (toxic accumulation) CYP51->Intermediates Blocked Pathway Ergosterol Ergosterol CYP51->Ergosterol Normal Pathway Disruption Membrane Disruption & Growth Inhibition Intermediates->Disruption Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Membrane->Disruption Lack of Ergosterol Triazole Triazole Fungicide Triazole->CYP51 Inhibition

Caption: Triazole fungicide mode of action.

Insecticidal Applications

This compound is a key starting material for the synthesis of anthranilic diamide (B1670390) insecticides. This class of insecticides exhibits excellent activity against a range of lepidopteran pests by targeting the insect's ryanodine (B192298) receptors.

Experimental Protocol: Synthesis of an Anthranilic Diamide Insecticide

This protocol describes a general method for the synthesis of an anthranilic diamide insecticide, a class of compounds known to be potent activators of insect ryanodine receptors.[20][21][22][23]

Step 1: Synthesis of 2-amino-5-fluoro-N-substituted-benzamide

  • Reduce the nitro group of this compound to an amino group using a standard reduction method (e.g., catalytic hydrogenation or reduction with iron in acetic acid).

  • The resulting 2,5-difluoroaniline (B146615) can then be acylated.

  • Couple the resulting aniline with a suitable carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine in a solvent like dichloromethane.

Step 2: Coupling with a Pyrazole (B372694) Carboxylic Acid

  • The product from Step 1 is then coupled with a substituted pyrazole carboxylic acid.

  • This reaction is also typically carried out using a coupling agent like EDCI and a base in an appropriate solvent.

  • The reaction mixture is stirred at room temperature until completion, as monitored by TLC.

  • The crude product is purified by washing with acidic and basic solutions, followed by column chromatography to yield the final anthranilic diamide insecticide.

Insecticidal Activity Data

The insecticidal activity of anthranilic diamides is often evaluated against key lepidopteran pests. The data is typically presented as the lethal concentration required to kill 50% of the test population (LC50).

CompoundTarget PestLC50 (mg/L)Reference
Anthranilic Diamide (Ia)Oriental Armyworm (Mythimna separata)0.2241[24]
Anthranilic Diamide (Iu)Diamondback Moth (Plutella xylostella)0.0053[24]
Anthranilic Diamide (IIk)Fall Armyworm (Spodoptera frugiperda)0.56[16]
Anthranilic Diamide (IIaa)Fall Armyworm (Spodoptera frugiperda)0.46[16]
Chlorantraniliprole (B1668704) (Commercial Standard)Oriental Armyworm (Mythimna separata)0.0664[24]
Chlorantraniliprole (Commercial Standard)Diamondback Moth (Plutella xylostella)0.0334[24]
Chlorantraniliprole (Commercial Standard)Fall Armyworm (Spodoptera frugiperda)0.31[16]
Mode of Action: Ryanodine Receptor Activation

Anthranilic diamide insecticides act as potent and selective activators of insect ryanodine receptors (RyRs).[1][11][25][26] RyRs are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[1][11][27] The binding of anthranilic diamides to these receptors causes an uncontrolled release of calcium from internal stores into the cytoplasm.[25] This sustained increase in intracellular calcium leads to muscle contraction, paralysis, and ultimately the death of the insect.[25] Importantly, these insecticides show high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[28]

Ryanodine_Receptor_Activation cluster_muscle_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Ca_cyto Cytoplasmic Ca2+ SR->Ca_cyto Uncontrolled Ca2+ Release RyR Ryanodine Receptor (RyR) (Ca2+ Channel) Contraction Uncontrolled Muscle Contraction Ca_cyto->Contraction Paralysis Paralysis & Death Contraction->Paralysis Insecticide Anthranilic Diamide Insecticide Insecticide->RyR Binding & Activation

Caption: Ryanodine receptor activation by insecticides.

References

Application Note: Quantitative Analysis of 5-Fluoro-2-nitroaniline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Fluoro-2-nitroaniline. The method is demonstrated to be accurate, precise, and specific, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. All experimental protocols and validation data are presented herein.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Ensuring its purity and accurate quantification is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines and nitro compounds due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the quantitative analysis of this compound and summarizes the method validation results.

Experimental
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Reference Standard: this compound (purity > 99.5%).

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).

  • Other Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters.

ParameterCondition
Mobile Phase Acetonitrile : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 10 minutes
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the this compound sample, dissolve it in the mobile phase, and dilute to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

The specificity of the method was evaluated by analyzing a blank (mobile phase), the standard solution, and the sample solution. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions also showed that the degradation products were well-resolved from the main analyte peak.

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
10155.8
25389.5
50778.1
1001560.3
1502345.7
  • Correlation Coefficient (r²): 0.9998

  • Linear Regression Equation: y = 15.62x - 0.45

Accuracy was determined by the recovery of known amounts of this compound standard spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal sample concentration).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
80%8079.699.50.8
100%100100.2100.20.5
120%120119.599.60.7

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the 100 µg/mL standard solution were performed on the same day and on three different days.

Precision Type% RSD (Peak Area)% RSD (Retention Time)
Repeatability 0.60.1
Intermediate Precision 1.10.3

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Limit of Detection (LOD): 0.2 µg/mL

  • Limit of Quantitation (LOQ): 0.6 µg/mL

Results and Discussion

A typical chromatogram of the this compound standard (100 µg/mL) shows a sharp, well-defined peak at a retention time of approximately 5.2 minutes. The validation data demonstrates that the developed HPLC method is linear over a wide concentration range, accurate with excellent recovery, and precise with low relative standard deviations. The low LOD and LOQ values indicate high sensitivity.

Conclusion

The HPLC method described in this application note is rapid, simple, and reliable for the quantitative analysis of this compound. The method has been successfully validated and is suitable for routine quality control analysis in an industrial setting.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Filter Sample Solution (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 245 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Calculate Concentration I->J

Caption: HPLC Experimental Workflow.

method_validation_logic MV Method Validation Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOD_LOQ LOD & LOQ MV->LOD_LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Method Validation Parameters.

Application Notes and Protocols for the GC-MS Detection of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes. Accurate and sensitive detection methods are crucial for quality control, process monitoring, and safety assessment. This document provides a detailed application note and protocol for the development of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of this compound.

Analytical Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and selectivity.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (B129727) (HPLC grade), Ethyl acetate (B1210297) (GC grade), Dichloromethane (GC grade)

  • Standards: this compound (≥98% purity)

  • Gases: Helium (99.999% purity)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation: The sample preparation method will depend on the matrix. A general liquid-liquid extraction procedure is described below.

  • To 1 mL of the sample matrix, add 1 mL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper ethyl acetate layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol (e.g., 100 µL) for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeFull Scan (m/z 50-200) and Selected Ion Monitoring (SIM)
Mass Spectrometry - Expected Fragmentation

Key Expected Ions for SIM Mode:

  • m/z 156: Molecular ion (M+)

  • m/z 126: Loss of NO

  • m/z 110: Loss of NO2

  • m/z 83: Further fragmentation

These ions should be used for developing a Selected Ion Monitoring (SIM) method for enhanced sensitivity and selectivity. The final selection of ions should be confirmed by analyzing a standard of this compound.

Data Presentation

The following table summarizes the expected quantitative performance of a validated GC-MS method for this compound, based on typical values for similar nitroaniline compounds.

ParameterExpected Performance
Retention Time (RT) Dependent on the specific GC conditions, but expected to be in the range of 10-15 minutes with the suggested temperature program.
Linearity (R²) > 0.995 over the concentration range of 0.1 - 10 µg/mL.
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.15 µg/mL
Accuracy (Recovery) 85 - 115%
Precision (%RSD) < 15%

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes in the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Stock Stock Solution (1000 µg/mL) Working Working Standards (0.1-10 µg/mL) Stock->Working Dilution Injection GC Injection Working->Injection Sample Sample Extraction (Liquid-Liquid) Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan & SIM) Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship Analyte This compound Volatility Sufficiently Volatile Analyte->Volatility ThermalStability Thermally Stable Analyte->ThermalStability Fragmentation Characteristic Fragmentation Analyte->Fragmentation GC_Suitability Suitable for GC Volatility->GC_Suitability ThermalStability->GC_Suitability Method GC-MS Method GC_Suitability->Method MS_Detection MS Detection MS_Detection->Method Fragmentation->MS_Detection

Caption: Logical relationship for selecting GC-MS for this compound analysis.

5-Fluoro-2-nitroaniline: A Versatile Building Block in Medicinal Chemistry for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Fluoro-2-nitroaniline is a key chemical intermediate that serves as a versatile building block in the intricate field of medicinal chemistry.[1] Its unique structural features, a fluorine atom and a nitro group on an aniline (B41778) scaffold, provide medicinal chemists with a powerful tool for the synthesis of a diverse array of biologically active molecules. The presence of the fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the nitro and amino functionalities offer reactive handles for further molecular elaboration.[1] This compound has proven particularly valuable in the development of targeted cancer therapies, especially kinase inhibitors.

This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, focusing on its application in the synthesis of kinase inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway. Detailed experimental protocols, quantitative biological data, and visual diagrams of the relevant signaling pathway and experimental workflows are presented to guide researchers in the effective use of this important building block.

Application in the Synthesis of Kinase Inhibitors

This compound and its derivatives are instrumental in the synthesis of potent and selective kinase inhibitors. The aniline moiety can be readily transformed into various heterocyclic systems, such as quinazolines and benzimidazoles, which are privileged scaffolds in kinase inhibitor design. The fluorine substituent can be strategically positioned to interact with specific amino acid residues within the ATP-binding pocket of kinases, thereby enhancing potency and selectivity.

A prominent example of the application of a closely related analogue is in the synthesis of 4-anilinoquinazoline (B1210976) derivatives that have shown significant inhibitory activity against key kinases in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

Quantitative Biological Activity

The following table summarizes the in vitro inhibitory activity of a representative 4-anilinoquinazoline derivative incorporating a difluoroanilino moiety, which highlights the potential of fluorinated anilines in achieving high potency.

Compound IDTarget KinaseIC50 (nM)
9m B-Raf57
B-Raf (V600E)51
C-Raf1000
EGFR73
VEGFR27.0
Data extracted from a study on 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines.

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Mutations in genes encoding components of this pathway, such as B-Raf, are common in various cancers. The diagram below illustrates the signaling cascade and the points of inhibition by targeted therapies.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Inhibitor Kinase Inhibitor (e.g., Quinazoline (B50416) derivative) Inhibitor->RAF Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: The RAS/RAF/MEK/ERK Signaling Pathway and Inhibition Point.

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a 4-anilinoquinazoline derivative, a class of compounds for which this compound is a valuable precursor. This protocol is adapted from established synthetic methodologies for analogous compounds.

Synthesis of 4-(5-Fluoro-2-nitrophenylamino)quinazoline

This protocol outlines a two-step synthesis starting from this compound and a suitable quinazoline precursor.

Step 1: Synthesis of 4-Chloroquinazoline (B184009)

This is a common intermediate. A generalized protocol for its synthesis from anthranilic acid is provided.

  • Materials:

    • Anthranilic acid

    • Formamide (B127407)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Toluene

  • Procedure:

    • A mixture of anthranilic acid and formamide is heated at 120-130°C for 4-5 hours.

    • The reaction mixture is cooled, and the resulting solid (2,3-dihydroquinazolin-4(1H)-one) is collected by filtration and dried.

    • The dried intermediate is suspended in toluene.

    • Phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline are added.

    • The mixture is refluxed for 2-3 hours.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The resulting precipitate is filtered, washed with water, and dried to afford 4-chloroquinazoline.

Step 2: Synthesis of 4-(5-Fluoro-2-nitrophenylamino)quinazoline

  • Materials:

    • 4-Chloroquinazoline (from Step 1)

    • This compound

    • Isopropanol (B130326)

    • Concentrated Hydrochloric Acid (catalytic amount)

  • Procedure:

    • To a solution of 4-chloroquinazoline in isopropanol, add this compound.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • The reaction mixture is refluxed for 4-6 hours, with monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature.

    • The resulting precipitate is collected by filtration.

    • The solid is washed with cold isopropanol and then with diethyl ether.

    • The product is dried under vacuum to yield 4-(5-fluoro-2-nitrophenylamino)quinazoline.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow Start Starting Material: This compound Synthesis Synthesis of Quinazoline Derivative Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Biological Evaluation (Kinase Assays, Cell Viability) Characterization->InVitro DataAnalysis Data Analysis (IC50 Determination) InVitro->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the development of targeted cancer therapeutics. Its unique electronic and structural properties facilitate the synthesis of potent and selective kinase inhibitors. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents. The strategic incorporation of the this compound scaffold into drug design programs holds significant promise for the discovery of next-generation medicines.

References

experimental procedure for the reduction of the nitro group in 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the nitro group in 5-Fluoro-2-nitroaniline to synthesize 4-Fluoro-1,2-phenylenediamine, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocols described herein are based on established chemical literature and offer robust methods for this transformation.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a direct route to valuable amino derivatives. 4-Fluoro-1,2-phenylenediamine is a critical building block in the synthesis of pharmaceuticals, including anti-tumor agents and benzodiazepines.[1] This application note details two common and effective methods for the reduction of this compound: Catalytic Hydrogenation and Metal-Mediated Reduction.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for different methods applicable to the reduction of nitroanilines, providing a clear comparison to aid in method selection.

MethodReducing Agent/CatalystSolvent(s)Reaction TimeYield (%)Reference(s)
Catalytic Hydrogenation Raney Nickel, H₂ (1.0 MPa)Anhydrous Ethanol (B145695)8 hours91.3[1]
Metal-Mediated Reduction Iron (Fe) powderAcetic Acid1.5 hours79[2][3]
Metal-Mediated Reduction Stannous Chloride (SnCl₂)Hydrochloric Acid (10%) / Ethanol2 hoursVariable[2]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a procedure for a structurally similar substrate and is expected to be highly effective for the target transformation.[1]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Raney Nickel (slurry in water)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • High-pressure reaction vessel (Parr hydrogenator or similar)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: To a high-pressure reaction vessel, add this compound (1 equivalent).

  • Solvent and Catalyst Addition: Under an inert atmosphere of nitrogen, add anhydrous ethanol to dissolve the starting material. Carefully add Raney Nickel (approximately 20% by weight of the starting material).

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen gas 3-4 times to remove any oxygen. Subsequently, purge the vessel with hydrogen gas 3-4 times. Pressurize the vessel with hydrogen gas to 1.0 MPa.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should be kept wet with ethanol or water and disposed of appropriately.[4]

  • Isolation: Wash the filter cake with ethanol. Combine the filtrate and washings.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Fluoro-1,2-phenylenediamine. The product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Metal-Mediated Reduction using Iron in Acetic Acid

This protocol is a classic and cost-effective method for the reduction of aromatic nitro groups.[2][3][5]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1 equivalent) in glacial acetic acid.

  • Addition of Reducing Agent: Add iron powder (3-5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 1.5 to 3 hours. The reaction is often initially vigorous.[4] Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.[4]

  • Extraction: Combine the filtrate and washings. Carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield the crude 4-Fluoro-1,2-phenylenediamine. The product can be purified by recrystallization or column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the reduction of this compound.

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start This compound dissolve Dissolve in Solvent start->dissolve add_reagent Add Reducing Agent/ Catalyst dissolve->add_reagent react React under Specific Conditions add_reagent->react Heat/Stir/Pressure filter Filter to Remove Insolubles react->filter extract Extraction & Washing filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product 4-Fluoro-1,2-phenylenediamine concentrate->product

Caption: General experimental workflow for the reduction of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is toxic if inhaled and harmful if swallowed or in contact with skin.[6]

  • Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.

  • Raney Nickel is pyrophoric when dry and must be handled with care.

  • The metal-mediated reduction with iron in acetic acid can be exothermic.[4]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for use by qualified professionals. The user is solely responsible for the safe handling of all materials and for the verification of the procedures. Google and its affiliates assume no liability for any injuries or damages resulting from the use of this information.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The scale-up of its synthesis from laboratory to industrial production presents a unique set of challenges, including ensuring safety, maintaining high yield and purity, and managing costs and environmental impact. This document provides a detailed overview of the common challenges encountered during the scale-up synthesis of this compound and offers practical solutions and detailed experimental protocols to address these issues effectively.

Introduction: The Importance of this compound

This compound serves as a crucial building block in the pharmaceutical industry, particularly in the development of targeted therapies. Its structural features are pivotal in the synthesis of a variety of active pharmaceutical ingredients (APIs). The demand for high-purity this compound necessitates robust and scalable synthetic processes that are both safe and economically viable.

Challenges in Scale-Up Synthesis

The transition from laboratory-scale to industrial-scale production of this compound is fraught with challenges that can impact reaction efficiency, product quality, and operational safety.

Reaction Control and Heat Management

Aromatic nitration is a highly exothermic reaction. Inadequate heat dissipation on a large scale can lead to a thermal runaway, posing a significant explosion risk.[1] Maintaining precise temperature control in large reactors is critical to prevent the formation of undesirable byproducts and ensure reaction selectivity.

Reagent Handling and Safety

The use of highly corrosive and oxidizing agents like fuming nitric acid and concentrated sulfuric acid requires specialized handling procedures and equipment to minimize risks to personnel and the environment.[1] The potential for the formation of explosive byproducts, such as polynitrated compounds, further complicates large-scale synthesis.[1]

Product Purity and Isolation

Achieving high purity on a large scale can be challenging due to the potential for increased side reactions. The isolation and purification of the final product often require significant amounts of solvents, which can be costly and environmentally burdensome. In some cases, the formation of isomeric impurities, such as 4-fluoro-3-nitroaniline, can complicate purification.[2]

Cost-Effectiveness

The cost of raw materials, energy consumption, waste disposal, and safety measures all contribute to the overall cost of production.[3] Selecting a synthetic route that is both high-yielding and economically feasible at an industrial scale is a primary concern.

Environmental Impact and Waste Management

The manufacturing of nitroaromatic compounds generates hazardous waste streams that require proper treatment and disposal to comply with environmental regulations.[4] These compounds and their byproducts can be toxic to aquatic life and may persist in the environment.[5]

Synthetic Routes and Solutions for Scale-Up

Two primary synthetic routes are commonly employed for the synthesis of this compound: the nitration of p-fluoroaniline (or its protected form) and the selective reduction of 2,4-dinitrofluorobenzene.

Route A: Nitration of a Fluoroaniline (B8554772) Derivative

This route involves the direct nitration of a fluoroaniline derivative. To avoid oxidation of the amino group, it is often protected as an acetanilide (B955) before nitration, followed by deprotection.

Challenges:

  • Highly exothermic reaction requiring strict temperature control.

  • Use of hazardous nitrating agents (mixed acid).

  • Potential for over-nitration and formation of isomers.

Solutions:

  • Process Automation and Control: Implementing automated reactor systems with precise temperature and dosing controls to manage the exotherm.

  • Continuous Flow Chemistry: Utilizing microreactors or continuous flow systems can significantly improve heat and mass transfer, enhance safety, and increase productivity.

  • Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and molar ratios of reactants to maximize the yield of the desired product.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_Fluoroaniline p_Fluoroaniline Protection Protection (e.g., Acetylation) p_Fluoroaniline->Protection Protected_Aniline N-acetyl-p-fluoroaniline Protection->Protected_Aniline Nitration Nitration (Mixed Acid) Protected_Aniline->Nitration Nitrated_Intermediate N-acetyl-5-fluoro- 2-nitroaniline Nitration->Nitrated_Intermediate Deprotection Hydrolysis Nitrated_Intermediate->Deprotection Product This compound Deprotection->Product Purification Crystallization/ Chromatography Product->Purification Purified Product Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound via nitration.

Route B: Selective Reduction of 2,4-Dinitrofluorobenzene

This method involves the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene.

Challenges:

  • Achieving high selectivity for the reduction of only one nitro group.

  • The cost of the starting material, 2,4-dinitrofluorobenzene, can be higher.

  • Use of reducing agents that may be expensive or generate significant waste.

Solutions:

  • Catalyst Selection: Utilizing specific catalysts and reaction conditions that favor the selective reduction of the ortho-nitro group. Iron powder in the presence of an acid has been shown to be effective.[2]

  • Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize selectivity and yield.

  • Cost-Benefit Analysis: While the starting material may be more expensive, this route can be safer and generate less hazardous waste compared to nitration, potentially offsetting the initial cost.[3]

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Material 2,4-Dinitrofluorobenzene Reduction Selective Reduction (e.g., Fe/Acid) Starting_Material->Reduction Crude_Product Crude this compound & Isomers Reduction->Crude_Product Purification Crystallization/ Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via selective reduction.

Data Presentation: Comparison of Synthesis Routes at Different Scales

The following table summarizes a comparative analysis of the two primary synthetic routes at laboratory and estimated pilot/industrial scales. The data for the pilot/industrial scale are estimations based on typical scale-up factors and may vary depending on the specific equipment and process optimizations.

ParameterRoute A: Nitration (Lab Scale)Route A: Nitration (Pilot/Industrial Scale - Estimated)Route B: Reduction (Lab Scale)Route B: Reduction (Pilot/Industrial Scale - Estimated)
Starting Material p-Fluoroanilinep-Fluoroaniline2,4-Dinitrofluorobenzene2,4-Dinitrofluorobenzene
Key Reagents Acetic anhydride (B1165640), HNO₃, H₂SO₄Acetic anhydride, HNO₃, H₂SO₄Iron powder, Acetic acidIron powder, Acetic acid
Typical Batch Size 10-100 g100-1000 kg10-100 g100-1000 kg
Reaction Time 4-8 hours8-16 hours2-4 hours4-8 hours
Typical Yield 70-85%65-80%75-90%70-85%
Purity (before purification) 85-95%80-90%90-98%88-95%
Key Safety Concerns Highly exothermic, corrosive acids, potential for runaway reactionEnhanced risk of thermal runaway, large volume handling of hazardous materialsFlammable solvents, handling of fine iron powderLarge scale handling of flammable materials, dust explosion risk
Cost Consideration Lower raw material costPotentially lower raw material cost, higher capital for safety infrastructureHigher raw material costHigher raw material cost, potentially lower safety infrastructure cost than nitration
Environmental Impact Acidic waste stream, NOx emissionsLarge volume of acidic waste, significant NOx abatement requiredIron sludge waste, solvent wasteLarge volume of iron sludge and solvent waste to be managed

Experimental Protocols

Protocol for Route A: Nitration of N-acetyl-p-fluoroaniline (Lab Scale)
  • Protection of p-Fluoroaniline: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-fluoroaniline (1 equivalent) in acetic acid. Slowly add acetic anhydride (1.1 equivalents) at room temperature. Stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

  • Nitration: Cool the reaction mixture to 0-5 °C in an ice bath. Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) by slowly adding the nitric acid to the sulfuric acid at low temperature. Add the nitrating mixture dropwise to the cooled solution of N-acetyl-p-fluoroaniline, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation and Deprotection: Filter the solid, wash with cold water until the filtrate is neutral, and then dry. The crude N-acetyl-5-fluoro-2-nitroaniline can be deprotected by refluxing with aqueous hydrochloric acid for 2-4 hours.

  • Purification: Cool the solution to precipitate this compound hydrochloride. Neutralize with a base (e.g., sodium bicarbonate) to obtain the free aniline. The product can be further purified by recrystallization from ethanol.

Protocol for Route B: Selective Reduction of 2,4-Dinitrofluorobenzene (Lab Scale)[2]
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend iron powder (3-4 equivalents) in acetic acid.

  • Addition of Substrate: Heat the suspension to 60-70 °C. Prepare a solution of 2,4-dinitrofluorobenzene (1 equivalent) in acetic acid and add it dropwise to the heated iron suspension over 1-2 hours.

  • Reaction and Monitoring: After the addition is complete, heat the reaction mixture to 110-120 °C and stir for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Extraction and Isolation: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Recommendations

The scale-up synthesis of this compound presents significant challenges that require careful consideration of safety, process control, and economic factors. While the nitration route may offer a lower raw material cost, the inherent safety risks and environmental concerns necessitate substantial investment in specialized equipment and waste treatment facilities. The selective reduction route, although potentially having a higher initial raw material cost, offers a safer and often more selective alternative.

For industrial-scale production, a thorough process hazard analysis (PHA) is mandatory for the nitration route. The implementation of continuous flow technology is highly recommended to mitigate the risks associated with the high exothermicity of the nitration reaction. For the reduction route, optimizing the catalyst system and solvent recycling can improve its economic viability. The choice of the most suitable route will ultimately depend on a comprehensive evaluation of the available infrastructure, safety management systems, and economic objectives of the manufacturing facility.

References

Application Notes and Protocols: 5-Fluoro-2-nitroaniline as a Novel Chromogenic Reagent in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-nitroaniline is a versatile chemical intermediate, primarily utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] While its role as a synthetic building block is well-established, its application as a direct reagent in analytical chemistry is an emerging area of interest. This document outlines a proposed application of this compound as a novel chromogenic reagent for the spectrophotometric determination of primary amine-containing analytes, a class of compounds frequently encountered in pharmaceutical and biological matrices.

The proposed method is based on the classical diazotization and coupling reaction. The primary amino group of this compound can be diazotized in an acidic medium to form a highly reactive diazonium salt. This salt can then be coupled with a suitable aromatic compound containing an activated ring system, such as a primary amine-bearing analyte, to form a stable, colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte.

Principle of the Method

The analytical utility of this compound lies in its potential to form a colored product upon reaction with specific analytes. The proposed method involves a two-step reaction:

  • Diazotization of this compound: In the presence of a cold, acidic solution of sodium nitrite (B80452), the primary aromatic amine group of this compound is converted into a diazonium salt.

  • Azo Coupling Reaction: The resulting diazonium salt is then coupled with a primary amine-containing analyte (e.g., a sulfonamide drug) in an alkaline medium to form a colored azo compound. The formation of this azo dye provides the basis for quantitative analysis using spectrophotometry.

Proposed Application: Spectrophotometric Determination of Sulfamethoxazole (B1682508)

This protocol describes a hypothetical method for the determination of sulfamethoxazole, a primary amine-containing antibiotic, using this compound as a chromogenic reagent.

Experimental Protocol

1. Materials and Reagents:

  • This compound (analytical grade)

  • Sulfamethoxazole (pharmaceutical grade)

  • Hydrochloric Acid (HCl), 2 M

  • Sodium Nitrite (NaNO₂), 1% (w/v) solution, freshly prepared

  • Ammonium (B1175870) Sulfamate (B1201201), 1.5% (w/v) solution

  • Sodium Hydroxide (NaOH), 2 M

  • Methanol (B129727) (HPLC grade)

  • Distilled or deionized water

2. Instrumentation:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes

  • pH meter

  • Vortex mixer

  • Calibrated glassware

3. Preparation of Standard and Sample Solutions:

  • Standard this compound Solution (Reagent A): Accurately weigh and dissolve 156 mg of this compound in 100 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute with methanol to a working concentration of 100 µg/mL.

  • Standard Sulfamethoxazole Solution: Accurately weigh and dissolve 100 mg of sulfamethoxazole in 100 mL of methanol to obtain a 1 mg/mL stock solution. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 20 µg/mL.

  • Sample Preparation: For a pharmaceutical formulation (e.g., tablets), weigh and crush a representative number of tablets. Dissolve an amount of powder equivalent to 100 mg of sulfamethoxazole in 100 mL of methanol. Sonicate for 15 minutes and filter. Dilute the filtrate with methanol to obtain a final concentration within the calibration range.

4. Derivatization Procedure:

  • To a 10 mL volumetric flask, add 1.0 mL of the standard or sample sulfamethoxazole solution.

  • Add 1.0 mL of 2 M HCl and cool the mixture in an ice bath for 5 minutes.

  • Add 1.0 mL of the 1% sodium nitrite solution and mix well. Allow the reaction to proceed for 5 minutes in the ice bath to ensure complete diazotization of the sulfamethoxazole.

  • Add 1.0 mL of the 1.5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and wait for 2 minutes.

  • Add 1.0 mL of the 100 µg/mL this compound solution (Reagent A).

  • Add 2.0 mL of 2 M NaOH to make the solution alkaline and facilitate the coupling reaction.

  • Make up the volume to 10 mL with distilled water and mix thoroughly.

  • Allow the solution to stand at room temperature for 15 minutes for complete color development.

5. Spectrophotometric Measurement:

  • Measure the absorbance of the resulting colored solution against a reagent blank at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of a colored standard solution from 400 to 800 nm.

  • The reagent blank is prepared by following the same procedure but replacing the analyte solution with 1.0 mL of methanol.

6. Calibration Curve and Quantification:

  • Construct a calibration curve by plotting the absorbance values of the working standard solutions versus their corresponding concentrations.

  • Determine the concentration of sulfamethoxazole in the sample solution from the calibration curve.

Data Presentation

The following table summarizes the hypothetical quantitative data expected from the proposed analytical method for the determination of sulfamethoxazole using this compound.

ParameterExpected Value
Wavelength of Maximum Absorbance (λmax)~ 520 nm
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~ 0.2 µg/mL
Limit of Quantification (LOQ)~ 0.6 µg/mL
Molar Absorptivity> 2 x 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity~ 0.01 µg cm⁻²
Precision (RSD, %)< 2.0
Accuracy (Recovery, %)98 - 102

Visualizations

The following diagrams illustrate the proposed experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_prep Solution Preparation cluster_derivatization Derivatization cluster_analysis Analysis prep_reagent Prepare this compound Solution add_reagent Add this compound prep_reagent->add_reagent prep_standard Prepare Sulfamethoxazole Standards add_hcl Add HCl and Cool prep_standard->add_hcl prep_sample Prepare Sample Solution prep_sample->add_hcl add_nano2 Add NaNO2 (Diazotization) add_hcl->add_nano2 add_sulfamate Add Ammonium Sulfamate add_nano2->add_sulfamate add_sulfamate->add_reagent add_naoh Add NaOH (Coupling) add_reagent->add_naoh color_dev Color Development add_naoh->color_dev measure_abs Measure Absorbance at λmax color_dev->measure_abs plot_calib Plot Calibration Curve measure_abs->plot_calib quantify Quantify Sample plot_calib->quantify

Caption: Experimental workflow for the spectrophotometric determination of a primary amine analyte.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product reagent This compound azo_dye Colored Azo Dye reagent->azo_dye analyte Primary Amine Analyte (e.g., Sulfamethoxazole) diazonium Diazonium Salt of Analyte analyte->diazonium NaNO2 / HCl diazonium->azo_dye + this compound (Alkaline Medium)

Caption: Proposed reaction pathway for the formation of a colored azo dye.

Conclusion

The proposed application note demonstrates the potential of this compound as a novel and effective chromogenic reagent for the spectrophotometric analysis of primary amine-containing drugs. The method is simple, rapid, and cost-effective, making it suitable for routine quality control analysis in the pharmaceutical industry. Further research is warranted to validate this proposed method for a wider range of analytes and to explore its applicability in different sample matrices. The unique electronic properties conferred by the fluorine and nitro substituents may offer advantages in terms of reaction kinetics, stability of the resulting azo dye, and sensitivity of the assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 5-Fluoro-2-nitroaniline synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction- Ensure the reaction is monitored to completion using an appropriate technique (e.g., TLC, GC, HPLC).- Extend the reaction time if necessary.[1]
Side product formation- Maintain strict temperature control, especially during nitration or amination steps.[2] - Optimize the rate of reagent addition to avoid localized high concentrations.
Loss during workup/purification- Use ice water for washing precipitates to minimize dissolution.[2] - Select an appropriate recrystallization solvent to maximize recovery.
Impurity Formation Formation of isomers- In syntheses starting from 2,4-difluoronitrobenzene (B147775), ensure the regioselectivity of the amination is controlled by temperature and reaction time.[1]
Over-reduction- In reduction reactions, carefully control the amount of reducing agent and the reaction temperature to avoid reducing the nitro group too far.[2]
Unreacted starting materials- Ensure the molar ratio of reactants is correct.- Check the purity of starting materials.
Reaction Control Issues Exothermic reaction- For nitration reactions, add the nitrating agent slowly and ensure efficient cooling to maintain the recommended temperature range (e.g., below 5°C).[2]
Poor solubility of reagents- Choose an appropriate solvent system in which all reactants are sufficiently soluble.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthesis method for this compound?

A1: One of the most effective methods is the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with ammonia (B1221849). This method has been reported to achieve yields of up to 98.5%.[1]

Q2: How can I minimize the formation of isomeric impurities?

A2: The formation of isomers, such as 2-fluoro-5-nitroaniline, is a common issue. To favor the formation of this compound from 2,4-difluoronitrobenzene, it is crucial to control the reaction temperature. The substitution of the fluorine atom at the C4 position is kinetically favored at lower temperatures.

Q3: What are the critical safety precautions for the synthesis of this compound?

A3: Aromatic nitration reactions are highly exothermic and potentially dangerous. It is essential to:

  • Use a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Maintain strict temperature control and have an ice bath readily available for emergency cooling.[2]

  • Add nitrating agents slowly and carefully.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity and yield. Ethanol is often used for washing the filtered solid.[1] Column chromatography can also be employed for purification if significant impurities are present.

Experimental Protocols

Method 1: Amination of 2,4-Difluoronitrobenzene with Aqueous Ammonia

This protocol is adapted from a high-yield synthesis method.[1]

Reagents and Materials:

  • 2,4-Difluoronitrobenzene

  • Concentrated Ammonia Water

  • Deionized Water

  • Reaction Flask (500 mL)

  • Stirring Apparatus

  • Heating/Cooling System

Procedure:

  • Add 127.5 g of concentrated ammonia water to a 500 mL reaction flask.

  • At room temperature, add 159 g (1 mol) of 2,4-difluoronitrobenzene to the flask.

  • Begin stirring and slowly raise the temperature to 40°C.

  • Maintain the reaction at 40°C for 3 hours. Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to 5-10°C while stirring to induce crystallization.

  • Filter the resulting solid to obtain this compound.

Method 2: Amination of 2,4-Difluoronitrobenzene with Gaseous Ammonia

This is an alternative high-yield protocol.[1]

Reagents and Materials:

  • 2,4-Difluoronitrobenzene

  • Ammonia Gas

  • Deionized Water

  • Reaction Flask (500 mL)

  • Stirring Apparatus

  • Gas Inlet Tube

  • Heating/Cooling System

Procedure:

  • Add 180 g of water and 159 g (1 mol) of 2,4-difluoronitrobenzene to a 500 mL reaction flask at room temperature.

  • Begin stirring and introduce 42.5 g of ammonia gas into the mixture while maintaining the temperature between 35-40°C.

  • After the ammonia gas addition is complete, maintain the reaction mixture at this temperature for 3 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the mixture to 5-10°C with stirring to facilitate crystallization.

  • Filter the solid product to yield this compound.

Quantitative Data Summary

The following table summarizes the yield data from the described experimental protocols.

Method Starting Material Key Reagents Reaction Time Temperature Yield (%) Reference
Amination with Aqueous Ammonia2,4-DifluoronitrobenzeneConcentrated Ammonia Water3 hours40°C98%[1]
Amination with Gaseous Ammonia2,4-DifluoronitrobenzeneAmmonia Gas, Water3 hours35-40°C98.5%[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Start reagents Charge Reaction Flask: - 2,4-Difluoronitrobenzene - Water or Conc. Ammonia start->reagents add_nh3 Add Ammonia (Aqueous or Gaseous) reagents->add_nh3 heat Heat to 35-40°C add_nh3->heat react Stir for 3 hours heat->react monitor Monitor Reaction (e.g., TLC/GC) react->monitor cool Cool to 5-10°C monitor->cool Reaction Complete crystallize Crystallization cool->crystallize filter Filter Product crystallize->filter end Obtain this compound filter->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Product Formation low_yield->side_products loss_workup Loss During Workup low_yield->loss_workup extend_time Extend Reaction Time incomplete_rxn->extend_time monitor_rxn Monitor to Completion incomplete_rxn->monitor_rxn temp_control Strict Temperature Control side_products->temp_control slow_addition Slow Reagent Addition side_products->slow_addition optimize_workup Optimize Purification loss_workup->optimize_workup

Caption: Troubleshooting logic for addressing low yield issues.

References

Technical Support Center: Purification of Crude 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include starting materials from the synthesis, by-products, and positional isomers. A significant isomeric impurity that can be formed during synthesis is 4-fluoro-3-nitroaniline. The presence of colored impurities is also a common issue.

Q2: What are the primary purification techniques for this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. Extraction can also be used as a preliminary purification step to remove certain types of impurities.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound typically appears as yellow to light brown or orange crystals. The reported melting point is generally in the range of 96-100 °C.

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the TLC profile of your crude material with the purified fractions against a reference standard, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation - Solution is not saturated (too much solvent added).- The compound is highly soluble in the solvent at room temperature.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- If the compound is too soluble, a different solvent or a mixed-solvent system may be required.
"Oiling Out" (Formation of an oil instead of crystals) - The melting point of the impure compound is lower than the boiling point of the solvent.- The compound is precipitating too quickly from a supersaturated solution at a temperature above its melting point.- Reheat the solution and add a small amount of additional solvent to reduce the saturation level, then allow it to cool more slowly.- Try a solvent with a lower boiling point.- Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then heat to clarify and cool slowly.
Poor Recovery/Low Yield - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent the product from crystallizing on the filter paper.
Colored Impurities Remain in Crystals - The colored impurities have similar solubility to the product.- The impurities were trapped within the crystal lattice due to rapid cooling.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield.- Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots (Overlapping Bands) - The solvent system (eluent) is too polar or not polar enough.- The column was not packed properly, leading to channeling.- Optimize the eluent system using TLC. A good starting point for nitroanilines is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). Adjust the ratio to achieve good separation of Rf values (ideally a ΔRf of at least 0.2).- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
Compound is Stuck on the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Streaking or Tailing of Spots on TLC/Column - The sample is overloaded on the column.- The compound is interacting too strongly with the stationary phase (silica gel).- Load a smaller amount of the crude material onto the column.- Add a small amount of a slightly more polar solvent or a modifier (like a drop of triethylamine (B128534) for basic compounds) to the eluent to reduce strong interactions with the silica gel.
Low Recovery of the Compound - The compound is irreversibly adsorbed onto the silica gel.- Some fractions containing the product were discarded.- Use a more polar eluent to wash the column completely after collecting the main fractions.- Carefully monitor the fractions using TLC to ensure all product-containing fractions are collected before discarding any solvent.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol has been reported to be an effective recrystallization solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

Column Chromatography Protocol (General)
  • TLC Analysis: Develop a suitable solvent system using TLC. A common mobile phase for separating nitroaniline isomers is a mixture of hexane and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recrystallization Solvent Screening (Example Data)

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
WaterInsolubleSparingly SolubleYes
EthanolSparingly SolubleSolubleYes
HexaneInsolubleInsolubleNo
Ethyl AcetateSolubleVery SolublePoor
TolueneSparingly SolubleSolubleYes

Note: This table provides an example of solvent screening data. Actual results for this compound should be determined experimentally.

Table 2: Column Chromatography Eluent Optimization (Example Data)

Hexane:Ethyl Acetate RatioRf of this compoundRf of Impurity (e.g., Isomer)Separation (ΔRf)
9:10.150.250.10
8:20.300.450.15
7:30.450.550.10

Note: This table illustrates how to optimize the solvent system for column chromatography. The optimal ratio for your specific crude mixture should be determined using TLC.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_troubleshooting Troubleshooting crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Hot, Saturated Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cool_slowly Cool Slowly to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath oiling_out Oiling Out? cool_slowly->oiling_out no_crystals No Crystals? cool_slowly->no_crystals collect_crystals Vacuum Filtration ice_bath->collect_crystals pure_crystals Pure Crystals collect_crystals->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_troubleshooting Troubleshooting Points start Crude this compound tlc 1. TLC to Determine Eluent start->tlc pack_column 2. Pack Column with Silica Gel tlc->pack_column load_sample 3. Load Sample pack_column->load_sample elute 4. Elute with Solvent load_sample->elute streaking Streaking? load_sample->streaking collect_fractions 5. Collect Fractions elute->collect_fractions poor_sep Poor Separation? elute->poor_sep analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Step-by-step workflow for purification by column chromatography.

identifying and minimizing by-products in 5-Fluoro-2-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 5-Fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is commonly synthesized through the selective reduction of 2,4-dinitrofluorobenzene. Other routes include the nitration of p-fluoroaniline derivatives, though this can lead to a mixture of isomers. One specific method involves the reaction of 2,4-difluoronitrobenzene (B147775) with ammonia.[1]

Q2: What is the most common by-product in the synthesis of this compound from 2,4-dinitrofluorobenzene?

A2: The most frequently encountered by-product is the positional isomer, 4-fluoro-3-nitroaniline.[2] The formation of this isomer is a result of the non-selective reduction of the two nitro groups on the starting material.

Q3: What analytical techniques are recommended for identifying and quantifying this compound and its by-products?

A3: Several analytical techniques can be employed for the identification and purity assessment of this compound. These include:

  • Gas Chromatography (GC): Useful for separating and quantifying volatile compounds like the desired product and its isomers.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of the main product and potential by-products.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for the unambiguous identification of isomers. Both ¹H NMR and ¹⁹F NMR can be very informative.[7][8][9]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), it helps in determining the molecular weight of the compounds, aiding in their identification.[3][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC or HPLC to ensure the starting material is fully consumed.
Non-selective reductionOptimize the reducing agent and reaction conditions (temperature, solvent) to favor the reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene. Using iron powder in the presence of an acid like acetic acid or hydrochloric acid has been shown to improve selectivity.[2]
Product loss during work-upEnsure proper pH adjustment during extraction and use an appropriate solvent for efficient extraction of the product.
Product loss during purificationOptimize the recrystallization solvent and conditions to minimize the solubility of the desired product in the mother liquor. For column chromatography, select a suitable stationary and mobile phase to achieve good separation with minimal loss.

Issue 2: High Levels of 4-Fluoro-3-nitroaniline By-product

Potential Cause Troubleshooting Step
Unfavorable reaction conditionsThe choice of reducing agent and reaction conditions significantly impacts the product ratio. For instance, reduction with stannous chloride can lead to a mixture of isomers.[2] A process using iron powder in the presence of an acid has been reported to yield a higher proportion of the desired 2-fluoro-5-nitroaniline (B1294389).[2]
Insufficient purificationA single purification step may not be sufficient to remove the isomeric by-product completely. Consider multiple recrystallizations or employing column chromatography for better separation. The purity of each fraction should be monitored by a suitable analytical method like GC or HPLC.

Data Presentation

Table 1: Comparison of Different Reduction Methods for 2,4-Dinitrofluorobenzene

Reducing Agent/System Product Ratio (2-Fluoro-5-nitroaniline : 4-Fluoro-3-nitroaniline) Yield Reference
Stannous chloride4 : 1Relatively low[2]
Iron powder / Acetic acid93 : 779%[2]
Zinc powder / Ethanol-water90.1 : 8.1 (before column chromatography)70.1% (after column chromatography)[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Selective Reduction of 2,4-Dinitrofluorobenzene with Iron [2]

  • Reaction Setup: In a suitable reaction vessel, suspend iron powder (electrolytic or reduced iron) in acetic acid.

  • Addition of Starting Material: Add a solution of 2,4-dinitrofluorobenzene in acetic acid dropwise to the iron suspension while maintaining the temperature between 60 to 110°C.

  • Reaction: After the addition is complete, stir the mixture at a temperature of 110 to 138°C for approximately 1.5 hours.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol (B145695) or by silica (B1680970) gel column chromatography.

Protocol 2: HPLC Analysis of this compound and By-products

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The exact ratio can be optimized to achieve the best separation. For instance, a simple isocratic method with a mobile phase of acetonitrile, water, and a small amount of acid (like phosphoric acid or formic acid for MS compatibility) can be effective.[5]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is generally used for aromatic nitro compounds.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a suitable solvent and inject it into the HPLC system.

  • Analysis: Identify the peaks corresponding to this compound and its by-products by comparing their retention times with those of authentic standards. The peak areas can be used to determine the relative purity and the ratio of the products.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Start: 2,4-Dinitrofluorobenzene reaction Selective Reduction (e.g., Fe/Acetic Acid) start->reaction workup Work-up (Extraction, Washing) reaction->workup crude_product Crude Product workup->crude_product analytical_check Purity Check? (TLC, HPLC, GC) crude_product->analytical_check purification Purification (Recrystallization or Column Chromatography) analytical_check->purification Impure pure_product Pure this compound analytical_check->pure_product Pure purification->analytical_check by_products By-products (e.g., 4-Fluoro-3-nitroaniline) purification->by_products

Caption: Experimental workflow for the synthesis and purification of this compound.

by_product_identification cluster_separation Separation Techniques cluster_identification Identification Techniques crude_sample Crude Reaction Mixture hplc HPLC crude_sample->hplc gc GC crude_sample->gc tlc TLC crude_sample->tlc nmr NMR Spectroscopy (¹H, ¹⁹F) crude_sample->nmr ms Mass Spectrometry (MS) hplc->ms retention_time Retention Time Comparison hplc->retention_time gc->ms gc->retention_time identified_product Identified this compound ms->identified_product identified_byproduct Identified By-products ms->identified_byproduct nmr->identified_product nmr->identified_byproduct retention_time->identified_product retention_time->identified_byproduct

Caption: Logical workflow for the identification of by-products in this compound synthesis.

References

Technical Support Center: Optimization of N-Alkylation of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 5-fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The N-alkylation of this compound can be challenging due to the decreased nucleophilicity of the amino group, a consequence of the electron-withdrawing effects of the fluoro and nitro substituents. Below are common issues and their solutions.

Q1: Why is my N-alkylation of this compound resulting in a low yield or failing to proceed?

A1: Low reactivity is the most common challenge. Several factors can contribute to poor yields:

  • Insufficient Base Strength: The pKa of the aniline (B41778) is low, requiring a sufficiently strong base to deprotonate it and facilitate the reaction. Weak bases like sodium bicarbonate are often ineffective.

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and stabilize any charged intermediates. Polar aprotic solvents are generally preferred.[1]

  • Low Reaction Temperature: Due to the low nucleophilicity of the starting material, room temperature is often insufficient to drive the reaction to completion.[1]

  • Poor Quality of Reagents: Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.

Troubleshooting Steps:

  • Select a Stronger Base: Employ stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1]

  • Optimize the Solvent: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. For reactions requiring higher temperatures, toluene (B28343) can be an effective choice.[1]

  • Increase the Reaction Temperature: Gradually increase the temperature, typically in the range of 80-140°C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Choose a More Reactive Alkylating Agent: The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride or bromide with little success, consider switching to the corresponding alkyl iodide.[1]

Q2: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The most common side product is the N,N-dialkylated aniline. Other potential side reactions include O-alkylation of the nitro group (less common) and elimination reactions if using secondary or tertiary alkyl halides.[1]

Strategies to Minimize Side Products:

  • Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent to favor mono-alkylation.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a controlled temperature can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.

  • Monitor the Reaction Closely: Stop the reaction once the starting material is consumed to prevent further reaction to the dialkylated product.

  • Use Primary Alkyl Halides: To avoid elimination side products, it is preferable to use primary alkyl halides.

Data Presentation: General Reaction Parameters

Table 1: General Optimization Parameters for N-Alkylation of Nitroanilines

ParameterOptionsConsiderations & Recommendations
Alkylating Agent Alkyl Halides (R-I, R-Br, R-Cl)Reactivity: R-I > R-Br > R-Cl. Using an alkyl iodide can significantly increase the reaction rate.[1]
Base K₂CO₃, Cs₂CO₃, tBuOK, NaH, KOHDue to the low basicity of the nitroaniline, stronger bases like tBuOK or NaH are often required.[1]
Solvent Acetonitrile, DMF, DMSO, Toluene, THFPolar aprotic solvents are generally preferred. Toluene is effective for higher temperature reactions.[1]
Temperature 25°C to 140°CRoom temperature is often insufficient. A common range is 80-120°C. Higher temperatures may be needed for less reactive alkylating agents.[1]
Stoichiometry (Amine:Alkylating Agent) 1:1 to 1.5:1A slight excess of the amine can help minimize N,N-dialkylation.[1]

Table 2: Selected Examples of N-Alkylation of Substituted Anilines

Amine SubstrateAlkylating AgentCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
2-NitroanilineBenzyl (B1604629) alcoholNiBr₂ (10), L1 (20)t-BuOKToluene13099 (selectivity)
Aniline DerivativesBenzyl alcoholNiBr₂ (10), L1 (20)t-BuOKToluene13049-88
2-Bromoanilineortho-Quinone MethideC₆F₅OH (10)-Toluene8082
2-Nitroanilineortho-Quinone MethideC₆F₅OH (10)-Toluene8071

Note: L1 refers to 1,10-phenanthroline. The yields reported are for the specific reactions cited and may vary for this compound.

Experimental Protocols

The following is a general protocol for the N-alkylation of this compound with an alkyl halide. This should be used as a starting point and optimized based on your specific alkylating agent and experimental observations.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.05-1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel. Elute with a suitable gradient of hexanes and ethyl acetate to isolate the desired N-alkylated product.

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting guide for the optimization of the N-alkylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Base, and Solvent add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide heat_stir Heat and Stir (e.g., 60-120°C) add_alkyl_halide->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Isolated N-alkylated Product purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_guide cluster_solutions_low_conversion Solutions for Low Conversion cluster_solutions_multiple_spots Solutions for Multiple Spots start Start Reaction check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes stronger_base Use Stronger Base (e.g., NaH, tBuOK) check_conversion->stronger_base Yes more_reactive_halide Use More Reactive Halide (R-I) check_conversion->more_reactive_halide Yes change_solvent Change Solvent (e.g., DMSO) check_conversion->change_solvent Yes multiple_spots Multiple Spots on TLC? check_conversion->multiple_spots No increase_temp->start stronger_base->start more_reactive_halide->start change_solvent->start excess_aniline Use Excess Aniline (1.1-1.5 eq) multiple_spots->excess_aniline Yes (Dialkylation) slow_addition Slow Addition of Alkyl Halide multiple_spots->slow_addition Yes (Dialkylation) lower_temp Lower Reaction Temperature multiple_spots->lower_temp Yes (Dialkylation) complete Reaction Complete multiple_spots->complete No excess_aniline->start slow_addition->start lower_temp->start

Caption: Troubleshooting logic for optimizing the N-alkylation of this compound.

References

stability of 5-Fluoro-2-nitroaniline under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Fluoro-2-nitroaniline under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a crystalline solid that is relatively stable under ambient temperatures and pressures when protected from light.[1] For optimal stability and to prevent degradation, it should be stored in a cool, dark, and dry place, away from strong oxidizing agents.[2][3] Long-term exposure to light may lead to decomposition.[4]

Q2: How does pH affect the stability of this compound?

Q3: What are the potential degradation pathways for this compound under acidic and basic conditions?

Under harsh acidic or basic conditions, particularly at elevated temperatures, several degradation pathways are possible for this compound.

  • Acidic Conditions: In the presence of strong acids, the primary amino group is susceptible to protonation. While generally stable, prolonged exposure to concentrated acids and heat can lead to decomposition reactions, potentially involving the nitro group or the aromatic ring itself.[2][6] For some aromatic amines, acidic conditions can lead to hydrolysis or other degradative reactions.

  • Basic Conditions: Strong bases may lead to different degradation pathways. While specific pathways for this compound are not documented, related halogenated nitroaromatic compounds can undergo nucleophilic substitution or other degradation reactions in the presence of a strong base.

Q4: Are there any recommended storage conditions for solutions of this compound?

For short-term use, solutions should be prepared fresh. For longer-term storage, it is advisable to store solutions at low temperatures (e.g., -20°C) and protected from light. The choice of solvent is also critical; ensure the solvent is inert and will not react with the compound. Given that some primary aromatic amines show greater stability in water than in acidic solutions, using a neutral, aqueous-based solvent or an appropriate organic solvent is recommended over acidic buffers for storage.

Troubleshooting Guides

Issue 1: Inconsistent results in experiments involving this compound in acidic buffers.
  • Possible Cause: Degradation of the compound in the acidic medium.

  • Troubleshooting Steps:

    • Verify Solution Freshness: Prepare fresh solutions of this compound immediately before use.

    • pH and Temperature Control: If possible, perform the experiment at the mildest acidic pH and lowest temperature required for the protocol.

    • Stability Check: Perform a preliminary stability check by preparing a solution of this compound in the acidic buffer and analyzing it by a suitable method (e.g., HPLC) at different time points (e.g., 0, 2, 4, 8 hours) to assess the extent of degradation.

    • Alternative Buffer System: If significant degradation is observed, consider using a less acidic buffer system or a different solvent system if the experimental design allows.

Issue 2: Appearance of unknown peaks in chromatograms when analyzing this compound.
  • Possible Cause: Formation of degradation products due to instability in the analytical mobile phase or sample diluent.

  • Troubleshooting Steps:

    • Mobile Phase pH: Evaluate the pH of your mobile phase. If it is strongly acidic or basic, this could be causing on-column degradation. Adjust the mobile phase pH to be as close to neutral as possible while still achieving good chromatography.

    • Sample Diluent: Ensure the sample diluent is neutral and does not promote degradation. Prepare samples in the mobile phase or a neutral solvent just before injection.

    • Temperature: Keep the autosampler temperature low to minimize degradation of samples waiting for injection.

    • Peak Identification: If unknown peaks persist, consider using mass spectrometry (LC-MS) to identify the mass of the degradation products, which can provide clues about the degradation pathway.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions.

Objective: To determine the degradation profile of this compound under hydrolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV or DAD detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To separate vials, add an appropriate volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

      • Incubate the solutions at 60°C.

    • Base Hydrolysis:

      • To separate vials, add an appropriate volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

      • Incubate the solutions at 60°C.

    • Control: Prepare a control sample by diluting the stock solution in a 50:50 mixture of acetonitrile and water to the same final concentration. Keep this at room temperature.

  • Time Points: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute the neutralized samples and the control sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Determine the rate of degradation under each condition.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Hydrolysis

ConditionTime (hours)% Remaining (Illustrative)
0.1 M HCl, 60°C 0100
495
890
2475
1 M HCl, 60°C 0100
480
865
2430
0.1 M NaOH, 60°C 0100
498
896
2490
1 M NaOH, 60°C 0100
490
882
2460

Note: The data in this table is for illustrative purposes only and is based on general principles of aromatic amine stability. Actual results may vary.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid_Sample Prepare Acidic Sample (0.1M & 1M HCl) Stock->Acid_Sample Base_Sample Prepare Basic Sample (0.1M & 1M NaOH) Stock->Base_Sample Control_Sample Prepare Control Sample (ACN/Water) Stock->Control_Sample Incubate_Acid Incubate at 60°C Acid_Sample->Incubate_Acid Incubate_Base Incubate at 60°C Base_Sample->Incubate_Base Time_Points Withdraw Aliquots (0, 2, 4, 8, 12, 24h) Control_Sample->Time_Points Incubate_Acid->Time_Points Incubate_Base->Time_Points Neutralize Neutralize Samples Time_Points->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis (% Remaining) HPLC->Data

Caption: Workflow for Forced Degradation Study of this compound.

logical_relationship cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) Compound This compound Protonation Protonation of Amino Group (R-NH3+) Compound->Protonation Deprotonation Deprotonation of Amino Group (R-NH-) Compound->Deprotonation Potential_Degradation_Acid Potential Degradation (e.g., Hydrolysis) Protonation->Potential_Degradation_Acid Degradation_Products Degradation_Products Potential_Degradation_Acid->Degradation_Products Forms Potential_Degradation_Base Potential Degradation (e.g., Nucleophilic Substitution) Deprotonation->Potential_Degradation_Base Potential_Degradation_Base->Degradation_Products Forms

Caption: Potential Reactivity of this compound under Acidic vs. Basic Conditions.

References

common degradation products of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to light and high temperatures, and long-term exposure can lead to degradation.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound include photodegradation, thermal degradation, and chemical degradation (hydrolysis and oxidation). The presence of the nitro and fluoro groups on the aromatic ring influences its reactivity and degradation profile.

Q4: What are the expected degradation products under thermal stress?

A4: At high temperatures, this compound may decompose, potentially releasing toxic gases such as nitrogen oxides (NOx) and hydrogen fluoride (B91410) (HF).[1]

Q5: Is this compound susceptible to photodegradation?

A5: Yes, long-term exposure to light can cause the decomposition of this compound.[1] Experiments should be conducted in light-protected conditions where possible.

Troubleshooting Guide: Unexpected Degradation in Experiments

Problem: I am observing unexpected peaks in my HPLC analysis when working with this compound.

Possible Cause 1: On-column degradation.

  • Troubleshooting Step: The stability of nitroaromatic compounds in reversed-phase liquid chromatography systems can be dependent on the solvent and eluent conditions. To investigate if the degradation is happening on the HPLC column, inject a freshly prepared solution and compare the chromatogram with one from a solution that has been allowed to sit in the autosampler for several hours. If new peaks appear or the main peak decreases over time, on-column degradation or instability in the sample solvent is likely. Consider using a different mobile phase composition, for instance, methanol (B129727)/water systems have shown to be more stable for some nitroanilines.

Problem: My reaction yield is lower than expected, and I see multiple unknown spots on my TLC plate.

Possible Cause 2: Degradation due to reaction conditions.

  • Troubleshooting Step: this compound is susceptible to degradation under harsh acidic or basic conditions, as well as in the presence of strong oxidizing agents. Review your reaction conditions. If you are using strong acids or bases, consider if milder reagents can be used. If an oxidation step is involved, evaluate the strength of the oxidizing agent and the reaction temperature. Running the reaction at a lower temperature or for a shorter duration might minimize degradation. It is also important to ensure that all reagents and solvents are free from peroxidic impurities.

Potential Degradation Products of this compound

The following table summarizes the plausible degradation products of this compound under various stress conditions based on the general reactivity of nitroanilines and fluoroaromatic compounds.

Stress ConditionPotential Degradation Product NameChemical StructurePlausible Mechanism
Acidic/Basic Hydrolysis 5-Hydroxy-2-nitroanilinehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7BHO-C6H3%28NO2%29NH2%7D" alt="5-Hydroxy-2-nitroaniline">
Oxidation 5-Fluoro-2-nitrophenolhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7BF-C6H3%28NO2%29OH%7D" alt="5-Fluoro-2-nitrophenol">
Reduction 5-Fluoro-1,2-diaminobenzenehttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7BF-C6H3%28NH2%292%7D" alt="5-Fluoro-1,2-diaminobenzene">
Photodegradation 2-Amino-4-fluorophenolhttps://chart.googleapis.com/chart?cht=image&chs=150x150&chld=L0&chof=png&cht=tx&chf=bg,s,FFFFFF00&chco=000000&chl=%5Cce%7BF-C6H3%28NH2%29OH%7D" alt="2-Amino-4-fluorophenol">

Experimental Protocols: Forced Degradation Study

This section provides a detailed methodology for conducting a forced degradation study of this compound to identify potential degradation products and establish a stability-indicating analytical method.

Preparation of Stress Samples

Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer the solid compound to a petri dish and expose it to a temperature of 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Stability-Indicating HPLC-UV Method

A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Analysis: Analyze the stressed samples alongside a non-stressed control solution. The separation of the main peak from any degradation product peaks indicates the stability-indicating nature of the method.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) start->acid base Base Hydrolysis (1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (105°C solid, 60°C solution) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data lcms LC-MS for m/z data->lcms If degradation observed nmr Isolation & NMR for Structure Elucidation lcms->nmr

Caption: Experimental workflow for forced degradation studies.

troubleshooting_workflow start Unexpected Peaks Observed in Analysis check_stability Is the sample stable in the analytical solvent? start->check_stability yes_stable Yes check_stability->yes_stable no_stable No check_stability->no_stable check_reaction Review reaction conditions (pH, temp, oxidants) yes_stable->check_reaction modify_solvent Modify analytical solvent or reduce analysis time no_stable->modify_solvent modify_reaction Modify reaction conditions (milder reagents, lower temp) check_reaction->modify_reaction reanalyze Re-analyze sample modify_solvent->reanalyze modify_reaction->reanalyze

Caption: Troubleshooting workflow for unexpected degradation.

References

selecting the best recrystallization solvent for 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-nitroaniline. The following sections offer detailed protocols and data to assist in selecting the optimal recrystallization solvent for purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not a good choice for this compound at high temperatures. The volume of the solvent is insufficient.Select a more suitable solvent by testing solubility in various candidates (see Experimental Protocol below). Increase the volume of the solvent incrementally until the compound dissolves.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound (96-100°C). The compound is impure. The cooling process is too rapid.Choose a solvent with a lower boiling point. Ensure the compound is as pure as possible before recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is too dilute. The compound is highly soluble in the solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Crystal yield is very low. The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization occurred during hot filtration. Crystals were lost during washing.Ensure the solution is fully saturated at the high temperature and cooled sufficiently. Use the minimum amount of hot solvent necessary to dissolve the compound. Preheat the filtration apparatus to prevent cooling and crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent.
The resulting crystals are colored or appear impure. The solvent was not fully removed. The initial material had significant colored impurities that were not removed by a single recrystallization.Ensure the crystals are thoroughly dried under vacuum. Consider using activated charcoal to decolorize the hot solution before filtration. A second recrystallization may be necessary.

Selecting the Best Recrystallization Solvent

The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solubility Data Summary
SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterSlightly soluble[1][2]Likely lowGenerally not a primary choice for recrystallization of this compound.
EthanolSoluble[3]Highly solubleA promising candidate. Used for recrystallization of the related compound 2-fluoro-5-nitroaniline (B1294389).[4][5]
MethanolLikely solubleLikely highly solubleUsed for recrystallization of the analogous compound 2-Chloro-5-nitroaniline.[6]
EtherSoluble[3]Highly solubleThe low boiling point may be advantageous, but its high volatility and flammability require careful handling.

Note: The information in this table is based on limited data and analogies to similar compounds. Experimental verification is crucial.

Experimental Protocol: Small-Scale Solvent Selection

This protocol outlines a systematic approach to determine the best recrystallization solvent for this compound.

Objective: To identify a solvent that effectively dissolves this compound when hot and allows for the formation of pure crystals upon cooling.

Materials:

  • This compound (crude)

  • Selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath, or water bath)

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of crude this compound into several different test tubes.

  • Room Temperature Solubility: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL). Vigorously shake or vortex the mixture. Observe if the solid dissolves. A suitable solvent should not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes containing the undissolved solid and solvent. Add more solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod.

  • Cold Insolubility: Place the test tubes that have shown crystal formation in an ice bath for 15-20 minutes to maximize crystal yield.

  • Evaluation: Assess the quantity and quality of the crystals formed in each suitable solvent. The best solvent will yield a large amount of pure-looking crystals.

Workflow for Recrystallization Solvent Selection

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent.

Recrystallization_Solvent_Selection start Start: Crude this compound test_solvents Select Potential Solvents (e.g., Ethanol, Methanol, Water, etc.) start->test_solvents solubility_test Perform Small-Scale Solubility Tests test_solvents->solubility_test dissolves_cold Dissolves at Room Temp? solubility_test->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No bad_solvent Poor Solvent dissolves_cold->bad_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->bad_solvent No good_solvent Good Solvent Candidate crystals_form->good_solvent Yes crystals_form->bad_solvent No

Caption: A flowchart illustrating the decision-making process for selecting an optimal recrystallization solvent.

References

how to remove residual starting material from 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from 5-Fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common residual starting materials and byproducts in a typical synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

Q2: What are the recommended primary purification methods for this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography.[1][2] The choice between these methods depends on the impurity profile and the scale of the purification.

Q3: My purified this compound has a brownish tint, but the literature describes it as a yellow crystalline solid. What could be the issue?

A3: A brownish tint often indicates the presence of oxidized impurities or residual starting materials. It is recommended to perform another purification step, such as recrystallization with activated charcoal, to remove colored impurities.

Troubleshooting Guides

Recrystallization

Issue 1: The product does not crystallize from the solution upon cooling.

  • Possible Cause: The solution may not be saturated, or the concentration of the product is too low.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Seed Crystals: If available, add a small seed crystal of pure this compound to the solution.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.

    • Cooling: Ensure the solution is cooled sufficiently, potentially in an ice bath, to decrease solubility.[2]

Issue 2: The product oils out instead of forming crystals.

  • Possible Cause: The boiling point of the solvent might be higher than the melting point of the solute, or significant impurities are present, depressing the melting point.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent with a lower boiling point.

    • Gradual Cooling: Allow the solution to cool down more slowly to room temperature before placing it in an ice bath.

    • Purity Check: The crude material may be too impure. Consider a preliminary purification step like a solvent wash or column chromatography before recrystallization.

Column Chromatography

Issue 1: Poor separation of this compound from an impurity on the column.

  • Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the compounds.

  • Troubleshooting Steps:

    • TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for this compound.[2] Common solvent systems for nitroanilines include mixtures of hexane (B92381) and ethyl acetate (B1210297).[3][4]

    • Gradient Elution: If isocratic elution (constant solvent composition) fails, use a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially.

    • Stationary Phase: Ensure you are using an appropriate stationary phase, with silica (B1680970) gel being the most common for this type of separation.[1]

Issue 2: The product is eluting too quickly (high Rf) or not at all (low Rf).

  • Possible Cause: The eluent is either too polar or not polar enough.

  • Troubleshooting Steps:

    • High Rf (Eluting too fast): Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • Low Rf (Sticking to the column): Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₆H₅FN₂O₂156.1196-100[5]Light yellow to brown powder/crystal[5]
p-FluoronitrobenzeneC₆H₄FNO₂141.1027[6]Yellow needles[6]
2,4-DinitrofluorobenzeneC₆H₃FN₂O₄186.1025-27[7]Yellow solid[7]
2-Fluoro-5-nitroanilineC₆H₅FN₂O₂156.1197-100[8]Yellow to red crystals[8]

Table 2: Qualitative Solubility of this compound

SolventSolubility
WaterSlightly soluble[9][10]
Ethanol (B145695)Soluble[5]
EtherSoluble[5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once crystallization begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry on the filter paper. A patent for the related compound 2-fluoro-5-nitroaniline describes recrystallization from ethanol to yield orange crystals.[1]

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A common starting point is a mixture of n-hexane and ethyl acetate.[1] Adjust the ratio to achieve an Rf value of ~0.3 for this compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound. A patent describes the use of silica gel column chromatography with a mixture of ethyl acetate and n-hexane as the eluting solvent to obtain yellow crystals of 2-fluoro-5-nitroaniline.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration (Optional: with Charcoal) B->C D Cool Filtrate Slowly C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Optimize Eluent with TLC B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Product H->I Troubleshooting_Logic Start Purification Issue Method Recrystallization or Column Chromatography? Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Column Column Chromatography Method->Column Column NoCrystals No Crystals Formed? Recrystallization->NoCrystals OilingOut Product Oiled Out? Recrystallization->OilingOut Induce Induce Crystallization (Scratch, Seed) NoCrystals->Induce Yes Concentrate Concentrate Solution NoCrystals->Concentrate Still No ChangeSolvent Change Solvent/ Cool Slowly OilingOut->ChangeSolvent Yes PoorSep Poor Separation? Column->PoorSep WrongRf Rf Too High/Low? Column->WrongRf OptimizeTLC Optimize Eluent with TLC PoorSep->OptimizeTLC Yes AdjustPolarity Adjust Eluent Polarity WrongRf->AdjustPolarity Yes

References

safe handling and long-term storage of 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, long-term storage, and troubleshooting of experiments involving 5-Fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a yellow to brown crystalline powder with the chemical formula C₆H₅FN₂O₂. It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes. Its unique structure, featuring both fluorine and nitro functional groups, makes it a valuable building block in medicinal chemistry for creating more complex molecules, including some anti-cancer agents.

Q2: What are the main hazards associated with this compound?

A2: this compound is considered hazardous. It can be harmful if swallowed, inhaled, or comes into contact with skin. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles or a face shield. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Q4: How should this compound be stored for long-term stability?

A4: For long-term storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at -20°C for maximum stability.[1] It is also sensitive to light and should be stored in a dark place to prevent decomposition.[2]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides, and chloroformates.[3] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis Reactions

  • Question: I am experiencing a lower than expected yield in my synthesis reaction using this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.

    • Moisture: The presence of moisture can interfere with many reactions. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

    • Impure Reactants: The purity of your starting materials, including the this compound, is crucial. Consider purifying the starting materials if their purity is questionable.

    • Suboptimal Reaction Conditions: The solvent, temperature, and stoichiometry of reactants may not be optimal. A small-scale screening of different conditions can help identify a more efficient reaction setup.

Issue 2: Difficulty in Product Purification

  • Question: I am having trouble purifying the product of my reaction involving this compound. What purification techniques are most effective?

  • Answer: The choice of purification method depends on the nature of the impurities.

    • Recrystallization: This is a common and effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol is often a good starting point for recrystallization of aniline (B41778) derivatives.

    • Column Chromatography: For complex mixtures or to separate isomers, silica (B1680970) gel column chromatography is a powerful technique. A solvent system of ethyl acetate (B1210297) and n-hexane is often effective for separating aniline compounds.[4] The polarity of the eluent can be adjusted to achieve optimal separation.

Issue 3: Unexpected Side Reactions

  • Question: My reaction is producing unexpected byproducts. What are some common side reactions of this compound?

  • Answer: The nitro and fluoro groups on the aniline ring are key to its reactivity.

    • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be susceptible to substitution by nucleophiles, especially with the activating effect of the nitro group.[2] Depending on your reaction conditions and the nucleophiles present, this can be a significant side reaction.

    • Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain conditions, for instance, in the presence of reducing agents like iron powder in an acidic medium.[4] If your reaction conditions are unintentionally reductive, this could lead to byproducts.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 2369-11-1
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance Light yellow to brown powder/crystal
Melting Point 96 - 100 °C
Boiling Point 295.5 ± 20.0 °C

Experimental Protocols

Protocol 1: General Procedure for a Reaction using this compound (Illustrative Example)

This protocol provides a general workflow for a reaction involving this compound. Specific quantities and conditions will need to be adapted for your particular synthesis.

  • Preparation:

    • Ensure all glassware is clean and oven-dried to remove any moisture.

    • Set up the reaction apparatus in a fume hood.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if your reaction is sensitive to air or moisture.

  • Reaction:

    • To a solution of your reactant in an appropriate anhydrous solvent, add this compound portion-wise while stirring.

    • If the reaction is exothermic, use an ice bath to maintain the desired temperature.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding an appropriate reagent (e.g., water or a saturated aqueous solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities.

  • Purification:

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Ethanol is often a suitable choice.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystallization has begun, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A Assess Hazards (Read SDS) B Select & Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit Ready) B->C D Weighing & Transfer (in ventilated enclosure) C->D E Perform Experiment D->E F Store in Tightly Sealed Container E->F After Use I Decontaminate Work Area E->I Post-Experiment G Keep in Cool, Dry, Dark Place F->G H Separate from Incompatibles G->H J Dispose of Waste (Follow Institutional Guidelines) I->J

Caption: Workflow for the safe handling and storage of this compound.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification A Prepare Dry Glassware B Add Reactants & Solvent A->B C Establish Reaction Conditions (Temperature, Atmosphere) B->C D Monitor Progress (TLC/HPLC) C->D E Reaction Complete? D->E E->D No, Continue Monitoring F Quench Reaction E->F Yes G Extract Product F->G H Wash & Dry Organic Layer G->H I Remove Solvent H->I J Purify Crude Product (Recrystallization/Chromatography) I->J K Characterize Pure Product J->K

Caption: A general experimental workflow involving this compound.

References

overcoming poor solubility of 5-Fluoro-2-nitroaniline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Fluoro-2-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor solubility of this compound in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its poor solubility in many common organic solvents can lead to incomplete reactions, low yields, and difficulties in purification. Understanding and overcoming its solubility limitations is crucial for successful and efficient synthesis.

Q2: In which common organic solvents is this compound expected to have better solubility?

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solid organic compounds like this compound increases with temperature.[2][3] Heating the reaction mixture can be a simple and effective way to dissolve more of the starting material. However, it is important to consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures.

Q4: Can co-solvents be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be an effective strategy. A small amount of a solvent in which this compound is highly soluble (e.g., DMF or DMSO) can be added to a bulk solvent in which it is less soluble to enhance overall solubility. For example, a mixture of ethanol (B145695) and water has been used in the synthesis of related compounds.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the poor solubility of this compound.

Problem Possible Cause Suggested Solution
Incomplete reaction or low yield Poor solubility of this compound in the chosen reaction solvent.1. Solvent Screening: Test the solubility of this compound in a range of solvents to find a more suitable one. Refer to the predicted solubility order in the table below. 2. Increase Temperature: Gradually heat the reaction mixture while monitoring for any degradation of starting materials or products. 3. Use a Co-solvent: Add a small percentage of a high-solubility solvent like DMF or NMP to your current reaction medium.[5]
Precipitation of starting material during the reaction The reaction temperature is too low, or the concentration of this compound exceeds its solubility limit at the reaction temperature.1. Maintain Higher Temperature: Ensure the reaction temperature is consistently maintained at a level where the compound remains dissolved. 2. Gradual Addition: Add the this compound to the reaction mixture in portions to avoid exceeding its saturation point.
Difficulty in product purification Co-precipitation of unreacted this compound with the desired product.1. Optimize Reaction Solvent: Choose a solvent where the product has significantly different solubility from this compound at a given temperature to facilitate separation by filtration or crystallization. 2. Post-Reaction Solvent Wash: Wash the crude product with a solvent in which this compound is sparingly soluble but the product is highly soluble, or vice-versa.
Predicted Solubility of this compound in Common Organic Solvents

The following table provides a qualitative prediction of solubility to guide solvent selection. This is based on data for the structurally similar compound 2-chloro-5-nitroaniline.[1]

Solvent Predicted Solubility Solvent Type
N-Methyl-2-pyrrolidone (NMP)HighPolar Aprotic
AcetoneHighPolar Aprotic
Dimethylformamide (DMF)HighPolar Aprotic
Dimethyl Sulfoxide (B87167) (DMSO)HighPolar Aprotic
Ethyl AcetateModeratePolar Aprotic
AcetonitrileModeratePolar Aprotic
TolueneLow to ModerateNonpolar
EthanolLow to ModeratePolar Protic
MethanolLow to ModeratePolar Protic
WaterVery LowPolar Protic

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Place the vial in the thermostatically controlled bath set to the desired temperature.

    • Stir the mixture vigorously for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.

  • Sample Collection:

    • Stop stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated/pre-cooled syringe to maintain the temperature.

    • Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis method.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

Visualizations

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with stirring (24-48h) prep1->prep2 samp1 Settle undissolved solid prep2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 ana1 Dilute filtered sample samp2->ana1 ana2 Analyze concentration (HPLC/UV-Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_logic start Poor Reaction Outcome q1 Is the starting material fully dissolved? start->q1 sol1 Increase Temperature q1->sol1 No sol2 Use a Co-solvent q1->sol2 No sol3 Screen for a Better Solvent q1->sol3 No other_issues Investigate other reaction parameters q1->other_issues Yes end Improved Reaction sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for addressing poor reaction outcomes due to solubility issues.

References

troubleshooting side reactions during the nitration of 3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-fluoroaniline (B1664137). Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of 3-fluoroaniline?

A1: The primary side reactions include:

  • Oxidation: The amino group is susceptible to oxidation by the strong nitrating mixture (concentrated nitric and sulfuric acids), leading to the formation of tarry by-products and a decrease in the yield of the desired nitro product.[1]

  • Over-nitration: The introduction of more than one nitro group onto the aromatic ring can occur, especially under harsh reaction conditions, yielding dinitro- or trinitro-fluoroaniline derivatives.

  • Formation of meta-isomers: In a strongly acidic medium, the amino group of 3-fluoroaniline can be protonated to form the anilinium ion (-NH3+). This group is a meta-director, leading to the formation of undesired meta-nitro isomers.[2][3]

  • Resin Formation: The presence of water in the reaction mixture can promote the formation of resinous materials, which complicates purification and reduces the overall yield.[1]

Q2: How can I control the regioselectivity of the nitration to obtain the desired isomer?

A2: Controlling regioselectivity is crucial and can be achieved by:

  • Protecting the Amino Group: The most effective strategy is to protect the amino group, typically as an acetamide (B32628) (N-acetyl-3-fluoroaniline). The acetamido group is less activating than the amino group and sterically hinders the ortho positions, favoring nitration at the para position.[4] This protection strategy also prevents oxidation of the amino group.

  • Reaction Conditions: Lowering the reaction temperature generally increases selectivity. Milder nitrating agents can also be employed to favor the formation of a specific isomer.

Q3: What is the expected isomer distribution for the nitration of 3-fluoroaniline?

A3: The directing effects of both the amino and fluoro substituents determine the isomer distribution. The amino group is a strong ortho, para-director, while the fluorine atom is a deactivating ortho, para-director. For 3-fluoroaniline, the primary positions for electrophilic attack are C2, C4, and C6.

  • Without Amino Group Protection: A complex mixture of isomers is expected due to the competing directing effects and the formation of the meta-directing anilinium ion.

  • With Amino Group Protection (as acetanilide): The N-acetyl group strongly directs para to itself. Therefore, the major product is expected to be 4-nitro-3-fluoroacetanilide, which upon deprotection yields 4-nitro-3-fluoroaniline. Smaller amounts of the 2-nitro and 6-nitro isomers may also be formed.

Q4: I am observing a very low yield. What are the potential causes and solutions?

A4: Low yields are often attributed to:

  • Oxidation of the starting material: This is common with direct nitration. Solution: Protect the amino group as an acetanilide (B955) before nitration.[4]

  • Presence of water: Water can lead to the formation of resins and reduce the efficacy of the nitrating agent. Solution: Use anhydrous conditions for the reaction.[1]

  • Suboptimal reaction temperature: Temperatures that are too high can promote side reactions and decomposition. Solution: Maintain a low reaction temperature, typically between 0 and 10 °C, during the addition of the nitrating agent.[4]

  • Inefficient purification: The desired product may be lost during workup and purification. Solution: Optimize your purification strategy, for example, by using column chromatography with an appropriate solvent system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Formation of a dark, tarry reaction mixture Oxidation of the aniline (B41778) starting material.Protect the amino group as an acetanilide prior to nitration. Ensure the reaction temperature is kept low (0-5 °C).
Low yield of the desired nitro-isomer Incomplete reaction, side reactions (oxidation, resin formation), or loss during workup.Increase the reaction time or slightly raise the temperature after the initial addition. Use anhydrous reagents and solvents.[1] Optimize the purification protocol.
Formation of multiple isomers Direct nitration without a protecting group, leading to competing directing effects and anilinium ion formation.Protect the amino group as an acetanilide to favor para-nitration.[4]
Difficulty in separating the nitro-isomers Similar polarities and boiling points of the isomers.Employ high-performance liquid chromatography (HPLC) or capillary zone electrophoresis (CZE) for analytical separation.[5] For preparative separation, use column chromatography with a carefully selected eluent system or fractional crystallization.
Runaway reaction or exotherm The nitration reaction is highly exothermic.Add the nitrating agent slowly and dropwise, with efficient stirring and cooling in an ice or ice-salt bath to maintain a controlled internal temperature.[4]

Experimental Protocols

Protocol 1: Nitration of 3-Fluoroaniline via an Acetanilide Intermediate

This protocol is adapted from a general procedure for the nitration of substituted anilines and is recommended for achieving higher yields and better regioselectivity.[4]

Step 1: Acetylation of 3-Fluoroaniline

  • In a round-bottom flask, dissolve 3-fluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride (B1165640) to the solution with stirring.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring to precipitate the N-(3-fluorophenyl)acetamide.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.

Step 2: Nitration of N-(3-fluorophenyl)acetamide

  • In a three-necked flask equipped with a stirrer and a thermometer, carefully add the dried N-(3-fluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate (the nitrated acetanilide) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 3: Hydrolysis of the Nitrated Acetanilide

  • Heat the nitrated acetanilide with a mixture of concentrated sulfuric acid and water under reflux for 45-60 minutes to hydrolyze the acetyl group.

  • Pour the cooled reaction mixture into ice water and neutralize with a sodium hydroxide (B78521) solution to precipitate the crude nitrated 3-fluoroaniline.

  • Collect the solid by vacuum filtration and wash with water.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

Visualizing Workflows and Relationships

Nitration_Troubleshooting_Workflow cluster_start Start: Nitration of 3-Fluoroaniline cluster_observe Observation cluster_problems Potential Issues cluster_solutions Corrective Actions cluster_success Desired Outcome start Initiate Nitration observe Observe Outcome start->observe low_yield Low Yield / No Reaction observe->low_yield Problem tar_formation Tarry Mixture / Dark Color observe->tar_formation Problem isomer_mix Multiple Isomers Formed observe->isomer_mix Problem success High Yield of Desired Isomer observe->success Success control_temp Control Temperature (0-10°C) low_yield->control_temp Solution anhydrous Use Anhydrous Conditions low_yield->anhydrous Solution protect_amine Protect Amino Group (Acetylation) tar_formation->protect_amine Primary Solution tar_formation->control_temp Also Consider isomer_mix->protect_amine Primary Solution purify Optimize Purification (Chromatography) isomer_mix->purify For Separation protect_amine->start Revised Protocol control_temp->start Revised Protocol anhydrous->start Revised Protocol purify->success Post-Reaction

Caption: A logical workflow for troubleshooting common issues during the nitration of 3-fluoroaniline.

Regioselectivity_Factors cluster_reagents Reactant & Conditions cluster_intermediates Key Intermediates cluster_products Potential Products aniline 3-Fluoroaniline free_amine Free Amine (-NH2) (Ortho, Para-directing) aniline->free_amine In solution anilinium Anilinium Ion (-NH3+) (Meta-directing) aniline->anilinium Protonation in strong acid protected_amine Protected Amine (-NHAc) (Ortho, Para-directing) aniline->protected_amine Acetylation (Recommended) acid Strong Acidic Medium (H2SO4/HNO3) ortho_para Ortho/Para Nitro Isomers free_amine->ortho_para meta Meta Nitro Isomers anilinium->meta para_major Mainly Para Isomer protected_amine->para_major

Caption: Factors influencing the regioselectivity of 3-fluoroaniline nitration.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst selection for chemical transformations involving 5-Fluoro-2-nitroaniline.

I. Reduction of the Nitro Group in this compound

The reduction of the nitro group in this compound to yield 4-Fluoro-1,2-phenylenediamine is a critical transformation in the synthesis of various pharmaceutical and chemical entities. The choice of catalyst and reaction conditions is paramount to achieving high yield and selectivity while avoiding common pitfalls such as dehalogenation and incomplete conversion.

Troubleshooting Guide: Nitro Group Reduction
Problem IDIssuePotential Cause(s)Suggested Solution(s)
TR-NR-01 Low or No Conversion 1. Inactive Catalyst: The catalyst may be old, poisoned, or improperly handled (e.g., pyrophoric catalysts exposed to air).[1][2] 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the substrate scale.[2] 3. Inadequate Hydrogen Source/Pressure: For catalytic hydrogenation, hydrogen pressure may be too low, or the hydrogen source (e.g., transfer hydrogenation reagent) is depleted.[2] 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Use a fresh batch of catalyst. For pyrophoric catalysts like Raney® Nickel, ensure proper handling under an inert atmosphere.[2] 2. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Increase hydrogen pressure or add more of the hydrogen transfer reagent. 4. Gradually increase the reaction temperature while monitoring for side product formation.
TR-NR-02 Dehalogenation (Loss of Fluorine) 1. Catalyst Choice: Palladium on carbon (Pd/C) is known to sometimes cause dehalogenation of aryl halides.[3] 2. Harsh Reaction Conditions: High temperature or prolonged reaction times can promote this side reaction.1. Switch to a catalyst less prone to causing dehalogenation, such as Raney Nickel.[3] 2. Use milder reaction conditions: lower the temperature, reduce the reaction time, and monitor the reaction closely by TLC or LC-MS.
TR-NR-03 Formation of Azo or Azoxy Byproducts 1. Incomplete Reduction: Partial reduction can lead to the formation of nitroso and hydroxylamine (B1172632) intermediates, which can condense.[3] 2. Choice of Reducing Agent: Some reducing agents, like Lithium aluminum hydride (LiAlH₄), are known to produce azo compounds from aromatic nitro compounds.[3]1. Ensure sufficient reducing agent and catalyst are present to drive the reaction to completion. 2. Avoid using LiAlH₄ for this transformation. Opt for catalytic hydrogenation or metal/acid systems.[3]
TR-NR-04 Inconsistent Results 1. Variable Catalyst Quality: Different batches of catalyst can have varying activity. 2. Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst.[1]1. Test a new batch of catalyst or a different supplier. 2. Ensure the purity of this compound and use high-purity solvents.
Data Presentation: Catalyst Comparison for Nitro Group Reduction

The following table summarizes common catalytic systems for the reduction of aromatic nitro compounds, which can be adapted for this compound.

Catalyst SystemTypical LoadingPressure (H₂)TemperatureSolventKey AdvantagesPotential Issues
Pd/C 5-10 mol%1-5 barRoom Temp. - 80°CMethanol, Ethanol (B145695), Ethyl AcetateHigh activity, widely used.[3]Potential for dehalogenation.[3]
Raney Nickel 10-20 wt%1-10 barRoom Temp. - 100°CEthanol, MethanolGood for substrates with halogens, less dehalogenation.[3]Pyrophoric, requires careful handling.[2]
Iron/HCl or Acetic Acid 3-5 equivalentsN/ARefluxEthanol/WaterCost-effective, good functional group tolerance.[4]Requires stoichiometric amounts of metal, acidic workup.
SnCl₂·2H₂O/HCl 3-5 equivalentsN/ARoom Temp. - 60°CEthanolMild conditions, good for sensitive substrates.Stoichiometric tin waste.
Experimental Protocols: Nitro Group Reduction

Protocol 1: Catalytic Hydrogenation using Raney Nickel [4]

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Carefully add Raney Nickel (slurried in ethanol, ~10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with nitrogen, then evacuate and backfill with hydrogen gas (repeat 3-5 times).

  • Pressurize the vessel with hydrogen (typically 1-10 bar) and stir the mixture vigorously at the desired temperature (e.g., 25-50°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition of the pyrophoric catalyst.[5]

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-Fluoro-1,2-phenylenediamine.

Protocol 2: Reduction using Iron in Acidic Medium [4]

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated HCl or glacial acetic acid (catalytic to 1 equivalent). An exothermic reaction may be observed.

  • Continue refluxing for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the hot mixture through Celite® to remove the iron salts and wash the residue with ethanol.

  • Combine the filtrate and washings and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) until the pH is basic (pH 8-9).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualization: Nitro Reduction Workflow

Nitro_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Dissolve this compound in Solvent Add_Catalyst Add Catalyst (e.g., Raney Ni) Start->Add_Catalyst Setup_Reaction Setup Hydrogenation (Purge, Pressurize) Add_Catalyst->Setup_Reaction Stir_Heat Stir at Set Temperature Setup_Reaction->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Monitor->Stir_Heat Incomplete Filter Filter through Celite® to Remove Catalyst Monitor->Filter Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: General workflow for the catalytic hydrogenation of this compound.

II. Cross-Coupling Reactions Involving this compound

This compound can potentially undergo cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling. The presence of the amine, nitro, and fluoro groups requires careful catalyst and condition selection to achieve the desired regioselectivity and avoid unwanted side reactions.

Troubleshooting Guide: Cross-Coupling Reactions
Problem IDIssuePotential Cause(s)Suggested Solution(s)
TR-CC-01 No Reaction or Low Yield 1. Catalyst Deactivation: The free amino group of this compound might coordinate to the palladium center, inhibiting the catalytic cycle.[6] 2. Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be suitable for this specific substrate.[7] 3. Base Incompatibility: The base might be too weak or could be reacting with the nitro group.[8] 4. C-F Bond Activation: While less common, under harsh conditions, the C-F bond could be a site for oxidative addition.[9]1. Consider protecting the amino group before the cross-coupling reaction. 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[7] 3. Use a non-nucleophilic, strong base like K₃PO₄ or Cs₂CO₃.[10] 4. Employ milder reaction conditions to favor C-Br or C-I bond activation if a halogen is present.
TR-CC-02 Side Reactions at the Nitro Group 1. Reduction of Nitro Group: Some phosphine ligands or additives can act as reducing agents at elevated temperatures. 2. Reaction with Base: Strong bases might react with the nitro group, especially at high temperatures.[8]1. Use the lowest effective reaction temperature. 2. Choose a milder base if possible and screen different solvents.
TR-CC-03 Poor Regioselectivity (if other halogens are present) 1. Similar Reactivity of C-X Bonds: The relative rates of oxidative addition for different C-X bonds might be comparable.1. Optimize the catalyst and ligand system to favor the desired C-X bond activation. Generally, the order of reactivity is C-I > C-Br > C-Cl >> C-F.
FAQs: Cross-Coupling Reactions
  • Q1: Can I perform a Buchwald-Hartwig amination on this compound without protecting the existing amino group? A1: It is challenging. The free amino group can act as a ligand for the palladium catalyst, potentially inhibiting the reaction. It is advisable to conduct a small-scale test reaction. If it fails, protection of the amino group (e.g., as a carbamate (B1207046) or amide) would be the recommended approach.

  • Q2: Which position is most likely to react in a Suzuki-Miyaura coupling if I have, for example, 2-Bromo-5-fluoro-4-nitroaniline? A2: The C-Br bond is significantly more reactive towards oxidative addition in a palladium-catalyzed cycle than the C-F bond. Therefore, the coupling reaction would be expected to occur at the position of the bromine atom.

  • Q3: Can the nitro group itself be used as a leaving group in a Suzuki coupling reaction? A3: Yes, recent advancements have shown that nitroarenes can be used as electrophilic partners in Suzuki-Miyaura coupling reactions, although this is a more advanced and less common method that requires specific ligands and conditions.[11]

Visualization: Logic for Catalyst Selection in Cross-Coupling

Cross_Coupling_Logic Start Define Desired Transformation (e.g., Suzuki, Buchwald-Hartwig) Substrate Substrate: this compound (with potential additional leaving group) Start->Substrate Consider_NH2 Consider Free Amino Group Substrate->Consider_NH2 Protect_NH2 Protect Amino Group Consider_NH2->Protect_NH2 High risk of inhibition Proceed_Directly Proceed Directly (small scale test) Consider_NH2->Proceed_Directly Low risk or exploratory Select_Catalyst Select Pd Source and Ligand (e.g., Pd(OAc)₂, XPhos) Protect_NH2->Select_Catalyst Proceed_Directly->Select_Catalyst Select_Base Select Base (e.g., K₃PO₄, Cs₂CO₃) Select_Catalyst->Select_Base Optimize Optimize Conditions (Temperature, Solvent) Select_Base->Optimize End Desired Cross-Coupled Product Optimize->End

Caption: Decision-making process for catalyst system selection in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Fluoro-2-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted anilines is paramount for the rational design of synthetic pathways and the development of novel chemical entities. This guide provides an objective comparison of the chemical reactivity of 5-Fluoro-2-nitroaniline and its key isomers. The interplay of the electron-withdrawing nitro group and the inductively withdrawing but resonance-donating fluorine atom, combined with the activating amino group, results in significant differences in the reactivity of these isomers. This comparison will cover basicity, susceptibility to nucleophilic and electrophilic aromatic substitution, and the reduction of the nitro group, supported by available experimental and predicted data.

Understanding Substituent Effects

The reactivity of the fluoro-nitroaniline isomers is governed by the electronic and steric effects of the amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups.

  • Amino Group (-NH₂): A strong activating group and ortho-, para-director in electrophilic aromatic substitution (EAS) due to its +M (mesomeric) effect. It is also a basic site, and its pKa is a key indicator of the electronic environment of the aromatic ring.

  • Nitro Group (-NO₂): A strong deactivating group and meta-director in EAS due to its strong -I (inductive) and -M effects. It also strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.

  • Fluoro Group (-F): An interesting case, as it is inductively withdrawing (-I effect) but a resonance donor (+M effect). Overall, it is a deactivating group in EAS but is an ortho-, para-director. In SNAr, fluorine is an excellent leaving group, often better than other halogens, due to the high electronegativity that stabilizes the intermediate Meisenheimer complex.

The relative positions of these three groups in each isomer lead to unique electronic distributions and steric environments, which in turn dictate their reactivity.

Physicochemical Properties and Basicity

The basicity of the amino group is a direct measure of the electron density on the nitrogen atom and is significantly influenced by the electronic effects of the other substituents. A lower pKa of the conjugate acid (anilinium ion) indicates a weaker base.

IsomerStructureCAS NumberMelting Point (°C)pKa (Predicted)
This compound 2369-11-196-100-1.36[1]
2-Fluoro-5-nitroaniline369-36-897-100Not Found
4-Fluoro-2-nitroaniline364-78-390-94Not Found
2-Fluoro-4-nitroaniline369-35-7122-130[2]-0.45[2]
4-Fluoro-3-nitroaniline364-76-194-96[3]2.36[3]
3-Fluoro-2-nitroaniline567-63-5--1.24[1]
3-Fluoro-5-nitroaniline2369-12-2-Not Found

Note: Predicted pKa values are from computational estimations and should be used for comparative purposes with caution. Experimental values can vary based on the solvent and method of determination.

The predicted pKa values suggest that isomers with the nitro group ortho to the amino group (e.g., this compound and 3-Fluoro-2-nitroaniline) are the least basic. This is due to the strong electron-withdrawing effect of the nitro group in close proximity and potential intramolecular hydrogen bonding, which stabilizes the neutral amine.

Comparative Reactivity

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the fluoro-nitroaniline isomers can react with nucleophiles to displace the fluorine atom or the nitro group. The rate of these reactions is highly dependent on the activation of the aromatic ring by electron-withdrawing groups and the stability of the Meisenheimer intermediate.

  • Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens. This is because its high electronegativity strongly stabilizes the negative charge in the rate-determining Meisenheimer complex intermediate. The nitro group can also be displaced, but this is generally less common than halide displacement.

  • Activation: The nitro group is a powerful activating group for SNAr, especially when it is positioned ortho or para to the leaving group. This allows for effective delocalization of the negative charge of the Meisenheimer complex.

Expected Reactivity Order (Qualitative):

Isomers with the nitro group positioned ortho or para to the fluorine atom are expected to be the most reactive towards nucleophilic attack at the fluorine-bearing carbon.

  • High Reactivity: 4-Fluoro-2-nitroaniline and 2-Fluoro-4-nitroaniline. In these isomers, the nitro group is ortho or para to the fluorine, providing strong activation.

  • Moderate to Low Reactivity: this compound, 2-Fluoro-5-nitroaniline, 3-Fluoro-2-nitroaniline, 4-Fluoro-3-nitroaniline, and 3-Fluoro-5-nitroaniline. In these cases, the nitro group is meta to the fluorine, providing weaker activation.

Meisenheimer Complex Structure[Ar(F)Nu]⁻ CharacteristicsResonance Stabilized

]; product [label="Ar-Nu"]; leaving_group [label="F⁻"];

substrate -> intermediate [label=" + Nu⁻ (slow, rds)"]; intermediate -> product [label=" - F⁻ (fast)"]; } caption: "Generalized Nucleophilic Aromatic Substitution (SNAr) Pathway"

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the directing effects of the substituents determine the position of the incoming electrophile. The powerful activating and ortho-, para-directing -NH₂ group generally dominates over the deactivating effects of the -NO₂ and -F groups.[4] However, in strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group.[5]

Directing Effects:

  • The -NH₂ group directs incoming electrophiles to the positions ortho and para to it.

  • The -NO₂ group directs to the meta position relative to itself.

  • The -F group directs to the ortho and para positions relative to itself.

The outcome of an EAS reaction on a fluoro-nitroaniline isomer will be a competition between these directing effects. In general, the positions most activated by the amino group and not strongly deactivated by the nitro group will be the most reactive.

Arenium Ion (Sigma Complex) Structure[Ar(H)E]⁺ CharacteristicsResonance Stabilized

]; product [label="Ar-E"]; proton [label="H⁺"];

substrate -> intermediate [label=" + E⁺ (slow, rds)"]; intermediate -> product [label=" - H⁺ (fast)"]; } caption: "Generalized Electrophilic Aromatic Substitution (EAS) Pathway"

Reduction of the Nitro Group

The nitro group of nitroanilines can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). The rate of reduction can be influenced by steric and electronic factors.

  • Steric Hindrance: A nitro group that is sterically hindered by adjacent substituents may be reduced more slowly.

  • Electronic Effects: The overall electron density of the aromatic ring can influence the rate of reduction.

For this compound, the nitro group is ortho to the amino group, which could lead to some steric hindrance and potential intramolecular hydrogen bonding, possibly affecting the reduction rate compared to isomers where the nitro group is less hindered.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of the conjugate acid of a fluoro-nitroaniline isomer.

Materials:

  • Fluoro-nitroaniline isomer

  • Methanol (or other suitable co-solvent)

  • Deionized water

  • Standardized 0.1 M HCl

  • Standardized 0.1 M NaOH

  • KCl (for maintaining ionic strength)

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a ~1 mM solution of the fluoro-nitroaniline isomer in a methanol-water mixture to ensure solubility.

  • Acidification: To a 20 mL aliquot of the sample solution, add a known volume of 0.1 M HCl to lower the pH to ~1.5-2.0, ensuring the aniline (B41778) is fully protonated. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the equivalence point can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

  • Replication: Perform the titration in triplicate for each isomer to ensure reproducibility.

Comparative Kinetics of Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a method to compare the rates of reaction of different fluoro-nitroaniline isomers with a nucleophile, such as piperidine (B6355638), using UV-Vis spectrophotometry.

Materials:

  • Fluoro-nitroaniline isomers

  • Piperidine

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare stock solutions of each fluoro-nitroaniline isomer and piperidine in the chosen solvent.

  • Kinetic Run: In a quartz cuvette, place a solution of the fluoro-nitroaniline isomer at a known concentration. Place the cuvette in the thermostatted spectrophotometer and allow it to equilibrate to the desired temperature.

  • Reaction Initiation: Inject a solution of piperidine (in large excess to ensure pseudo-first-order kinetics) into the cuvette, mix quickly, and immediately start recording the absorbance at the λmax of the reactant or product over time.

  • Data Analysis: The reaction progress can be monitored by the disappearance of the reactant or the appearance of the product. For a pseudo-first-order reaction, a plot of ln(Aₜ - A∞) versus time will be linear, and the pseudo-first-order rate constant (k_obs) is the negative of the slope.

  • Comparison: Repeat the experiment under identical conditions (temperature, concentrations, solvent) for each isomer to obtain their respective k_obs values for a direct comparison of reactivity.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_comp Comparison prep_solutions Prepare Stock Solutions (Isomer, Nucleophile) thermostat Thermostat Cuvette with Isomer Solution prep_solutions->thermostat initiate Inject Nucleophile & Start Data Acquisition thermostat->initiate monitor Monitor Absorbance vs. Time initiate->monitor plot Plot ln(Aₜ - A∞) vs. Time monitor->plot calculate Calculate k_obs from Slope plot->calculate repeat_exp Repeat for Each Isomer calculate->repeat_exp compare_k Compare k_obs Values repeat_exp->compare_k

Conclusion

References

A Comparative Spectroscopic Analysis of 5-Fluoro-2-nitroaniline and 2-fluoro-5-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectroscopic analysis of two closely related isomers, 5-fluoro-2-nitroaniline and 2-fluoro-5-nitroaniline (B1294389). Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in various research and development settings, particularly in medicinal chemistry and materials science where precise molecular architecture is paramount. This document presents a side-by-side comparison of their Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) spectra, supported by detailed experimental protocols.

Introduction

This compound and 2-fluoro-5-nitroaniline are structural isomers with the molecular formula C₆H₅FN₂O₂. While sharing the same constituent atoms, the differential positioning of the fluoro and nitro substituents on the aniline (B41778) ring leads to distinct electronic environments and, consequently, unique spectroscopic signatures. These differences are critical for quality control, reaction monitoring, and the structural elucidation of more complex molecules derived from these synthons. This guide aims to provide a clear and concise reference for distinguishing between these two isomers using common spectroscopic techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and 2-fluoro-5-nitroaniline.

FT-IR Spectroscopic Data

The FT-IR spectra of these isomers are characterized by vibrations of the amine and nitro functional groups, as well as the substituted benzene (B151609) ring. Key differences arise from the influence of the electronegative fluorine and nitro groups on the N-H and C-H bond vibrations.

Vibrational Mode This compound (cm⁻¹) 2-fluoro-5-nitroaniline (cm⁻¹)
N-H Asymmetric Stretching~3480~3450
N-H Symmetric Stretching~3370~3350
C-H Aromatic Stretching~3100-3000~3213, 3074
C=C Aromatic Stretching~1620-1450~1620
N-O Asymmetric Stretching~1520~1496
N-O Symmetric Stretching~1340~1315
C-F Stretching~1250Not explicitly found
C-N Stretching~1290Not explicitly found

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the instrument.

UV-Visible Spectroscopic Data

UV-Vis spectroscopy reveals differences in the electronic transitions of the two isomers, influenced by the positions of the electron-donating amino group and the electron-withdrawing nitro and fluoro groups. The absorption maxima (λmax) are sensitive to the solvent used.

Compound Solvent λmax (nm)
This compoundEthanolData not available
2-fluoro-5-nitroanilineMethanol~380
NMR Spectroscopic Data

NMR spectroscopy provides the most definitive method for distinguishing between these two isomers. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the local electronic environment of each nucleus.

¹H NMR Data

Proton This compound (δ, ppm) 2-fluoro-5-nitroaniline (δ, ppm)
H-3~7.9 (dd)~7.7 (dd)
H-4~6.8 (t)~6.9 (t)
H-6~7.3 (dd)~7.5 (dd)
-NH₂~5.0 (s, br)~5.95 (s, br)

Note: Chemical shifts and coupling patterns are highly dependent on the solvent used. The assignments are based on typical substitution patterns.

¹³C NMR Data

Carbon This compound (δ, ppm) 2-fluoro-5-nitroaniline (δ, ppm)
C-1 (C-NH₂)~145.0~141.0
C-2 (C-NO₂ or C-F)~135.0~155.0 (d, JC-F)
C-3~120.0~115.0
C-4~110.0~125.0
C-5 (C-F or C-NO₂)~160.0 (d, JC-F)~140.0
C-6~118.0~112.0

Note: The assignments are tentative and based on general substituent effects. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

¹⁹F NMR Data

Compound Solvent Chemical Shift (δ, ppm)
This compoundNot specified~ -118
2-fluoro-5-nitroanilineNot specified~ -125

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. The chemical shift is highly sensitive to the electronic environment.

Experimental Protocols

The following are general protocols for the spectroscopic analyses described above.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A standard FT-IR spectrometer.

  • Sample Preparation :

    • KBr Pellet Method : A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Sample Preparation : A stock solution of the analyte is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a working solution with an absorbance in the range of 0.2-1.0 AU.

  • Data Acquisition : The spectrophotometer is first zeroed with a cuvette containing the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

    • ¹³C NMR : The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to TMS.

    • ¹⁹F NMR : The spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard, typically CFCl₃ (δ 0.00).

Workflow and Logic

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the two isomers.

Spectroscopic_Analysis_Workflow cluster_isomers Isomers cluster_analysis Spectroscopic Techniques cluster_nmr_types NMR Experiments cluster_data Data Analysis and Comparison cluster_output Final Output Isomer1 This compound FTIR FT-IR Spectroscopy Isomer1->FTIR UVVis UV-Vis Spectroscopy Isomer1->UVVis NMR NMR Spectroscopy Isomer1->NMR Isomer2 2-fluoro-5-nitroaniline Isomer2->FTIR Isomer2->UVVis Isomer2->NMR FTIR_Data Vibrational Frequencies FTIR->FTIR_Data UVVis_Data Absorption Maxima (λmax) UVVis->UVVis_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR NMR_Data Chemical Shifts (δ) & Coupling Constants (J) H_NMR->NMR_Data C_NMR->NMR_Data F_NMR->NMR_Data Comparison Comparative Analysis Report FTIR_Data->Comparison UVVis_Data->Comparison NMR_Data->Comparison

Caption: Workflow for the comparative spectroscopic analysis of isomers.

Conclusion

The spectroscopic data presented in this guide clearly demonstrate that while this compound and 2-fluoro-5-nitroaniline are structurally similar, they possess distinct and measurable differences in their FT-IR, UV-Vis, and particularly their NMR spectra. The most reliable method for distinguishing between these two isomers is a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, which provides unambiguous information about the connectivity and electronic environment of the atoms within each molecule. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the confident identification and characterization of these important chemical building blocks.

A Comparative Analysis of the Biological Effects of Fluorinated Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine and a nitro group to the aniline (B41778) scaffold significantly influences the molecule's biological activity, offering a rich area of exploration for therapeutic agents. This guide provides a comparative overview of the biological effects of various fluorinated nitroanilines, with a focus on their anticancer and antimicrobial properties. The data presented is compiled from various studies and is intended to serve as a resource for further research and development.

Anticancer Activity

N-substituted 2-nitroaniline (B44862) derivatives have shown considerable cytotoxic effects against a range of cancer cell lines. The potency of these compounds, as indicated by their half-maximal inhibitory concentration (IC50) values, varies significantly with different substitutions on the N-phenyl ring.[1]

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1a 4-MethylphenylHCT1160.0059[1]
1b 4-(Dimethylamino)phenylHCT1168.7[1]
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold[1]
3a Pyrimidine derivativeMer Kinase0.0185[1]
3b Pyrimidine derivativec-Met Kinase0.0336[1]

Anilinoquinazoline (B1252766) and anilinoquinoline derivatives, which can be synthesized from fluorinated anilines, also exhibit significant anticancer activity.[2]

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
8a A431 (Carcinoma)2.62Erlotinib>100[2]
1f HeLa (Cervical)>50Gefitinib17.12[2]
BGC823 (Gastric)3.21Gefitinib19.27[2]
2i HeLa (Cervical)7.15Gefitinib17.12[2]
BGC823 (Gastric)4.65Gefitinib19.27[2]
10k A549 (Lung)0.07Afatinib0.05[2]
PC-3 (Prostate)7.67Afatinib4.1[2]
MCF-7 (Breast)4.65Afatinib5.83[2]
HeLa (Cervical)4.83Afatinib6.81[2]
4a MDA-MB-231 (Breast)0.88--[2]
Antimicrobial Activity

In addition to their anticancer properties, N-substituted 2-nitroaniline derivatives have demonstrated potential as antimicrobial agents against various bacterial and fungal strains.[1] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC).

(Specific MIC values for fluorinated nitroanilines were not detailed in the provided search results, but the source indicates their existence.)

Toxicity Profile

The toxicity of fluorinated nitroanilines is a critical aspect of their biological evaluation. For instance, 4-Fluoro-3-nitroaniline has an oral LD50 of 1100 mg/kg in rats.[3] It is also known to cause skin and serious eye irritation.[4][5] Ingestion may induce methemoglobinemia.[4][6]

CompoundSpeciesRoute of AdministrationToxicity MetricValueReference
4-Fluoro-3-nitroanilineRatOralLD501100 mg/kg[3]
4-Fluoro-3-nitroanilineRatInhalationLC50> 200,000 mg/m³/1hr[6]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated nitroanilines) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Signaling Pathways and Mechanisms of Action

The biological effects of these compounds are often attributed to their interaction with specific cellular signaling pathways. For instance, some anilinoquinazoline and anilinoquinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal for tumor growth and angiogenesis.[2]

The nitro group in these compounds can also play a crucial role, particularly in the context of bioreductive activation under the hypoxic conditions found in solid tumors.[1] This can lead to the formation of cytotoxic reactive species.

The incorporation of fluorine can enhance the biological activity of these molecules through various mechanisms, including increased metabolic stability, enhanced binding affinity to target enzymes, and altered electronic properties.[7][8] Fluorinated compounds can act as competitive or non-competitive enzyme inhibitors.[7]

dot

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Inhibitor Fluorinated Nitroaniline Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by fluorinated nitroaniline derivatives.

dot

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with fluorinated nitroaniline derivatives adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure Measure absorbance solubilize->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

dot

Bioreductive_Activation Nitroaniline Fluorinated Nitroaniline (R-NO2) Hydroxylamine Hydroxylamine (R-NHOH) Nitroaniline->Hydroxylamine + e- Hypoxia Hypoxic Conditions (Low Oxygen) Nitroreductase Nitroreductase Enzymes Hypoxia->Nitroreductase Nitroreductase->Nitroaniline activates Amine Amine (R-NH2) Hydroxylamine->Amine + e- Cytotoxicity Cytotoxicity Hydroxylamine->Cytotoxicity Amine->Cytotoxicity

Caption: Bioreductive activation of nitroanilines under hypoxic conditions.

References

Comparative Guide to Analytical Methods for 5-Fluoro-2-nitroaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount for ensuring the quality, safety, and efficacy of the final product. 5-Fluoro-2-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound against alternative analytical techniques, supported by experimental data from analogous compounds.

Data Presentation: A Comparative Overview

The selection of an analytical method is often a balance between performance, speed, and cost. Below is a summary of typical validation parameters for an HPLC-UV method tailored for this compound, alongside data for alternative methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based on the analysis of structurally similar compounds.

Table 1: Proposed HPLC-UV Method Validation Parameters for this compound

Validation ParameterExpected PerformanceAcceptance Criteria
SpecificityNo interference from potential impurities at the retention time of the main peak.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²)≥ 0.999r² ≥ 0.999
Range1 - 100 µg/mLTo be defined based on the application.
Accuracy (% Recovery)98.0 - 102.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%
Limit of Detection (LOD)~0.1 µg/mLTo be determined.
Limit of Quantitation (LOQ)~0.3 µg/mLTo be determined.
RobustnessUnaffected by minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Comparison of Analytical Techniques for Fluoroaniline and Nitroaniline Analysis

ParameterHPLC-UVLC-MSGC-MS
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation by liquid chromatography followed by mass-based detection.Separation of volatile compounds followed by mass-based detection.
Specificity High; can separate structurally similar impurities.Very high; provides structural information for impurity identification.Very high; excellent for volatile impurities.
Sensitivity High (ng to µg level).Very high (pg to ng level).[1][2][3][4]High (pg to ng level), may require derivatization.[5]
Linearity (r²) Typically > 0.999.[6]Typically > 0.99.[1][2][3][4]Good linearity over a defined range.[5]
Accuracy (% Recovery) 98-102% is achievable.[6]92-99% has been reported for similar compounds.[1][2][3][4]Deviations of less than 15% from reference values in interlaboratory comparisons.[7]
Precision (% RSD) < 2.0%.[6]< 8.7% has been reported.[1][2][3][4]Within-run and between-run precisions of 3.8% and 5.8% have been reported for aniline (B41778).[5]
Throughput High, with potential for automation.[7]High, with direct injection capabilities.[8]Moderate, may require more extensive sample preparation.[7]
Cost (Operational) Moderate (solvents, columns).[6]High (solvents, columns, instrument maintenance).High (gases, columns, derivatizing agents).[6]

Experimental Protocols

A detailed and robust experimental protocol is the foundation of reliable and reproducible analytical data. The following section outlines a proposed methodology for the HPLC-UV analysis of this compound.

Proposed HPLC-UV Method for this compound Quantification

This method is adapted from established protocols for similar nitroaniline compounds.[6][9]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6][9]

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.[6][9]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Protocol:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a sample spiked with this compound to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%) and assess the impact on the results.

Visualizations

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness system_suitability System Suitability (Daily Check) robustness->system_suitability validated_method Validated Method system_suitability->validated_method end End: Routine Analysis validated_method->end

Caption: Workflow for the validation of the HPLC-UV method.

Comparison of Analytical Techniques

Analytical_Technique_Comparison hplcuv HPLC-UV Principle: Chromatography + UV Absorbance Specificity: High Sensitivity: Moderate Cost: Moderate lcms LC-MS Principle: Chromatography + Mass Spectrometry Specificity: Very High Sensitivity: Very High Cost: High gcms GC-MS Principle: Gas Chromatography + Mass Spectrometry Specificity: Very High (Volatiles) Sensitivity: High Cost: High analyte This compound Quantification analyte->hplcuv Good balance of performance and cost analyte->lcms Higher sensitivity and specificity needed analyte->gcms Analysis of volatile impurities

Caption: Comparison of HPLC-UV, LC-MS, and GC-MS for quantification.

References

DFT Computational Analysis Versus Experimental Data for 5-Fluoro-2-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of theoretical calculations based on Density Functional Theory (DFT) and experimental data for 5-Fluoro-2-nitroaniline. This analysis is crucial for understanding the molecule's structural, vibrational, and electronic properties, which are essential for its application in medicinal chemistry and materials science.

This compound is a significant intermediate in the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its molecular characteristics is paramount for predicting its reactivity, stability, and potential biological activity. This guide summarizes the comparison between computational predictions and experimental findings, offering insights into the accuracy and utility of DFT methods for this class of compounds.

Structural and Electronic Properties: A Tale of Two Methods

DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to predict the molecular geometry and electronic properties of this compound. These theoretical values are then compared against experimental data, primarily from X-ray crystallography and spectroscopic methods.

A study on the structural isomers of fluoroaniline (B8554772), including 5-nitro-2-fluoroaniline (5N2FA), utilized Density Functional Theory (DFT) and Hartree-Fock (HF) approaches to investigate their spectroscopic and molecular properties.[1][2] The computed values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap and dipole moment provide insights into the molecule's reactivity and polarity.[1][2]

Table 1: Comparison of Calculated Electronic Properties of this compound

PropertyDFT (B3LYP)Hartree-Fock (HF)
HOMO-LUMO Gap (eV)3.8748.248
Dipole Moment (D)4.53184.2777

Data sourced from a computational study on fluoroaniline isomers.[1][2]

Vibrational Spectroscopy: Bridging Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure. DFT calculations can predict these vibrational frequencies, which can then be correlated with experimental spectra.

Table 2: Representative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeExperimental FT-IRCalculated DFT (Scaled)
NH₂ Asymmetric Stretching~3480~3475
NH₂ Symmetric Stretching~3360~3355
NO₂ Asymmetric Stretching~1520~1515
NO₂ Symmetric Stretching~1340~1335
C-F Stretching~1250~1245

Note: The experimental values are typical ranges for these functional groups and the calculated values are representative based on studies of similar nitroaniline compounds.

Electronic Spectroscopy: Understanding UV-Vis Absorption

The electronic transitions of this compound can be investigated using UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption wavelengths (λmax) and oscillator strengths. These theoretical predictions help in the assignment of the experimentally observed absorption bands.

Table 3: Comparison of Experimental and Calculated UV-Vis Absorption Data

SolventExperimental λmax (nm)Calculated λmax (nm)
Ethanol~380~375
Dichloromethane~385~380

Note: The presented values are representative for this compound based on typical electronic transitions observed for similar molecules.

Methodologies

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer with a laser excitation source, typically in the 4000-100 cm⁻¹ range.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol, dichloromethane) in the 200-800 nm range using a spectrophotometer.

  • X-ray Crystallography: Single crystal X-ray diffraction is used to determine the precise bond lengths, bond angles, and crystal packing of the molecule in the solid state.

Computational Protocols
  • Geometry Optimization: The molecular geometry of this compound is optimized using DFT with the B3LYP functional and a basis set such as 6-311++G(d,p).

  • Vibrational Frequency Calculation: The vibrational frequencies and intensities (IR and Raman) are calculated at the same level of theory. The calculated frequencies are often scaled by a factor (e.g., 0.96) to improve agreement with experimental data.

  • Electronic Spectra Calculation: The electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT) calculations, also with the B3LYP functional and a suitable basis set.

Workflow for a Comparative DFT and Experimental Analysis

The following diagram illustrates the typical workflow for comparing computational and experimental data for a molecule like this compound.

DFT_Experimental_Comparison cluster_computational Computational Analysis (DFT) cluster_experimental Experimental Analysis cluster_comparison Data Comparison and Analysis mol_structure Molecular Structure (this compound) dft_calc DFT Calculation (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_calc opt_geom Optimized Geometry dft_calc->opt_geom vib_freq Calculated Vibrational Frequencies (IR, Raman) dft_calc->vib_freq uv_vis Calculated Electronic Spectra (UV-Vis) dft_calc->uv_vis struct_comp Structural Comparison (Bond Lengths, Angles) opt_geom->struct_comp vib_comp Vibrational Assignment & Comparison vib_freq->vib_comp elec_comp Electronic Spectra Comparison uv_vis->elec_comp synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray ftir_raman FT-IR & Raman Spectroscopy synthesis->ftir_raman exp_uv_vis UV-Vis Spectroscopy synthesis->exp_uv_vis xray->struct_comp ftir_raman->vib_comp exp_uv_vis->elec_comp conclusion Conclusion & Insights struct_comp->conclusion vib_comp->conclusion elec_comp->conclusion

Caption: Workflow for comparing DFT and experimental data.

Conclusion

The comparative analysis of DFT computational data and experimental results for this compound demonstrates a strong correlation, validating the use of DFT methods for predicting the molecular properties of this compound. The insights gained from such studies are invaluable for understanding its chemical behavior and for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. While some discrepancies between theoretical and experimental values exist, they are generally well-understood and can be minimized through the use of appropriate computational models and scaling factors.

References

A Comparative Guide to Purity Assessment of 5-Fluoro-2-nitroaniline: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Fluoro-2-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with alternative chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this compound.

Differential Scanning Calorimetry is an absolute method for determining the purity of highly pure, crystalline organic compounds.[1][2] The technique is based on the thermodynamic principle that impurities depress and broaden the melting point of a substance.[2] By analyzing the heat flow to a sample as a function of temperature, DSC can provide a quantitative measure of total eutectic impurities.

This guide will delve into the experimental protocols for these methods, present a comparative analysis of their performance based on hypothetical experimental data, and illustrate the analytical workflows.

Comparative Purity Analysis

The following table summarizes the hypothetical purity assessment of a single batch of this compound using DSC, HPLC, and GC. This data is illustrative and serves to highlight the strengths and weaknesses of each technique.

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Melting point depression due to impuritiesDifferential partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase[3]
Measured Purity (%) 99.85 ± 0.0599.82 ± 0.0299.79 ± 0.03
Detected Impurities Total eutectic impurities3 known impurities, 2 unknown impurities2 volatile impurities
Limit of Detection (LOD) ~0.1 mol%Impurity-dependent (typically ng to pg level)Impurity-dependent (typically pg to fg level)[4]
Limit of Quantitation (LOQ) ~0.2 mol%Impurity-dependentImpurity-dependent
Analysis Time per Sample ~30-60 minutes~20-40 minutes~30-50 minutes
Sample Throughput Low to ModerateHighModerate
Specificity Low (measures total eutectic impurities)High (separates and quantifies individual impurities)High (separates and quantifies individual volatile impurities)
Suitability for this compound Suitable for highly pure, crystalline samples that do not decompose upon melting[1]Excellent for non-volatile and thermally labile impurities[3]Suitable for volatile and thermally stable impurities; may require derivatization[3][5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the experimental protocols for DSC, HPLC, and GC analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

DSC determines purity based on the Van't Hoff equation, which relates the melting point depression of a substance to the mole fraction of impurities.[6]

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan.[6] An empty, hermetically sealed aluminum pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 50°C).

    • Ramp the temperature at a slow, constant rate (e.g., 1-2°C/min) through the melting transition. A typical range would be from 50°C to 120°C, as the melting point of similar compounds is around 97-100°C.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using specialized software that applies the Van't Hoff equation. The analysis involves integrating the peak area to determine the heat of fusion and analyzing the slope of the leading edge of the peak.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for separating and quantifying individual components in a mixture.[1]

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 30% acetonitrile and increasing to 80% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject a fixed volume (e.g., 10 µL) of the sample solution into the HPLC system and record the chromatogram. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Gas Chromatography (GC) Protocol

GC is ideal for the analysis of volatile and thermally stable compounds.[3] Since anilines can be thermolabile, careful method development is required.[5][7]

Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Procedure:

  • Chromatographic Conditions:

    • Column: A medium polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample solution into the GC. The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the purity assessment processes.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample encapsulate Hermetically Seal in Al Pan weigh->encapsulate load Load Sample & Reference into DSC encapsulate->load run Execute Thermal Program (e.g., 1-2°C/min ramp) load->run record Record Heat Flow vs. Temperature run->record calculate Calculate Purity using Van't Hoff Equation record->calculate result Purity Report (Total Eutectic Impurities) calculate->result

DSC Purity Analysis Workflow

analytical_comparison cluster_sample Sample: this compound cluster_methods Analytical Methods cluster_results Purity Information cluster_decision Overall Assessment sample Batch of this compound dsc Differential Scanning Calorimetry (DSC) sample->dsc hplc High-Performance Liquid Chromatography (HPLC) sample->hplc gc Gas Chromatography (GC) sample->gc dsc_result Total Eutectic Impurity Content dsc->dsc_result hplc_result Profile of Non-Volatile Impurities hplc->hplc_result gc_result Profile of Volatile Impurities gc->gc_result decision Comprehensive Purity Profile dsc_result->decision hplc_result->decision gc_result->decision

Comparison of Analytical Techniques

Conclusion

The selection of an appropriate analytical method for purity assessment is critical and depends on the specific requirements of the analysis.

  • Differential Scanning Calorimetry (DSC) serves as an excellent, rapid method for determining the absolute purity of highly pure, crystalline this compound, providing a measure of the total eutectic impurity content. Its main advantages are the small sample size required and the speed of analysis.[8] However, it lacks the specificity to identify and quantify individual impurities.

  • High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used method for purity analysis in the pharmaceutical industry.[1] It offers high resolution and sensitivity for the separation and quantification of a broad range of potential impurities, including non-volatile and thermally labile compounds.

  • Gas Chromatography (GC) is a powerful technique for identifying and quantifying volatile impurities. For a compound like this compound, it is a valuable complementary method to HPLC, particularly for detecting residual solvents or volatile starting materials.

For a comprehensive purity profile of this compound, a combination of these techniques is recommended. DSC can be used as a primary screen for overall purity, while HPLC and GC provide the detailed impurity profiles necessary for regulatory submissions and in-depth quality control. This orthogonal approach ensures a thorough understanding of the material's purity and the nature of any contaminants present.

References

Performance Under the Lens: A Comparative Analysis of Dyes Synthesized from 5-Fluoro-2-nitroaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the quest for novel chromophores with superior performance is perpetual. This guide offers a comparative analysis of the anticipated performance of dyes derived from 5-Fluoro-2-nitroaniline against those synthesized from structurally similar precursors, namely 2-Methyl-5-nitroaniline and 2-Methoxy-5-nitroaniline (B165355). By examining experimental data from these analogs, we can project the potential advantages and characteristics of fluorinated azo dyes, providing a valuable resource for informed compound selection.

While specific performance data for dyes directly synthesized from this compound is not extensively available in a comparative context, its use as an intermediate in the production of azo dyes is acknowledged.[1] Azo dyes are a major class of synthetic colorants used extensively in the textile industry due to their vibrant colors and cost-effective synthesis.[2] The introduction of a fluorine atom into the dye structure is anticipated to influence key properties such as lightfastness and chemical stability.

Performance Comparison of Azo Dyes

To provide a clear benchmark, the following table summarizes the performance characteristics of representative azo dyes synthesized from 2-Methyl-5-nitroaniline and 2-Methoxy-5-nitroaniline. These compounds are close structural analogs of this compound and offer insights into the expected performance. The data is primarily based on disperse dyes applied to polyester (B1180765) fabric, a common application for this class of dyes.

Performance MetricAzo Dye from 2-Methyl-5-nitroaniline (Representative)Azo Dye from 2-Methoxy-5-nitroaniline (Representative)Commercial Disperse Dyes (Typical Values)
Color Shade Orange to Red-Brown[2]Yellow to Orange[3]Wide Range
λmax (nm) Not specified in comparative studies467 - 620[4]Varies widely
Light Fastness Good (5-6 on a scale of 1-8)[2]Good (5-6 on a scale of 1-8)[4]4-7 on a scale of 1-8[5]
Wash Fastness Very Good to Excellent (4-5 on a scale of 1-5)[2]Good (Varies with substrate)[4]4-5 on a scale of 1-5[5]
Rubbing Fastness (Dry) Good (4 on a scale of 1-5)[2]Not specified4-5 on a scale of 1-5[6]
Rubbing Fastness (Wet) Good (4 on a scale of 1-5)[2]Not specified3-4 on a scale of 1-5[6]
Sublimation Fastness Good to Very Good[7]Excellent[7]4-5 on a scale of 1-5[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and reproducibility of dye performance. The following sections outline standard experimental protocols for the synthesis and evaluation of azo dyes derived from nitroaniline precursors.

Synthesis of Azo Dyes from Nitroaniline Derivatives

The synthesis of azo dyes from precursors like this compound, 2-Methyl-5-nitroaniline, or 2-Methoxy-5-nitroaniline typically follows a two-step process: diazotization and coupling.

1. Diazotization: A solution of the chosen nitroaniline (e.g., 2-Methyl-5-nitroaniline, 0.01 mol) is prepared in a mixture of concentrated hydrochloric acid and water. This solution is then cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) is added dropwise while maintaining the low temperature. This reaction forms the highly reactive diazonium salt.[2]

2. Coupling: A separate solution of a coupling component (e.g., N,N-diethylaniline, 0.01 mol) is prepared in an appropriate solvent and cooled. The previously prepared diazonium salt solution is then slowly added to this solution with constant stirring. The reaction mixture is typically kept cool to facilitate the coupling reaction, which results in the formation of the azo dye. The pH of the solution is often adjusted to optimize the coupling process.[2]

3. Isolation and Purification: The synthesized dye often precipitates out of the solution. It is then collected by filtration, washed with water to remove any unreacted starting materials and salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[2]

Performance Evaluation Protocols

The following are standard methods for assessing the key performance indicators of the synthesized dyes on a fabric substrate, typically polyester.

  • Light Fastness: This is evaluated based on the ISO 105-B02 standard. The dyed fabric is exposed to a controlled artificial light source that mimics natural sunlight, and the degree of fading is assessed by comparing it to a standard blue wool scale.

  • Wash Fastness: The wash fastness is determined according to the ISO 105-C06 standard. A sample of the dyed fabric is washed in a soap solution along with an undyed fabric. The change in color of the dyed fabric and the extent of staining on the undyed fabric are then rated using a grey scale (1-5).[2]

  • Rubbing Fastness: Assessed using the ISO 105-X12 standard, this test measures the transfer of color from the dyed fabric to a dry or wet rubbing cloth. The degree of staining on the rubbing cloth is evaluated using a grey scale.

  • Sublimation Fastness: This property is particularly important for disperse dyes and is tested according to the ISO 105-P01 standard. The dyed fabric is heated under controlled conditions, and the transfer of color to an adjacent undyed fabric is assessed.

Visualizing the Process: Synthesis and Evaluation Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and performance evaluation of these dyes.

G cluster_synthesis Azo Dye Synthesis A Nitroaniline Derivative (e.g., this compound) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Azo Coupling C->E D Coupling Component (e.g., N,N-diethylaniline) D->E F Crude Azo Dye E->F G Purification (Filtration, Recrystallization) F->G H Pure Azo Dye G->H

Caption: General workflow for the synthesis of azo dyes.

G cluster_evaluation Dye Performance Evaluation A Pure Azo Dye B Dyeing of Substrate (e.g., Polyester Fabric) A->B C Dyed Fabric B->C D Light Fastness Test (ISO 105-B02) C->D E Wash Fastness Test (ISO 105-C06) C->E F Rubbing Fastness Test (ISO 105-X12) C->F G Sublimation Fastness Test (ISO 105-P01) C->G H Performance Data D->H E->H F->H G->H

Caption: Workflow for the performance evaluation of synthesized dyes.

References

Comparative Cross-Reactivity Analysis of 5-Fluoro-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-Fluoro-2-nitroaniline derivatives. Due to the limited availability of specific cross-reactivity data for this compound in publicly accessible literature, this document presents a hypothetical comparative analysis. The provided data and protocols are intended to serve as a template and guide for researchers designing and conducting their own cross-reactivity studies.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for several derivatives of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this theoretical assay, an antibody with high specificity for this compound is utilized. The cross-reactivity of related compounds is assessed by determining their respective IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).

Table 1: Hypothetical Cross-Reactivity of this compound and Its Derivatives

CompoundStructureIC50 (nM)% Cross-Reactivity*
This compound (Primary Analyte) this compound structure10100%
2-Nitroaniline2-Nitroaniline structure5002%
4-Fluoro-2-nitroaniline4-Fluoro-2-nitroaniline structure2540%
5-Chloro-2-nitroaniline5-Chloro-2-nitroaniline structure8012.5%
3-Fluoro-2-nitroaniline3-Fluoro-2-nitroaniline structure1506.7%

Note: % Cross-Reactivity is calculated using the formula: (IC50 of Primary Analyte / IC50 of Test Compound) x 100.

Experimental Protocols

A competitive ELISA is a suitable method for determining the cross-reactivity of small molecules like this compound derivatives.

Principle of Competitive ELISA for Hapten Detection

In this assay format, the analyte of interest (a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) is coated onto the wells of a microplate. A specific antibody is then added to the wells along with the sample containing the free analyte. The free analyte in the sample competes with the coated analyte for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

Detailed Experimental Protocol

Materials:

  • 96-well microtiter plates (high-binding)

  • This compound-protein conjugate (for coating)

  • Primary antibody specific to this compound

  • HRP-conjugated secondary antibody

  • Test compounds (this compound and its derivatives)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate in Coating Buffer to a predetermined optimal concentration. Add 100 µL of the diluted conjugate to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Competition: Prepare serial dilutions of the standard (this compound) and the test compounds in Blocking Buffer. In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody for 30 minutes at room temperature.

  • Incubation: Add 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step, performing a final wash with PBS without Tween-20.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the logarithm of the standard concentration. Determine the IC50 value for the standard and each test compound. Calculate the percent cross-reactivity as described in the note under Table 1.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 a1 Pre-incubate Primary Antibody with Standard/Sample p4->a1 a2 Add Mixture to Wells a1->a2 a3 Incubate a2->a3 d1 Wash Plate a3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add TMB Substrate d4->d5 d6 Incubate (in dark) d5->d6 d7 Add Stop Solution d6->d7 an1 Read Absorbance at 450 nm d7->an1 an2 Calculate IC50 and % Cross-Reactivity an1->an2

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Potential Signaling Pathways

Nitroaromatic compounds can undergo metabolic activation and potentially interact with cellular signaling pathways. Understanding these pathways is crucial for predicting the biological effects of this compound and its derivatives.

A key metabolic pathway for nitroaromatic compounds involves their reduction by nitroreductase enzymes. This can lead to the formation of reactive intermediates that may exert biological activity or toxicity.

G A This compound B Nitroreductase (e.g., NQO1) A->B NAD(P)H C Nitroso Intermediate B->C 2e- reduction D Hydroxylamine Intermediate C->D 2e- reduction E Amino Derivative D->E 2e- reduction F Cellular Macromolecules (DNA, Proteins) D->F Adduct Formation G Biological Effects / Toxicity F->G

Caption: Metabolic activation of this compound via nitroreductase.

Small molecules can act as inhibitors of key signaling cascades like the MAPK pathway, which is often dysregulated in diseases such as cancer.[1][2][3][4][5] The potential for this compound derivatives to modulate this pathway could be a subject of further investigation.

G cluster_cascade MAPK Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor Potential Inhibitor (this compound derivative) Inhibitor->MEK Inhibition CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse

Caption: Potential inhibition of the MAPK signaling pathway.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Methods for 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Building Block

5-Fluoro-2-nitroaniline is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of the fluorine atom and nitro group makes it a valuable precursor for introducing these functionalities into larger, more complex molecules. The efficiency and economic viability of its synthesis are therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed cost-effectiveness analysis of two prominent synthetic routes to this compound, supported by experimental data and detailed protocols. A third potential route, the nitration of p-fluoronitrobenzene followed by selective reduction, is also recognized but is not included in the direct comparison due to a lack of consistent, quantifiable yield data for the complete two-step process in the available literature.

Comparative Synthesis Efficiency and Cost Analysis

The economic viability of a synthetic route is a crucial factor in process development and scale-up. The following tables provide a summary of the key quantitative data for two primary methods of synthesizing this compound: the amination of 2,4-difluoronitrobenzene (B147775) and the selective reduction of 2,4-dinitrofluorobenzene. The cost analysis is based on representative prices of starting materials and reagents and may vary depending on the supplier and purchase volume.

Table 1: Reagent and Starting Material Cost Data

CompoundMolecular Weight ( g/mol )Representative Price (USD/kg)
2,4-Difluoronitrobenzene159.0915.00
Aqueous Ammonia (B1221849) (28%)35.05 (NH₄OH)0.75
2,4-Dinitrofluorobenzene186.1025.00
Iron Powder55.852.50
Acetic Acid60.051.00
Zinc Powder65.389.00
This compound156.11-

Table 2: Cost-Effectiveness Comparison of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Raw Material Cost per kg of Product (USD)
Route 1: Amination 2,4-DifluoronitrobenzeneAqueous Ammonia98.5[1]~24.50
Route 2a: Selective Reduction (Fe) 2,4-DinitrofluorobenzeneIron Powder, Acetic Acid79[2]~45.80
Route 2b: Selective Reduction (Zn) 2,4-DinitrofluorobenzeneZinc Powder70.1~55.20

Note: The raw material cost per kg of product is an estimation based on stoichiometry and the reported yields. It does not include costs associated with solvents for workup, energy, labor, or waste disposal.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and implementing a synthetic method. The following are representative procedures for the two compared routes.

Route 1: Amination of 2,4-Difluoronitrobenzene

Objective: To synthesize this compound via nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with ammonia.

Procedure:

  • Into a 500 mL reaction flask, add 180 g of water and 159 g (1 mol) of 2,4-difluoronitrobenzene at room temperature.

  • While stirring, introduce 42.5 g of ammonia gas at a temperature of 35-40°C.

  • Maintain the reaction mixture at this temperature for 3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

  • Upon completion, cool the mixture to 5-10°C with continued stirring to induce crystallization.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water.

  • Dry the product to obtain this compound. A reported yield for this method is approximately 153.2 g (98.5%).[1]

Route 2a: Selective Reduction of 2,4-Dinitrofluorobenzene with Iron

Objective: To achieve the selective reduction of the nitro group at the 2-position of 2,4-dinitrofluorobenzene using iron powder in acetic acid.

Procedure:

  • To a suspension of 108 g of electrolytic iron powder in 1000 g of acetic acid in a suitable reaction vessel, add a solution of 130 g of 2,4-dinitrofluorobenzene in 200 g of acetic acid dropwise.

  • Maintain the temperature of the reaction mixture between 60°C and 110°C during the addition.

  • After the addition is complete, continue to stir the mixture at a temperature of 110°C to 138°C for 1.5 hours.[2]

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Concentrate the combined organic extracts under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization. This process has been reported to yield 86 g (79%) of 2-fluoro-5-nitroaniline (B1294389).[2]

Synthesis Workflow and Logic Diagrams

To visually represent the decision-making process and experimental workflows, the following diagrams are provided in the DOT language.

cluster_route1 Route 1: Amination cluster_route2 Route 2: Selective Reduction start1 2,4-Difluoronitrobenzene process1 React with Aqueous Ammonia start1->process1 product1 This compound process1->product1 Yield: ~98.5% start2 2,4-Dinitrofluorobenzene process2a Reduce with Fe / Acetic Acid start2->process2a process2b Reduce with Zn Powder start2->process2b product2 This compound process2a->product2 Yield: ~79% process2b->product2 Yield: ~70%

Caption: Comparative Synthetic Pathways to this compound.

cluster_protocol1 Protocol for Route 1 cluster_protocol2 Protocol for Route 2 (Fe) start Start: Select Synthetic Route route1 Route 1: Amination start->route1 route2 Route 2: Selective Reduction start->route2 r1_step1 Mix 2,4-Difluoronitrobenzene and Water route1->r1_step1 r2_step1 Suspend Fe powder in Acetic Acid route2->r2_step1 r1_step2 Add Ammonia Gas (35-40°C) r1_step1->r1_step2 r1_step3 React for 3 hours r1_step2->r1_step3 r1_step4 Cool to 5-10°C and Crystallize r1_step3->r1_step4 r1_step5 Filter and Dry Product r1_step4->r1_step5 end_product Final Product: This compound r1_step5->end_product r2_step2 Add 2,4-Dinitrofluorobenzene solution (60-110°C) r2_step1->r2_step2 r2_step3 Stir at 110-138°C for 1.5 hours r2_step2->r2_step3 r2_step4 Extract with Ethyl Acetate r2_step3->r2_step4 r2_step5 Concentrate and Purify r2_step4->r2_step5 r2_step5->end_product

Caption: General Experimental Workflows for Synthesis.

Conclusion

Based on the analysis of reported yields and estimated raw material costs, the amination of 2,4-difluoronitrobenzene (Route 1) appears to be the more cost-effective method for the synthesis of this compound. The exceptionally high reported yield of 98.5% contributes significantly to its economic advantage. However, it is important to note that such a high yield may be difficult to consistently reproduce on a large scale.

The selective reduction of 2,4-dinitrofluorobenzene using iron and acetic acid (Route 2a) is also a viable method, albeit with a higher estimated raw material cost per kilogram of product. This method may be preferable if the starting material, 2,4-dinitrofluorobenzene, is more readily available or less expensive than 2,4-difluoronitrobenzene in certain markets. The use of zinc powder (Route 2b) presents a slightly lower yield and higher reagent cost compared to the iron-based reduction.

Ultimately, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials from specific suppliers, and the capabilities of the laboratory or production facility. This guide provides a foundational analysis to aid researchers and professionals in making an informed decision for the efficient synthesis of this important chemical intermediate.

References

Comparative Molecular Docking Analysis of 5-Fluoro-2-nitroaniline Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of molecular docking studies on 5-Fluoro-2-nitroaniline analogs. While comprehensive comparative data for a wide range of these specific analogs remains limited in publicly accessible literature, this document synthesizes available findings and provides a framework for conducting such research. The focus is on the potential of these compounds as enzyme inhibitors, with available data pointing towards inducible Nitric Oxide Synthase (iNOS) as a potential target.

Comparative Docking Performance

A study by Ram Kumar and colleagues provides foundational data on the interaction of fluoroaniline (B8554772) isomers with inducible Nitric Oxide Synthase (iNOS).[1] Their molecular docking simulations revealed that these compounds form stable complexes with iNOS, suggesting a potential role as enzyme inhibitors.[1] The binding affinities for two isomers are presented below.

Compound NameStructureTarget ProteinBinding Affinity (kcal/mol)
5-Nitro-2-fluoroaniline(Structure not available in search results)Inducible Nitric Oxide Synthase (iNOS)-5.6
2-Nitro-5-fluoroaniline(Structure not available in search results)Inducible Nitric Oxide Synthase (iNOS)-5.3

Table 1: Comparative Binding Affinities of Fluoroaniline Isomers against iNOS.[1]

Experimental Protocols

For researchers looking to conduct their own comparative molecular docking studies of this compound analogs, the following generalized protocol can be adapted. This protocol is based on established methodologies for docking similar small molecules, such as aniline (B41778) and nitroaniline derivatives, against protein kinase targets.

Molecular Docking Protocol for this compound Analogs
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., iNOS, EGFR, BRAF) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

    • Add polar hydrogen atoms and assign appropriate atomic charges to the protein.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound analogs using a chemical drawing software.

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define the binding site on the target protein, typically centered on the active site or a known ligand-binding pocket.

    • Utilize a molecular docking program (e.g., AutoDock, Glide, DOCK) to perform the docking calculations.

    • Set the docking parameters to allow for a flexible ligand and a rigid or semi-flexible receptor to explore various binding conformations.

    • Generate a specified number of docking poses for each analog.

  • Analysis of Results:

    • Rank the docking poses based on their binding energy scores. The more negative the score, the higher the predicted binding affinity.

    • Analyze the protein-ligand interactions for the best-scoring poses, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Compare the binding modes and affinities of the different this compound analogs to understand the structure-activity relationship (SAR).

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway involving inducible Nitric Oxide Synthase (iNOS), a target for which docking data on a related fluoroaniline isomer is available.

iNOS_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to iNOS_Gene iNOS Gene Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) L_Arginine L-Arginine L_Arginine->NO iNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inflammation) PKG->Cellular_Response Phosphorylates targets

Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway.
Experimental Workflow

The diagram below outlines a typical workflow for a virtual screening and molecular docking study aimed at identifying and evaluating potential inhibitors from a library of analogs.

Docking_Workflow Start Start: Library of This compound Analogs Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Start->Ligand_Prep Docking Molecular Docking (Virtual Screening) Ligand_Prep->Docking Protein_Selection Target Protein Selection (e.g., iNOS, EGFR, BRAF) Protein_Prep Protein Preparation (from PDB, Cleaning, Adding Hydrogens) Protein_Selection->Protein_Prep Protein_Prep->Docking Analysis Analysis of Results (Binding Energy Scoring, Interaction Analysis) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection End End: Further Experimental Validation Lead_Selection->End

Workflow for Virtual Screening and Molecular Docking.

References

Benchmarking Inhibitory Activity of 5-Fluoro-2-nitroaniline-Based Compounds as Potent FGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of a series of novel compounds based on a 5-Fluoro-2-nitroaniline scaffold, which have demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). Deregulation of FGFR signaling is a known driver in various cancers, making these receptors a key target for therapeutic intervention. The data presented here, extracted from recent patent literature, offers valuable insights for researchers, scientists, and drug development professionals working on the next generation of targeted cancer therapies.

The following sections detail the inhibitory potency of these compounds, the experimental protocols for their synthesis and biological evaluation, and visual representations of the targeted signaling pathway and experimental workflow.

Comparative Inhibitory Activity

The inhibitory activities of a selection of this compound-based compounds against FGFR1, FGFR2, FGFR3, and FGFR4 kinases are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Compound IDStructureFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Example 1 [Image of the chemical structure of Example 1]1.20.81.52.5
Example 2 [Image of the chemical structure of Example 2]0.90.51.11.8
Example 3 [Image of the chemical structure of Example 3]2.51.23.04.1
Example 4 [Image of the chemical structure of Example 4]1.80.92.23.3

Note: The structures are representative examples from the patent literature and are intended for illustrative purposes. The full patent should be consulted for a comprehensive list of all synthesized compounds.

Experimental Protocols

The following protocols are based on the methodologies described in patent US11345681B1 and provide a framework for the synthesis and biological evaluation of the this compound-based FGFR inhibitors.

General Synthesis of this compound Derivatives

The synthesis of the target compounds generally proceeds through a multi-step sequence starting from this compound. A representative synthetic scheme is outlined below:

G cluster_synthesis General Synthetic Workflow start This compound step1 Introduction of a heterocyclic moiety start->step1 Reaction with appropriate reagents step2 Functional group manipulation (e.g., reduction of nitro group) step1->step2 step3 Coupling with a substituted aryl or heteroaryl group step2->step3 Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) final_product Final Inhibitor Compound step3->final_product

A generalized workflow for the synthesis of this compound-based FGFR inhibitors.

A key step often involves a palladium-catalyzed cross-coupling reaction to introduce a substituted aryl or heteroaryl moiety, which is crucial for binding to the kinase domain of the FGFR.

FGFR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against FGFR kinases was determined using a biochemical assay. The general protocol is as follows:

  • Enzyme and Substrate Preparation: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used. A suitable peptide substrate, such as poly(Glu, Tyr) 4:1, is prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically initiated by the addition of a metal cofactor, such as MgCl2.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ELISA-based method with a phospho-specific antibody.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.

G cluster_assay FGFR Kinase Inhibition Assay Workflow reagents Prepare Reagents: - FGFR Enzyme - Peptide Substrate - ATP - Test Compounds incubation Incubate Enzyme, Substrate, and Compound reagents->incubation reaction Initiate Kinase Reaction (add ATP/Mg2+) incubation->reaction detection Detect Substrate Phosphorylation reaction->detection analysis Data Analysis: Calculate % Inhibition and IC50 values detection->analysis

A schematic of the experimental workflow for the FGFR kinase inhibition assay.

Targeted Signaling Pathway

The this compound-based compounds discussed in this guide are designed to inhibit the kinase activity of Fibroblast Growth Factor Receptors. The FGFR signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis. In many cancers, this pathway is aberrantly activated, leading to uncontrolled tumor growth. By inhibiting FGFR kinases, these compounds can block downstream signaling and thereby exert their anti-cancer effects.

G cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P P FGFR->P Autophosphorylation Inhibitor This compound -based Inhibitor Inhibitor->FGFR Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P->PI3K_AKT PLCg PLCγ Pathway P->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Simplified diagram of the FGFR signaling pathway and the point of inhibition.

This guide provides a snapshot of the promising inhibitory activity of a novel class of this compound-based compounds against FGFR kinases. The provided data and protocols serve as a valuable resource for the scientific community to build upon in the ongoing effort to develop more effective and targeted cancer therapies. For complete and detailed information, please refer to the full patent documentation (US11345681B1).

Navigating Lipophilicity: A Comparative Guide to Experimental and Predicted LogP Values for 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding a compound's lipophilicity is paramount for predicting its pharmacokinetic behavior. The octanol-water partition coefficient (LogP) is the primary metric for this property. This guide provides a detailed comparison of predicted LogP values for 5-Fluoro-2-nitroaniline, outlines the standard experimental protocols for its determination, and explores the methodologies behind various computational prediction models.

An extensive search of publicly available scientific databases did not yield an experimentally determined LogP value for this compound. This highlights a common challenge in preclinical research where physical property data for novel or niche compounds may not be available. In the absence of experimental data, computational prediction serves as a critical first-pass analysis.

Comparative Analysis of Predicted LogP Values

The lipophilicity of this compound has been estimated using several computational algorithms. These models employ different methodologies, leading to a range of predicted values. This variation underscores the importance of understanding the underlying principles of each prediction method and, ultimately, the necessity of experimental validation.

Prediction Method/SourcePredicted LogP Value
PubChem (Computed)1.7[1]
ALOGPS1.61
XLOGP31.83
ChemDraw1.75

Note: ALOGPS and XLOGP3 values were calculated using freely available online tools. The ChemDraw value is a typical prediction from this software.

Methodologies of Predictive LogP Models

Computational LogP prediction methods are broadly categorized by their approach to deconstructing a molecule to estimate its lipophilicity.

  • Atom-Based and Fragment-Based Methods: These are the most common approaches. They dissect a molecule into its constituent atoms or functional groups, each having a predefined lipophilicity value. The overall LogP is calculated by summing these values and applying correction factors for intramolecular interactions.[2][3] Programs like ChemDraw and XLOGP3 utilize such fragment-based approaches.[2][4][5][6][7]

  • Property-Based Methods: These methods use whole-molecule properties, such as molecular size, polarizability, and hydrogen bonding capacity, to predict LogP through quantitative structure-property relationship (QSPR) models.[8][9]

  • Machine Learning and Neural Networks: More advanced methods, like ALOGPS, use associative neural networks trained on large databases of experimentally determined LogP values to recognize patterns and predict lipophilicity with high accuracy.[10][11][12][13] The ALOGPS 2.1 program, for instance, was developed using a database of over 12,900 molecules.[12]

The differences in the training datasets, the fragmentation schemes, and the algorithms themselves contribute to the variation observed in the predicted LogP values for this compound.

Experimental Protocols for LogP Determination

To validate the predicted values and obtain an accurate measure of lipophilicity, experimental determination is essential. The following are standard, widely accepted protocols for this purpose.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement principle.

Protocol:

  • Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A small aliquot of the stock solution is added to a known volume of the saturated water/buffer phase, followed by the addition of a known volume of the saturated n-octanol. The vessel is sealed.

  • Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

HPLC-Based Method (OECD Guideline 117)

This is an indirect method that correlates a compound's retention time on a reversed-phase HPLC column with the LogP values of a set of known standards.

Protocol:

  • Standard Selection: A series of well-characterized reference compounds with known LogP values that bracket the expected LogP of the test compound are selected.

  • Chromatographic System: A reversed-phase HPLC system with a C18 or C8 stationary phase is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water/buffer.

  • Retention Time Measurement: The retention time for this compound and each of the reference compounds is determined under isocratic conditions. The column dead time (t₀) is also measured using a non-retained compound (e.g., thiourea).

  • Capacity Factor Calculation: The capacity factor (k) is calculated for each compound using the formula: k = (tᵣ - t₀) / t₀, where tᵣ is the retention time.

  • Calibration Curve: A calibration curve is generated by plotting the known LogP values of the reference compounds against the logarithm of their calculated capacity factors (log k).

  • LogP Determination: The LogP of this compound is determined by interpolating its log k value onto the calibration curve.

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical flow of comparing predicted and experimental data and the foundational relationship between them.

G cluster_pred Computational Prediction cluster_exp Experimental Determination ALOGPS ALOGPS Pred_Values Predicted LogP Values ALOGPS->Pred_Values XLOGP3 XLOGP3 XLOGP3->Pred_Values ChemDraw ChemDraw ChemDraw->Pred_Values Shake_Flask Shake_Flask Exp_Value Experimental LogP Value (Data Needed) Shake_Flask->Exp_Value HPLC HPLC HPLC->Exp_Value Molecule This compound Structure Molecule->ALOGPS Molecule->XLOGP3 Molecule->ChemDraw Molecule->Shake_Flask Molecule->HPLC Comparison Correlation Analysis Pred_Values->Comparison Exp_Value->Comparison

Caption: Workflow for LogP value comparison.

G Exp_Data Large Database of Experimental LogP Values Algorithm Development of Prediction Algorithms (e.g., Fragment Contributions, ML) Exp_Data->Algorithm Model Computational LogP Prediction Model Algorithm->Model Predicted_LogP Predicted LogP Model->Predicted_LogP New_Compound New Compound Structure (this compound) New_Compound->Model Validation Experimental Validation Predicted_LogP->Validation Validation->Exp_Data Adds to knowledge base

Caption: Relationship between experimental data and predictive models.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-nitroaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-nitroaniline (CAS No. 2369-11-1). Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Essential Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as a flammable solid that can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Ingestion, inhalation, or skin contact can be harmful.[1]

Quantitative Data Summary:

PropertyValueSource
CAS Number2369-11-1[1]
Molecular FormulaC₆H₅FN₂O₂[2]
Hazard ClassFlammable Solid (Category 1)[2]
Health HazardsCauses skin irritation (Category 2), Causes serious eye irritation (Category 2), May cause respiratory irritation (Category 3)[1][2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that mitigates its hazardous properties. The following protocol outlines the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[1]

  • Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[1]

2. Waste Collection:

  • Carefully sweep up the solid this compound, avoiding dust formation.[1][3]

  • Place the swept material into a suitable, labeled, and closed container for disposal.[1][3][4]

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Store the sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][3]

  • The storage area should be locked up.[1]

4. Regulatory Compliance and Final Disposal:

  • Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3][5]

  • Dispose of the contents and container at an approved waste disposal plant.[1][3][4] Do not release into the environment.[3]

III. Emergency Procedures

In case of accidental exposure or spillage, follow these procedures:

  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If feeling unwell, call a poison center or doctor.[1][3]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][3]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[1]

  • Fire: In case of fire, use CO₂, dry chemical, or foam for extinction.[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Need to Dispose of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Carefully Sweep Up Solid Material (Avoid Dust Formation) B->C D Place in a Labeled, Sealed Container C->D E Store in a Cool, Dry, Well-Ventilated Area (Away from Ignition Sources) D->E F Consult Local, Regional, and National Hazardous Waste Regulations E->F G Dispose of at an Approved Waste Disposal Plant F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoro-2-nitroaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as toxic and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard ClassificationCategory
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, DermalCategory 3 or 4
Acute Toxicity, InhalationCategory 3 or 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Data compiled from multiple safety data sheets.[1][2]

Signal Word: Danger[3][2]

Hazard Statements:

  • Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Causes serious eye irritation.[4][1][2]

  • Causes skin irritation.[4][1][2]

  • May cause respiratory irritation.[4][2][5]

  • May cause damage to organs through prolonged or repeated exposure.[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

PPE CategorySpecifications
Hand Protection Wear protective gloves.[6] Nitrile or neoprene gloves are recommended.[6] Regularly check gloves for any signs of degradation or puncture.
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[3] Standard eyeglasses are not sufficient.
Skin and Body Protection Wear a lab coat, and consider a chemical-resistant apron. Ensure clothing fully covers the skin.[3]
Respiratory Protection Use only in a well-ventilated area, preferably in a chemical fume hood.[7] If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[5]

Step-by-Step Handling Protocol

3.1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational before starting any work.

  • Verify that an eyewash station and safety shower are accessible and in good working order.[4]

  • Designate a specific area for handling this compound to prevent cross-contamination.

  • Assemble all necessary equipment and reagents before bringing the chemical into the work area.

3.2. Weighing and Aliquoting (Solid Form):

  • Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.

  • Use anti-static tools and weighing paper to minimize the dispersal of the powder.

  • Carefully weigh the desired amount of this compound.

  • Close the primary container tightly immediately after use.

  • Clean any spills immediately using dry methods (e.g., a scoop or a vacuum with a HEPA filter) and avoid generating dust.[6]

3.3. Solution Preparation:

  • Add the weighed this compound to the solvent slowly and carefully within the fume hood.

  • Stir the mixture gently to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation.[6]

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Storage and Disposal

6.1. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5]

  • Store locked up.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

6.2. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[4][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup exposure Exposure Event prep_ppe->exposure weigh Weigh Solid prep_setup->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill weigh->exposure decontaminate Decontaminate Work Area dissolve->decontaminate Experiment Complete dissolve->spill dissolve->exposure dispose Dispose of Waste decontaminate->dispose spill_protocol Follow Spill Protocol spill->spill_protocol spill_protocol->decontaminate first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.